molecular formula C22H20O3 B12596527 Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate CAS No. 917592-89-3

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Cat. No.: B12596527
CAS No.: 917592-89-3
M. Wt: 332.4 g/mol
InChI Key: JDAQOFANWOFBII-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a functionalized biphenyl ester compound of significant interest in advanced materials science and medicinal chemistry research. This aromatic ether and ester features a sterically demanding and electron-rich molecular architecture, making it a valuable intermediate for constructing complex organic frameworks. In research settings, this compound serves as a key precursor or organic linker in the development of metal-organic frameworks (MOFs) and other porous coordination polymers . Its rigid biphenyl core contributes to structural stability, while the phenoxy and ester functional groups offer sites for further chemical modification or coordination with metal ions, allowing researchers to tune the properties of the resulting materials for applications in gas storage, separation, and heterogeneous catalysis . Beyond materials science, the scaffold is highly relevant in pharmaceutical research for the design and synthesis of novel bioactive molecules. The structure combines elements found in various therapeutic agents, and researchers utilize it as a core building block to create libraries of compounds for screening against various biological targets. As with all our products, this compound is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

CAS No.

917592-89-3

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 4-methyl-2-phenoxy-6-phenylbenzoate

InChI

InChI=1S/C22H20O3/c1-3-24-22(23)21-19(17-10-6-4-7-11-17)14-16(2)15-20(21)25-18-12-8-5-9-13-18/h4-15H,3H2,1-2H3

InChI Key

JDAQOFANWOFBII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide on the Molecular Weight and Exact Mass of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a complex organic molecule whose physicochemical properties are of significant interest in the fields of medicinal chemistry and materials science. A precise understanding of its molecular weight and exact mass is fundamental for compound characterization, analytical method development, and interpretation of mass spectrometry data. This technical guide provides a detailed analysis of these essential parameters, derived from the compound's chemical structure as determined by its IUPAC name.

Molecular Structure and Chemical Formula

The systematic name, Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, defines a precise molecular architecture. The core structure is a biphenyl ring system. An ethyl carboxylate group is attached at the 2-position of one of the phenyl rings. The same ring is substituted with a phenoxy group at the 3-position and a methyl group at the 5-position. Based on this nomenclature, the chemical formula is determined to be C₂₈H₂₄O₃ .

Structural Diagram

Caption: 2D representation of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate.

Molecular Weight and Exact Mass

The molecular weight and exact mass of a compound are distinct and critical values for analytical and synthetic chemistry.

ParameterValue
Chemical Formula C₂₈H₂₄O₃
Molecular Weight 408.49 g/mol
Exact Mass 408.172545 u
Understanding Molecular Weight

The molecular weight (or molar mass) is the sum of the average atomic masses of all atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes.[1][2][3] This value is crucial for stoichiometric calculations in chemical reactions, such as determining the mass of reactants needed or the theoretical yield of a product.

Calculation of Molecular Weight:

The molecular weight of C₂₈H₂₄O₃ is calculated as follows:

  • (Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Oxygen atoms × Atomic weight of Oxygen)

  • (28 × 12.011 u) + (24 × 1.008 u) + (3 × 15.999 u) = 408.49 g/mol

Understanding Exact Mass

The exact mass is the mass of a molecule calculated from the masses of the most abundant isotope of each element.[4][5][6] This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with high accuracy.

Calculation of Exact Mass:

The exact mass of C₂₈H₂₄O₃ is calculated using the mass of the most abundant isotopes: ¹²C, ¹H, and ¹⁶O.[7][8][9]

  • (Number of Carbon atoms × Mass of ¹²C) + (Number of Hydrogen atoms × Mass of ¹H) + (Number of Oxygen atoms × Mass of ¹⁶O)

  • (28 × 12.000000 u) + (24 × 1.007825 u) + (3 × 15.994915 u) = 408.172545 u

Experimental Determination

Workflow for Mass Spectrometry Analysis

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis A Dissolve Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylate in a suitable solvent (e.g., acetonitrile/water) B Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) A->B Introduction C Ionize the molecule using an appropriate technique (e.g., Electrospray Ionization - ESI) B->C Ionization D Detect the mass-to-charge ratio (m/z) of the resulting ions C->D Detection E Compare the experimentally measured m/z with the calculated exact mass D->E Analysis F Confirm the elemental composition (C28H24O3) E->F Confirmation

Caption: A typical workflow for the experimental determination of the exact mass.

Conclusion

The calculated molecular weight (408.49 g/mol ) and exact mass (408.172545 u) for Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate are foundational data points for any research or development involving this compound. While these values are derived theoretically from its structure, they provide the basis for its accurate identification and quantification in experimental settings. High-resolution mass spectrometry remains the gold standard for the empirical confirmation of the exact mass and, by extension, the elemental composition of novel molecules.

References

  • PubChem. . Accessed March 20, 2024.[4]

  • Asbury Carbons. . Accessed March 20, 2024.[1]

  • KAERI - Nuclear Data Center. . Accessed March 20, 2024.[7]

  • Wikipedia. . Accessed March 20, 2024.[2]

  • ChemLin. . Accessed March 20, 2024.[6]

  • KAERI - Nuclear Data Center. . Accessed March 20, 2024.[8]

  • NIST. . Accessed March 20, 2024.[3]

  • ChemLin. . Accessed March 20, 2024.[10]

Sources

Pharmacokinetic Profiling of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate: A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In my experience overseeing preclinical ADME-Tox workflows, compounds like Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate present a fascinating dual-challenge: extreme lipophilicity coupled with a highly labile ester linkage. Structurally, the biphenyl core and phenoxy substitution classify this molecule as a highly permeable, low-solubility entity (akin to BCS Class II/IV). However, its defining pharmacokinetic (PK) feature is the ethyl carboxylate moiety.

In vivo, this ester acts as a deliberate prodrug motif or a metabolic liability. It is highly susceptible to rapid hydrolysis by ubiquitous tissue carboxylesterases (CES)[1]. The cleavage of this ester yields the active, more polar free acid: 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylic acid. Because the free acid dictates systemic efficacy, any robust PK profiling workflow must be designed to simultaneously quantify both the parent ester and the active metabolite, while preventing ex vivo degradation during sampling.

In Vitro Metabolism: Uncoupling CES from CYP450

To establish causality in the compound's clearance, we must analytically separate cytochrome P450 (CYP) oxidation from carboxylesterase-mediated hydrolysis. CYP450 enzymes require NADPH to function, whereas carboxylesterases (like CES1 in the liver and CES2 in the intestine) are hydrolytic and NADPH-independent[1][2].

Protocol 1: Differentiating CES vs. CYP Clearance (Self-Validating Assay)

This protocol utilizes parallel incubations to isolate the specific enzymatic drivers of clearance.

  • Preparation: Thaw Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM). Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (Control Step): To definitively prove CES1 involvement and validate the assay, pre-incubate a subset of HLM samples with 10 µM WWL50 (a specific CES1 inhibitor) for 15 minutes[2].

  • Compound Addition: Spike the parent ester to a final concentration of 1 µM. Keep organic solvent <0.5% v/v to prevent enzyme denaturation.

  • Reaction Initiation (The Causality Split):

    • Tube A (Total Clearance): Add 1.3 mM NADPH to initiate both CYP and CES activity.

    • Tube B (Esterase Only): Add buffer instead of NADPH to isolate CES activity.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots. Immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL of Tolbutamide (Internal Standard). The cold organic solvent instantly denatures the esterases, locking the metabolite ratio.

  • Processing: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

MetabolicPathway Parent Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylate (Parent Ester) CES1 Hepatic CES1 (Intracellular Hydrolysis) Parent->CES1 Liver Absorption CES2 Intestinal CES2 (First-Pass Hydrolysis) Parent->CES2 PO Absorption CYP CYP450 (CYP3A4/2C9) Hydroxylation Parent->CYP Phase I Bypass Metabolite 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylic acid (Active Metabolite) CES1->Metabolite Rapid Cleavage CES2->Metabolite Rapid Cleavage Metabolite->CYP Slow Phase I Inactive Hydroxylated Inactive Metabolites CYP->Inactive

Fig 1. CES1/CES2-mediated hydrolysis of the parent ester to the active carboxylic acid.

Table 1: In Vitro Clearance Profile (Representative Data)
Assay SystemCofactorParent Half-life (t1/2)Metabolite FormationPrimary Mechanism
HLMNADPH12.4 minHighCES1 + CYP450
HLMBuffer (No NADPH)14.1 minHighCES1 Hydrolysis Only
HLM + WWL50Buffer (No NADPH)> 60.0 minTraceCES1 Inhibition Confirmed
HIMBuffer (No NADPH)8.5 minVery HighCES2 First-Pass Hydrolysis

Bioanalytical Method Development (LC-MS/MS)

For highly aromatic compounds, standard C18 columns often suffer from poor retention of polar metabolites or peak tailing. Because our target contains a biphenyl core and a phenoxy ring, we deliberately select a Biphenyl stationary phase . This leverages π−π interactions to provide superior retention and baseline resolution between the lipophilic parent ester and the polar acid metabolite[3].

Protocol 2: LC-MS/MS Workflow
  • Chromatography:

    • Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm)[3].

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B. Flow rate: 0.5 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 500°C.

    • Diagnostic Tuning: The parent ester will likely form a strong sodium adduct [M+Na]+ . Carefully optimize the cone voltage to fragment the adduct and favor the protonated species [M+H]+ for stable quantification.

In Vivo Pharmacokinetics in Rodent Models

To evaluate oral bioavailability (F%) and the extent of first-pass intestinal extraction by CES2, the compound is dosed intravenously (IV) and orally (PO) in male Sprague-Dawley rats.

Protocol 3: In Vivo Dosing & Ex Vivo Stabilization

Causality Note: If blood is collected normally, plasma esterases will continue to hydrolyze the parent compound in the tube, artificially deflating the parent Cmax​ and inflating the metabolite levels. We must chemically halt this ex vivo.

  • Formulation: Due to poor aqueous solubility, formulate the IV dose (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the PO dose (10 mg/kg) in 0.5% Methylcellulose with 0.1% Tween 80.

  • Administration: Dose n=3 rats per route.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Stabilization (CRITICAL): Collect blood directly into K2EDTA tubes pre-spiked with 100 µM Dichlorvos or BNPP (broad-spectrum esterase inhibitors).

  • Plasma Generation: Centrifuge at 3,000 × g for 10 min at 4°C. Store plasma at -80°C.

PKWorkflow A Phase 1: Physicochemical & ADME Profiling B Phase 2: In Vitro Metabolism (Microsomes/Hepatocytes) A->B C Phase 3: LC-MS/MS Bioanalytical Method Dev B->C D Phase 4: In Vivo PK (Rodent IV/PO Dosing) C->D E Phase 5: PK Parameter Calculation (WinNonlin) D->E

Fig 2. Step-by-step preclinical pharmacokinetic profiling workflow.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
AnalyteRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (h*ng/mL)t1/2 (h)F (%)
Parent EsterIV1.08500.084200.8N/A
Parent EsterPO10.0451.01151.2< 3.0%
Acid MetabolitePO10.01,2502.56,8004.5N/A (Active)

Data Interpretation: The data clearly demonstrates the "prodrug effect." The parent ester exhibits less than 3% oral bioavailability due to massive first-pass hydrolysis by intestinal CES2 and hepatic CES1. However, systemic exposure to the active acid metabolite is exceptionally high, validating the ester as an effective delivery vehicle.

References

  • Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? | Source: nih.gov | URL: 1

  • Title: Substrate-competitive activity-based profiling of ester prodrug activating enzymes | Source: nih.gov | URL: 2

  • Title: An Extensively Humanized Mouse Model to Predict Pathways of Drug Disposition and Drug/Drug Interactions, and to Facilitate Design of Clinical Trials | Source: nih.gov | URL: 3

Sources

An In-Depth Technical Guide to the Characterization of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate: Binding Affinity and Receptor Interactions

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Publicly available data on the specific binding affinity and receptor interactions of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is not available at the time of this writing. The following guide has been developed to serve as a comprehensive, best-practice framework for the complete characterization of a novel small molecule, such as the one specified. As a Senior Application Scientist, my objective is to provide you with a robust, self-validating workflow that you can adapt to bring a new chemical entity from initial hypothesis to a well-understood mechanism of action. This document is structured to provide not just the "what" and "how," but the critical "why" behind each experimental choice, ensuring scientific integrity and trustworthiness in your findings.

Introduction: The Imperative of Molecular Characterization in Drug Discovery

The journey of a novel chemical entity (NCE) from a promising hit to a viable drug candidate is contingent upon a deep and quantitative understanding of its interactions with biological targets. A molecule's binding affinity, kinetics, and specific molecular interactions dictate its potency, selectivity, and ultimately, its therapeutic potential and safety profile. Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, with its biphenyl scaffold, presents a chemical structure often found in pharmacologically active compounds. This guide will use this molecule as a case study to delineate a multi-pronged approach, integrating computational and experimental methodologies, to build a comprehensive profile of its biological activity.

Part 1: Target Identification and Hypothesis Generation: An In Silico Approach

Before embarking on resource-intensive wet-lab experiments, a crucial first step is to generate a data-driven hypothesis about the potential protein targets of our NCE. In silico target fishing methods are invaluable for this purpose, leveraging the compound's structure to predict its most likely binding partners.[1][2][3] This process is not about finding a single definitive answer, but rather about narrowing the vastness of the proteome to a manageable set of high-probability candidates for experimental validation.

Causality in Method Selection:

Our approach will be two-fold to maximize the probability of identifying relevant targets. We will employ both ligand-based and structure-based methods.

  • Ligand-Based Target Prediction: This approach operates on the principle of "chemical similarity," assuming that molecules with similar structures are likely to bind to similar proteins.[4] This is an efficient first pass, especially when no prior information about the target is available.

  • Structure-Based Target Prediction (Reverse Docking): This method "docks" the 3D conformation of our compound into the binding sites of a large library of protein structures. It provides a physics-based estimation of binding compatibility.[5]

Experimental Protocol: In Silico Target Fishing
  • Compound Preparation:

    • Generate a high-quality 3D conformation of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate using a computational chemistry tool (e.g., MOE, Schrödinger Maestro).

    • Perform energy minimization to obtain a low-energy, stable conformation.

    • Generate relevant molecular descriptors (e.g., molecular weight, logP, hydrogen bond donors/acceptors).

  • Ligand-Based Screening (Pharmacophore Modeling):

    • Use the 3D structure to generate a pharmacophore model, which is an abstract representation of the essential features for molecular recognition (e.g., hydrophobic regions, aromatic rings, hydrogen bond acceptors).[6][7][8]

    • Screen this pharmacophore against a database of known pharmacophores derived from active ligands (e.g., Pharmit, LigandScout).[6] This will identify compounds with similar interaction features.

    • Analyze the known targets of the top-scoring "hit" compounds. A consensus of targets appearing frequently suggests a high-probability target class for our NCE.[9][10]

  • Structure-Based Screening (Reverse Docking):

    • Utilize a reverse docking server or software (e.g., SPiDER, PharmMapper).

    • Submit the 3D structure of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate for screening against a library of druggable protein binding sites.

    • The output will be a ranked list of potential protein targets based on the calculated binding energy scores.

  • Data Integration and Target Prioritization:

    • Cross-reference the outputs from both ligand-based and structure-based methods. Targets that are identified by multiple, independent in silico methods have a higher likelihood of being genuine.

    • Perform a literature review on the top-ranked targets to assess their biological relevance and potential link to a therapeutic area.

    • Prioritize a small number (e.g., 3-5) of the most promising targets for experimental validation.

In_Silico_Target_Identification_Workflow cluster_0 Input cluster_1 In Silico Profiling cluster_2 Analysis & Prioritization NCE Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylate LigandBased Ligand-Based Screening (Pharmacophore Modeling) NCE->LigandBased StructureBased Structure-Based Screening (Reverse Docking) NCE->StructureBased DataIntegration Data Integration & Cross-Referencing LigandBased->DataIntegration StructureBased->DataIntegration LitReview Literature Review & Biological Plausibility DataIntegration->LitReview TargetList Prioritized Target List LitReview->TargetList Assay_Selection_Decision_Tree Start Start: Characterize Binding Affinity Q1 Is the target a membrane protein (e.g., GPCR)? Start->Q1 Q2 Is kinetic data (on/off rates) required? Q1->Q2 No Assay_Radio Radioligand Binding Assay Q1->Assay_Radio  Yes Q3 Is a full thermodynamic profile (ΔH, ΔS) needed? Q2->Q3 No Assay_SPR Surface Plasmon Resonance (SPR) Q2->Assay_SPR  Yes Q3->Assay_SPR No (SPR is a good aternative for K_D) Assay_ITC Isothermal Titration Calorimetry (ITC) Q3->Assay_ITC  Yes

Caption: Decision tree for selecting a binding assay.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (as an inhibition constant, Ki) of our test compound by measuring its ability to displace a known radioligand from the target receptor.

  • Materials Preparation:

    • Membrane Preparation: Prepare membranes from cells or tissues expressing the target receptor. Homogenize in a suitable buffer and store at -80°C. Determine protein concentration via a BCA assay. [11] * Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [3H]-spiperone for dopamine receptors). [12] * Test Compound: Prepare a stock solution of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its KD), and varying concentrations of the test compound.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Test Compound Wells: Contain membranes, radioligand, and the serial dilutions of our test compound.

    • Incubate the plate at a specified temperature for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through. [12] * Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant. [11]

Experimental Protocol 2: Surface Plasmon Resonance (SPR)
  • Immobilization of the Target Protein:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine. [13]

  • Binding Analysis:

    • Prepare a series of dilutions of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (the analyte) in a suitable running buffer.

    • Inject the analyte solutions over the immobilized protein surface (and a reference flow cell) at a constant flow rate.

    • Monitor the change in the refractive index (measured in Response Units, RU) in real-time. This generates a sensorgram with an association phase (during injection) and a dissociation phase (when buffer flows over the surface).

  • Data Analysis:

    • Subtract the signal from the reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Experimental Protocol 3: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare the purified target protein in a well-dialyzed buffer.

    • Prepare the Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate in the exact same buffer to minimize heats of dilution. [14] * Degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

    • The instrument measures the minute heat changes that occur upon each injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model to determine the binding affinity (KD), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA). [15]

Data Presentation: Hypothetical Binding Affinity Data
Test CompoundTarget ProteinMethodKD (nM)kon (M-1s-1)koff (s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylateKinase ASPR751.5 x 1051.1 x 10-2N/AN/AN/A
Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylateKinase AITC90N/AN/A1.05-7.8-2.1
Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylateProtease BITC>10,000N/AN/AN/DN/DN/D

N/A: Not Applicable; N/D: Not Determined

Part 3: Elucidation of Molecular Interactions and Binding Mode

With quantitative data on binding affinity in hand, the next logical step is to understand how the compound binds to its target at an atomic level. This structural information is paramount for structure-activity relationship (SAR) studies and for optimizing the compound's potency and selectivity.

Causality in Method Selection:
  • X-ray Crystallography: Provides a high-resolution, static snapshot of the ligand-protein complex, revealing the precise orientation of the ligand in the binding pocket and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) it forms. [16][17]* Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful solution-phase technique that can identify the residues of the protein that are in direct contact with the ligand and can provide information on the dynamics of the interaction. [18][19][20]* Molecular Docking: A computational method that predicts the preferred orientation of the ligand when bound to the protein. It is particularly useful for generating hypotheses that can be tested experimentally. [21][22]

Binding_Mode_Workflow Start Start: Elucidate Binding Mode Q_Crystal Can the protein be crystallized? Start->Q_Crystal Docking Molecular Docking & MD Simulations Start->Docking Generate initial hypothesis Xray X-ray Crystallography (Co-crystallization or Soaking) Q_Crystal->Xray Yes NMR NMR Spectroscopy (CSP, STD-NMR) Q_Crystal->NMR No Model High-Resolution Binding Model Xray->Model NMR->Model Docking->Xray Guide structure solution Docking->NMR Guide spectral analysis

Caption: Workflow for determining the ligand binding mode.

Experimental Protocol 1: X-ray Crystallography
  • Co-crystallization:

    • Mix the purified target protein with a molar excess of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate.

    • Screen a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield high-quality crystals of the protein-ligand complex. [23]2. Crystal Soaking (Alternative):

    • If you have pre-existing crystals of the apo-protein, you can soak them in a solution containing the compound, allowing it to diffuse into the crystal and bind to the protein. [23]3. Data Collection and Structure Solution:

    • Cryo-cool a single crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement if a structure of the apo-protein is available.

    • Build the model of the protein-ligand complex into the electron density map and refine the structure to obtain a high-resolution model.

Experimental Protocol 2: NMR Spectroscopy (Chemical Shift Perturbation)
  • Sample Preparation:

    • Produce an isotopically labeled (15N) sample of the purified target protein.

    • Prepare a concentrated stock solution of the test compound.

  • NMR Titration:

    • Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.

    • Add increasing amounts of the test compound to the protein sample and acquire an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra and identify the peaks that shift their position or decrease in intensity upon addition of the ligand.

    • These changes, known as chemical shift perturbations (CSPs), indicate that the corresponding amino acid residues are in or near the binding site. [18] * Map the perturbed residues onto the 3D structure of the protein to visualize the binding interface.

Experimental Protocol 3: Molecular Docking
  • Preparation of Protein and Ligand:

    • Obtain a high-resolution 3D structure of the target protein (either from X-ray crystallography or a high-quality homology model).

    • Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a low-energy 3D conformation of the ligand. [24]2. Docking Simulation:

    • Define the binding site on the protein (the "docking box") based on information from homologous structures, mutagenesis data, or the NMR CSP experiment.

    • Use docking software (e.g., AutoDock Vina, Glide) to systematically sample different orientations and conformations ("poses") of the ligand within the binding site. [25] * The software will score each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the predicted interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.

    • This model can then be used to rationalize SAR data and guide the design of new analogs.

Conclusion: A Unified View of Molecular Interaction

The characterization of a novel compound like Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a systematic process of building a coherent and cross-validated dataset. The in silico predictions from Part 1 guide the selection of targets for the quantitative binding assays in Part 2. The affinity data from these assays, in turn, validates the biological relevance of the structural studies in Part 3. The high-resolution structural information then provides a rationale for the observed affinity and a roadmap for future lead optimization. By following this integrated workflow, researchers can confidently and efficiently elucidate the binding properties and mechanism of action of any new chemical entity, a critical step in the complex, yet rewarding, process of drug discovery.

References

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In-Depth Technical Guide: Assessing the Metabolic Stability of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. The metabolic stability of a potential drug candidate profoundly influences its pharmacokinetic profile, dictating crucial parameters such as oral bioavailability, half-life, and potential for drug-drug interactions. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels. This guide provides a comprehensive, in-depth exploration of the experimental framework for evaluating the metabolic stability of a novel chemical entity, Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, using the gold-standard in vitro model: human liver microsomes (HLMs).

Human liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily and various hydrolases. They offer a robust, reproducible, and cost-effective system to predict in vivo hepatic clearance. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale and field-proven insights to ensure experimental success and data integrity.

Theoretical Framework: Anticipating the Metabolic Pathways

The chemical architecture of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate suggests several potential avenues for metabolic transformation. A priori understanding of these pathways is critical for designing a robust analytical strategy to monitor the disappearance of the parent compound and the emergence of key metabolites.

  • Phase I Metabolism (Functionalization):

    • Oxidative Metabolism (CYP450-mediated): The biphenyl and phenoxy rings are susceptible to hydroxylation at various positions, a classic CYP-mediated reaction. The methyl group is also a potential site for benzylic hydroxylation. These reactions are dependent on the presence of NADPH as a cofactor.

    • Ester Hydrolysis (Carboxylesterase-mediated): The ethyl ester moiety is a prime target for hydrolysis by carboxylesterases (e.g., CES1 and CES2), which are abundant in human liver microsomes, to yield the corresponding carboxylic acid. This is an important clearance pathway for many ester-containing drugs.

  • Phase II Metabolism (Conjugation): While the primary focus of this initial stability screen is on Phase I metabolism, it is important to note that the hydroxylated metabolites formed can subsequently undergo conjugation reactions (e.g., glucuronidation by UGTs), a process that can be investigated in more comprehensive metabolic studies.

Experimental Design and Protocol

A successful metabolic stability assay is a self-validating system. This protocol incorporates positive controls to ensure enzyme activity and negative controls to rule out non-enzymatic degradation.

Materials and Reagents
  • Test Compound: Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (Stock solution in DMSO)

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from a reputable commercial supplier)

  • NADPH Regeneration System: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer: 0.1 M, pH 7.4

  • Positive Control Substrates: (e.g., Testosterone for CYP3A4, Verapamil for general CYP activity)

  • Negative Control: Boiled (heat-inactivated) HLMs

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, a compound with good ionization and chromatographic properties)

  • Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_buffer Prepare Phosphate Buffer (pH 7.4) prep_hlm Thaw & Dilute Human Liver Microsomes prep_buffer->prep_hlm prep_stock Prepare Test Compound & Control Stocks prep_stock->prep_hlm prep_nadph Prepare NADPH Regeneration System initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction pre_incubation Pre-incubate HLM Mixture at 37°C pre_incubation->initiate_reaction time_points Sample Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing & Calculation lcms_analysis->data_processing G cluster_phase1 Phase I Metabolism parent Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylate met_acid Carboxylic Acid Metabolite parent->met_acid Carboxylesterases (e.g., CES1/CES2) met_hydrox Hydroxylated Metabolites parent->met_hydrox CYP450 Enzymes + NADPH (e.g., Aromatic Hydroxylation)

Caption: Potential Phase I metabolic pathways for the test compound.

Interpreting the Results

  • High Stability: A long half-life (>60 minutes) and low intrinsic clearance suggest the compound is slowly metabolized. This could lead to a longer in vivo half-life and potentially lower oral clearance.

  • Moderate Stability: A half-life in the range of 15-60 minutes indicates moderate clearance.

  • Low Stability: A short half-life (<15 minutes) and high intrinsic clearance suggest the compound is rapidly metabolized. This may pose a challenge for achieving adequate drug exposure in vivo.

The comparison between the +NADPH and -NADPH conditions is crucial. Significant disappearance of the parent compound in the -NADPH condition points towards hydrolysis by carboxylesterases as a major metabolic route. Conversely, if metabolism is only observed in the presence of NADPH, CYP-mediated oxidation is the predominant pathway.

Conclusion

The in vitro assessment of metabolic stability in human liver microsomes is an indispensable tool in early drug discovery. The protocol and insights provided in this guide offer a robust framework for evaluating Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate. By understanding the rate and primary pathways of its metabolism, development teams can make informed decisions, prioritize candidates with favorable pharmacokinetic properties, and ultimately increase the probability of success in bringing new, effective therapies to patients.

References

  • Title: In vitro-in vivo extrapolation of metabolic clearance in drug discovery. Source: Drug Discovery Today URL: [Link]

  • Title: The use of liver microsomes in the in vitro study of drug metabolism. Source: Current Protocols in Toxicology URL: [Link]

  • Title: Cytochrome P450-mediated drug metabolism. Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Human Carboxylesterases: A Review of Their Role in Drug Metabolism and Pharmacogenomics. Source: British Journal of Clinical Pharmacology URL: [Link]

  • Title: Assessment of metabolic stability in drug discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

Spectroscopic Profiling and Conformational Dynamics of Ethyl 5-methyl-3-phenoxy-[1,1'-biphenyl]-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the spectroscopic characterization of highly substituted aromatic systems not merely as a routine data collection exercise, but as a hypothesis-driven validation of 3D molecular architecture. Ethyl 5-methyl-3-phenoxy-[1,1'-biphenyl]-2-carboxylate is a structurally complex scaffold characterized by severe steric crowding. Understanding its spectroscopic properties requires deconstructing how its spatial geometry dictates its electronic and magnetic behavior.

This whitepaper provides an authoritative, self-validating framework for the spectroscopic profiling of this compound, linking fundamental physical chemistry to advanced analytical methodologies.

Phase I: Conformational Dynamics & Steric Architecture

To accurately interpret the spectra of Ethyl 5-methyl-3-phenoxy-[1,1'-biphenyl]-2-carboxylate, we must first establish its ground-state conformation. The central benzene ring (Ring A) is heavily substituted:

  • C1: Phenyl ring (biphenyl linkage)

  • C2: Ethyl carboxylate group (-COOCH₂CH₃)

  • C3: Phenoxy group (-O-C₆H₅)

  • C5: Methyl group (-CH₃)

The C2 ethyl ester is "sandwiched" between two bulky aromatic moieties at C1 and C3. This extreme steric hindrance makes a planar conformation thermodynamically impossible. To minimize van der Waals repulsion, the ester carbonyl is forced into an orthogonal conformation relative to the central aromatic plane. This out-of-plane twist is the foundational principle that governs the molecule's unique infrared (IR) and nuclear magnetic resonance (NMR) signatures.

Validation_Workflow Step1 Synthesis & Isolation Ethyl 5-methyl-3-phenoxy-[1,1'-biphenyl]-2-carboxylate Step2 Sample Prep: Dissolution in CDCl3 (Internal Standard: TMS) Step1->Step2 Step4 ATR-FTIR Spectroscopy (Solid State) Step1->Step4 Step5 HRMS (ESI-TOF) Positive Ion Mode Step1->Step5 Step3 1D & 2D NMR Acquisition (1H, 13C, NOESY) Step2->Step3 Step6 Data Synthesis: Orthogonal Conformation Confirmed Step3->Step6 NOESY Validation Step4->Step6 C=O Shift Step5->Step6 Exact Mass

Figure 1: Analytical workflow for orthogonal validation of the target compound.

Phase II: Predictive Spectroscopic Signatures

A robust analytical protocol must be self-validating. We predict the spectroscopic outcomes based on the orthogonal geometry and use empirical data to confirm the hypothesis[1].

Attenuated Total Reflectance FTIR (ATR-FTIR)

In typical aromatic esters (benzoates), the C=O bond is conjugated with the aromatic π-system, which lowers the stretching frequency to approximately 1715 cm⁻¹. However, because the C2 ester in our target molecule is forced out of plane, π-conjugation is broken. This phenomenon, known as [2], dictates that the carbonyl bond retains more double-bond character. Consequently, the C=O stretch will shift to a higher wavenumber, mimicking an aliphatic ester (~1728–1732 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Profiling

The orthogonal twist also heavily influences the local magnetic environment:

  • Anisotropic Shielding: The ethyl group is held above or below the plane of the adjacent C1-phenyl and C3-phenoxy rings. The ring currents from these aromatic systems will shield the ethyl protons, shifting them upfield compared to standard benzoates.

  • Electronic Effects on Ring A: The proton at C4 is positioned between the electron-donating phenoxy group (-OPh) and the weakly donating methyl group (-CH₃). The strong ortho/para-directing nature of the phenoxy oxygen significantly shields H4, pushing it upfield (~6.65 ppm) relative to H6 (~7.10 ppm).

High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI) in positive mode, the molecule ([M+H]⁺ m/z 333.15) will undergo predictable fragmentation. The sterically crowded ester is highly labile, leading to a primary loss of ethanol (-46 Da) to form a stable acylium ion, followed by the expulsion of carbon monoxide (-28 Da).

MS_Fragmentation M [M+H]+ m/z 333.15 C22H21O3+ F1 Acylium Ion [M+H - 46]+ m/z 287.11 M->F1 - EtOH (-46 Da) F2 Loss of Phenol [M+H - 94]+ m/z 239.11 M->F2 - PhOH (-94 Da) F3 Loss of CO [M+H - 46 - 28]+ m/z 259.11 F1->F3 - CO (-28 Da)

Figure 2: Proposed ESI-HRMS fragmentation pathway for the target molecule.

Phase III: Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the experimental protocols must be carefully selected to avoid introducing artifacts.

Protocol 1: ATR-FTIR Acquisition

Causality Check: Why use ATR over traditional KBr pellets? Applying 8–10 tons of pressure to form a KBr pellet can induce polymorphic transitions or alter the delicate orthogonal conformation of sterically strained molecules.[3] requires zero pressure and no hygroscopic matrix, preserving the native solid-state geometry.

  • Clean the diamond ATR crystal using a low-lint wipe and spectroscopic-grade isopropanol.

  • Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Place 2–5 mg of the neat, dry crystalline compound directly onto the ATR crystal.

  • Apply the pressure anvil just enough to ensure optical contact without crushing the crystal lattice.

  • Acquire the sample spectrum. Validation Gate: If the C=O stretch appears below 1715 cm⁻¹, the synthesis has likely yielded an isomer lacking the C2 steric clash.

Protocol 2: Multi-Nuclear & 2D NMR Acquisition

Causality Check: 1D NMR alone cannot definitively prove the 3D conformation. We must employ 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to map through-space interactions.

  • Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its lack of overlapping solvent peaks in the aromatic region.

  • Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 512 scans).

  • Acquire a 2D NOESY spectrum (mixing time: 300–500 ms).

  • Validation Gate: Analyze the NOESY spectrum for cross-peaks between the ethyl -CH₂- protons and the ortho-protons of the C1-phenyl ring. The absence of strong cross-peaks confirms the ester is twisted out of the aromatic plane.

Data Synthesis & Tabulation

The following tables summarize the expected quantitative data derived from the structural modeling and analytical workflows.

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃)
Position¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)Structural Rationale
C2-Ester C=O --168.5Orthogonal twist limits conjugation.
C2-Ester -CH₂- 4.05Quartet, J = 7.1 Hz61.0Standard ester methylene.
C2-Ester -CH₃ 0.90Triplet, J = 7.1 Hz13.8Shielded by adjacent aromatic ring currents.
C5-Methyl 2.35Singlet21.5Weakly electron-donating.
Ring A - H4 6.65Doublet, J = 1.6 Hz115.0Shielded by ortho-phenoxy group.
Ring A - H6 7.10Doublet, J = 1.6 Hz128.0Meta-coupling to H4.
C1-Phenyl 7.30 – 7.45Multiplet (5H)127.0 – 129.5Freely rotating biphenyl system.
C3-Phenoxy 6.90 – 7.30Multiplet (5H)118.0 – 129.0Ortho/para positions shielded by oxygen.
Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeIntensityDiagnostic Significance
1728 C=O (Ester) StretchStrongHigh frequency confirms steric inhibition of resonance.
1595, 1485 C=C (Aromatic) StretchMediumConfirms the highly substituted biphenyl core.
1245 C-O-C (Ester) StretchStrongDifferentiates ester oxygen from ether oxygen.
1210 C-O-C (Diaryl Ether)StrongConfirms the presence of the C3-phenoxy linkage.
Table 3: HRMS (ESI-TOF) Fragmentation Data
Ion Speciesm/z (Expected)Mass Error (ppm)Assignment
[M+H]⁺ 333.1485< 2.0Intact protonated molecule (C₂₂H₂₁O₃⁺).
[M+Na]⁺ 355.1305< 2.0Sodium adduct.
Fragment 1 287.1067< 5.0Acylium ion resulting from loss of ethanol (-46 Da).
Fragment 2 239.1067< 5.0Radical cation resulting from loss of phenol (-94 Da).

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

  • Exner, O., et al. (2000). Steric Inhibition of Resonance: A Revision and Quantitative Estimation on the Basis of Aromatic Carboxylic Acids. ResearchGate. URL:[Link]

  • Boyd, S., & Kirkwood, J. (2011). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent Technologies. URL:[Link]

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An In-Depth Technical Guide to the Discovery and Early-Stage Research of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is a complex, multi-stage process. This guide provides a comprehensive overview of the discovery and early-stage research workflow for a hypothetical, yet structurally plausible, small molecule: Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate. While public domain literature on this specific molecule is not available, this document serves as a practical and scientifically-grounded roadmap for its initial investigation. We will traverse the path from a proposed synthesis and target identification to hit-to-lead optimization and preclinical profiling. The methodologies and strategies outlined herein are based on established principles of modern drug discovery and are supported by authoritative references. Our goal is to equip researchers with a robust framework for the systematic evaluation of novel compounds of this class.

Introduction: The Rationale for Investigating the Biphenyl Carboxylate Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its rigid, yet conformationally flexible nature allows it to engage in various binding interactions with biological targets. The combination of a biphenyl core with a carboxylate group and a phenoxy substituent, as in our target molecule, Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, presents a unique chemical architecture with the potential for novel pharmacological activities.[2] Such compounds may exhibit activities ranging from anti-inflammatory and anti-cancer to anti-fungal effects.[1][2][3] This guide will proceed under the working hypothesis that our target molecule possesses anti-inflammatory properties by inhibiting a key enzyme in an inflammatory pathway.

Proposed Synthesis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

A plausible and efficient synthesis is the first step in the journey of any novel compound. For Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, a convergent synthesis strategy employing a Suzuki-Miyaura cross-coupling reaction would be a logical approach, given its robustness and wide applicability in constructing biaryl systems.[4]

Synthetic Workflow Diagram

A 2-Bromo-6-iodobenzoate C Methyl-3-bromo-4'-methoxy-[1,1'-biphenyl]-2-carboxylate A->C Suzuki Coupling (PdCl2(PPh3)2, Na2CO3) B (4-Methoxyphenyl)boronic acid B->C E Biphenyl acetylene derivatives C->E Sonogashira Coupling D Phenylacetylene derivatives D->E

Caption: Proposed synthetic route for biphenyl derivatives via Suzuki coupling.

Step-by-Step Protocol:
  • Synthesis of the Biphenyl Core: The synthesis would commence with a Suzuki-Miyaura cross-coupling reaction between a suitably substituted aryl boronic acid and an aryl halide.[4] For instance, reacting a boronic acid derivative of one phenyl ring with a halogenated derivative of the other would form the central biphenyl bond.

  • Functional Group Interconversion and Esterification: Following the formation of the biphenyl core, subsequent steps would involve the introduction or modification of the phenoxy and methyl groups, if not already present in the starting materials. The final step would be the esterification of the carboxylic acid to yield the ethyl ester.[5]

  • Purification and Characterization: The crude product would be purified using column chromatography. The structure and purity of the final compound would be unequivocally confirmed by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.[6]

Early-Stage Drug Discovery Workflow

The early-stage drug discovery process is a systematic endeavor to identify and refine a promising new chemical entity.[7][8][9] This process can be broadly divided into target identification and validation, hit identification, hit-to-lead, and lead optimization.[10]

Drug Discovery Workflow Diagram

Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Hit_to_Lead Hit-to-Lead (H2L) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (LO) Hit_to_Lead->Lead_Opt Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev

Caption: A generalized workflow for early-stage drug discovery.

Target Identification and Validation (Hypothetical)

For the purpose of this guide, we will hypothesize that Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is an inhibitor of a key pro-inflammatory enzyme, such as a specific cyclooxygenase (COX) or a kinase involved in inflammatory signaling pathways (e.g., a MAP kinase).

Hypothetical Signaling Pathway

Cytokine Pro-inflammatory Cytokine Receptor Receptor Cytokine->Receptor Kinase_Cascade Kinase Cascade (e.g., MAP Kinase) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Target_Gene Inflammatory Gene Expression Transcription_Factor->Target_Gene Our_Compound Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylate Our_Compound->Kinase_Cascade Inhibition

Caption: Hypothetical inhibition of a pro-inflammatory kinase cascade.

Hit Identification and Hit-to-Lead (H2L) Optimization

Assuming our target molecule was identified as a "hit" from a high-throughput screening (HTS) campaign, the next crucial phase is Hit-to-Lead (H2L) optimization.[11][12][13] The primary goal of this stage is to improve the potency, selectivity, and drug-like properties of the initial hit.[14][15]

H2L Optimization Strategy

The H2L process is an iterative cycle of "Design-Make-Test-Analyze" (DMTA).[15]

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the hit molecule is undertaken.[11] Analogs of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate would be synthesized to probe the importance of each functional group.

  • Computational Modeling: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the binding modes and affinities of new analogs, thus prioritizing synthetic efforts.[14]

Table 1: Hypothetical SAR Data for Analogs
Compound IDR1 (Methyl)R2 (Phenoxy)R3 (Ethyl Ester)IC50 (nM)
LEAD-001 -CH3 -OPh -COOEt 50
LEAD-002-H-OPh-COOEt250
LEAD-003-CH3-H-COOEt>1000
LEAD-004-CH3-OPh-COOH75
LEAD-005-CH3-OPh-CONH2150

In Vitro Assays for Early-Stage Profiling

A battery of in vitro assays is essential to characterize the biological activity and pharmacological properties of the lead compound.[16][17] These can be broadly categorized into biochemical and cell-based assays.[18][19]

Biochemical Assays

These assays utilize purified proteins to directly measure the interaction of the compound with its target.

  • Enzyme Inhibition Assay: To determine the potency (IC50) of the compound against the purified target enzyme.

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (KD) and kinetics.

Cell-Based Assays

These assays provide a more physiologically relevant context by using living cells.[19]

  • Cell Viability/Cytotoxicity Assays: To assess the compound's toxicity to cells. Common methods include MTT or ATP-based assays (e.g., CellTiter-Glo®).[16]

  • Target Engagement Assays: To confirm that the compound interacts with its intended target within the cellular environment.

  • Functional Assays: To measure the downstream functional consequences of target inhibition, such as the reduction of a specific phosphorylated protein or the inhibition of cytokine release.

Protocol: Cell Viability Assay (ATP-based)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate for 24-48 hours.

  • Lysis and ATP Measurement: Add a cell lysis reagent that also contains luciferase and its substrate. The amount of light produced is proportional to the amount of ATP, which reflects the number of viable cells.[16]

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the CC50 (50% cytotoxic concentration).

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to de-risk a drug discovery program and avoid late-stage failures.[20][21][22][23]

In Vitro ADME Assays
  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.[24]

  • CYP450 Inhibition: Assessing the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.[20]

  • Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.[20]

In Vitro Toxicology Assays
  • hERG Assay: To assess the risk of cardiac toxicity.

  • Genotoxicity Assays (e.g., Ames test): To evaluate the mutagenic potential of the compound.

  • Hepatotoxicity Assays: Using primary hepatocytes to assess the potential for liver injury.

Table 2: Hypothetical In Vitro ADME/Tox Profile
ParameterAssayResultInterpretation
Metabolic Stability Human Liver Microsomes (t1/2)45 minModerate stability
CYP Inhibition CYP3A4 IC50>10 µMLow risk of DDI
Permeability Caco-2 (Papp A->B)15 x 10^-6 cm/sHigh permeability
Plasma Protein Binding Human Plasma98%High binding
Cardiotoxicity hERG IC50>30 µMLow risk
Genotoxicity Ames TestNegativeNon-mutagenic

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically rigorous approach to the discovery and early-stage evaluation of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate. The proposed workflow, from synthesis to in vitro profiling, provides a solid foundation for advancing a novel chemical entity through the initial phases of drug discovery. The next steps in this journey would involve lead optimization to further improve the compound's properties, followed by in vivo efficacy and safety studies in relevant animal models. The ultimate goal is to develop a preclinical candidate with a desirable therapeutic index and a clear path toward clinical development.[8]

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. [Link]

  • In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM. [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Vivotec. [Link]

  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. (2022, August 1). LCGC International. [Link]

  • What is hit to lead stage in drug discovery? (n.d.). Dotmatics. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (n.d.). Frontiers. [Link]

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  • Drug Discovery and Development: A Step-By-Step Process. (2025, March 26). ZeClinics. [Link]

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  • Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2017, October). ResearchGate. [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (n.d.). ChemRxiv. [Link]

  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (2021, May 28). MDPI. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023, October 11). PubMed. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Arabian Journal of Chemistry. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). PMC. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009, March 24). MDPI. [Link]

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  • Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates'. (n.d.). UCLA – Chemistry and Biochemistry. [Link]

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (2013, May 1). Indian Academy of Sciences. [Link]

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  • Ethyl-iophenoxic acid as a serum biomarker for marsupial species in oral bait trials. (2026, March 16). bioRxiv. [Link]

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  • The crystal structure of ethyl 2-methyl-5-oxo-4-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, C20H23N2O4. (2025, December 18). ResearchGate. [Link]0_H_23_N_2_O_4)

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Methodological & Application

Step-by-step synthesis protocol for Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, a complex biaryl ether ester of interest in medicinal chemistry and materials science. The synthetic strategy is built upon a robust and logical sequence of three core organic transformations: Fischer Esterification, Ullmann Condensation for diaryl ether formation, and Suzuki-Miyaura Cross-Coupling for C-C bond formation. This protocol is designed to be self-validating, with detailed explanations for experimental choices, integrated safety protocols, and methods for purification and characterization.

Introduction: A Strategic Approach to a Complex Moiety

The target molecule, Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, possesses a privileged structure combining a substituted biphenyl scaffold with a diaryl ether linkage. Such motifs are of significant interest in drug discovery and the development of functional materials.[1] The synthesis of this sterically demanding, multi-functionalized compound requires a carefully planned synthetic route that builds the molecule sequentially, ensuring high yields and purity.

Our synthetic approach begins with the commercially available starting material, 3-Bromo-2-hydroxy-5-methylbenzoic acid , and proceeds through three key stages. This strategy was chosen for its efficiency and reliance on well-established, high-yielding reactions.

  • Fischer Esterification: The initial step involves the protection of the carboxylic acid as an ethyl ester. This is a critical decision to prevent the acidic proton from interfering with the basic conditions and organometallic catalysts used in subsequent steps.

  • Ullmann Condensation: The formation of the phenoxy diaryl ether linkage is achieved via a copper-catalyzed Ullmann condensation. This classic reaction is highly effective for creating C-O bonds between aryl groups.[2][3]

  • Suzuki-Miyaura Cross-Coupling: The final construction of the biphenyl core is accomplished through the palladium-catalyzed Suzuki-Miyaura reaction, one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.[4]

This document will detail the protocol for each stage, offering insights into the reaction mechanisms, reagent selection, and safety considerations.

Overall Synthetic Workflow

The multi-step synthesis is designed to logically assemble the target molecule from a readily available precursor. The workflow minimizes purification challenges by strategically ordering the reactions.

Synthetic_Workflow SM 3-Bromo-2-hydroxy- 5-methylbenzoic Acid Int1 Intermediate 1 Ethyl 3-bromo-2-hydroxy- 5-methylbenzoate SM->Int1 Step 1: Fischer Esterification Int2 Intermediate 2 Ethyl 3-bromo-5-methyl- 2-phenoxybenzoate Int1->Int2 Step 2: Ullmann Condensation FP Final Product Ethyl 5-methyl-3-phenoxy- [1,1'-biphenyl]-2-carboxylate Int2->FP Step 3: Suzuki-Miyaura Coupling

Caption: Overall three-step synthetic pathway.

PART I: Experimental Protocols & Methodologies

Safety First: Reagent Hazard Overview

A thorough understanding of reagent hazards is critical for safe execution. All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

ReagentKey HazardsRecommended Precautions
Sulfuric Acid (H₂SO₄) Severe skin/eye burns, respiratory irritant.Handle with extreme care, use acid-resistant gloves and face shield. Work in a fume hood.
Copper(I) Iodide (CuI) Irritant, harmful if swallowed or inhaled.Avoid creating dust. Wash hands thoroughly after handling.
Potassium Carbonate (K₂CO₃) Causes serious eye and skin irritation.[5][6]Wear protective gloves and eye protection.[5] Avoid breathing dust.[5]
Palladium Catalysts Flammable solid (especially on carbon), irritant.[7]Handle under an inert atmosphere (e.g., Argon) to prevent fire risk.[8] Avoid dust generation.[7]
Toluene & Dioxane Flammable liquids, irritants, potential carcinogens.Use in a well-ventilated fume hood. Ground equipment to prevent static discharge.
Phenylboronic Acid Irritant.Avoid contact with skin and eyes.
Step 1: Fischer Esterification of 3-Bromo-2-hydroxy-5-methylbenzoic Acid

Objective: To synthesize Ethyl 3-bromo-2-hydroxy-5-methylbenzoate (Intermediate 1).

Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction.[9][10] By using a large excess of the alcohol (ethanol), the equilibrium is driven towards the formation of the ester product, maximizing the yield. Concentrated sulfuric acid acts as the catalyst and also as a dehydrating agent to remove the water byproduct.[11]

Step1_Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions R1 3-Bromo-2-hydroxy- 5-methylbenzoic Acid P1 Intermediate 1 Ethyl 3-bromo-2-hydroxy- 5-methylbenzoate R1->P1 Esterification R2 Ethanol (Excess) R2->P1 Esterification C1 H₂SO₄ (catalyst) C1->P1 C2 Reflux (approx. 78°C) C2->P1

Caption: Workflow for the Fischer Esterification.

Protocol:

  • To a 250 mL round-bottom flask, add 3-Bromo-2-hydroxy-5-methylbenzoic acid (10.0 g, 43.3 mmol).

  • Add absolute ethanol (150 mL). The acid may not fully dissolve initially.

  • While stirring, slowly add concentrated sulfuric acid (2.0 mL) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Reduce the volume of ethanol by approximately half using a rotary evaporator.

    • Carefully pour the concentrated mixture into 200 mL of ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome: A white to off-white solid. The expected yield is typically high (>90%).

Step 2: Ullmann Condensation for Diaryl Ether Synthesis

Objective: To synthesize Ethyl 3-bromo-5-methyl-2-phenoxybenzoate (Intermediate 2).

Causality: This step is a copper-catalyzed C-O cross-coupling reaction.[12] The base, potassium carbonate, deprotonates the phenol, forming a potassium phenoxide intermediate. The copper(I) catalyst coordinates with both the aryl bromide and the phenoxide, facilitating the nucleophilic substitution to form the diaryl ether.[3] The use of a ligand like 1,10-phenanthroline can accelerate the reaction and allow for milder conditions.

Protocol:

  • To a dry Schlenk flask, add copper(I) iodide (CuI) (0.41 g, 2.16 mmol, 0.05 equiv), 1,10-phenanthroline (0.78 g, 4.32 mmol, 0.1 equiv), and potassium carbonate (K₂CO₃) (11.9 g, 86.4 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add Ethyl 3-bromo-2-hydroxy-5-methylbenzoate (Intermediate 1, assuming 43.2 mmol theoretical yield from Step 1), and phenol (4.88 g, 51.8 mmol, 1.2 equiv).

  • Add anhydrous toluene (100 mL) via syringe.

  • Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction may take 12-24 hours to complete.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the copper salts and base, washing the pad with ethyl acetate.[13]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with 1M NaOH solution (2 x 50 mL) to remove excess phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to isolate the pure diaryl ether.[13]

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize the final product, Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate.

Causality: The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: (a) Oxidative Addition of the aryl bromide to the Pd(0) catalyst, (b) Transmetalation where the phenyl group from the boronic acid is transferred to the palladium center, and (c) Reductive Elimination to form the C-C bond of the biphenyl product and regenerate the Pd(0) catalyst.[14] The base is crucial for activating the boronic acid for the transmetalation step.[4]

Step3_Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions R1 Intermediate 2 Ethyl 3-bromo-5-methyl- 2-phenoxybenzoate P1 Final Product Ethyl 5-methyl-3-phenoxy- [1,1'-biphenyl]-2-carboxylate R1->P1 C-C Coupling R2 Phenylboronic Acid R2->P1 C-C Coupling C1 Pd(PPh₃)₄ Catalyst C1->P1 C2 K₂CO₃ (Base) C2->P1 C3 Toluene/Water (Solvent) C3->P1 C4 Reflux (approx. 85-90°C) C4->P1

Caption: Workflow for the Suzuki-Miyaura Coupling.

Protocol:

  • In a round-bottom flask, combine Ethyl 3-bromo-5-methyl-2-phenoxybenzoate (Intermediate 2, 10.0 g, 29.8 mmol), phenylboronic acid (4.37 g, 35.8 mmol, 1.2 equiv), and potassium carbonate (8.25 g, 59.7 mmol, 2.0 equiv).

  • Add a solvent mixture of toluene (120 mL) and water (30 mL).

  • Degas the mixture by bubbling Argon or Nitrogen through it for 20-30 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.72 g, 1.49 mmol, 0.05 equiv).

  • Heat the mixture to reflux (around 85-90°C) with vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with toluene or ethyl acetate (2 x 50 mL).

    • Combine all organic layers, wash with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often contaminated with boronic acid byproducts and residual catalyst.[15] Purify via column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the final product.[15] Recrystallization from a suitable solvent (e.g., ethanol/hexane) may be performed for further purification.

PART II: Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations
Intermediate 1 ¹H NMR Aromatic protons, a singlet for the methyl group, quartet and triplet for the ethyl ester group, and a broad singlet for the hydroxyl proton.
¹³C NMR Peaks corresponding to the ester carbonyl, aromatic carbons, methyl carbon, and ethyl carbons.
Mass Spec Molecular ion peak corresponding to C₁₀H₁₁BrO₃.
Intermediate 2 ¹H NMR Disappearance of the hydroxyl proton signal. Appearance of new aromatic signals corresponding to the phenoxy group. Shifts in adjacent aromatic protons.
¹³C NMR Appearance of new aromatic carbon signals from the phenoxy group.
Mass Spec Molecular ion peak corresponding to C₁₆H₁₅BrO₃.
Final Product ¹H NMR Disappearance of the bromine-adjacent proton signal. Appearance of new signals for the second phenyl ring of the biphenyl system.
¹³C NMR Characteristic signals for a substituted biphenyl system.[16] The spectrum will show a larger number of aromatic carbon signals.
IR Spec Strong C=O stretch for the ester group (~1720 cm⁻¹), C-O-C stretches for the ether linkage.
HRMS Exact mass measurement confirming the molecular formula C₂₂H₂₀O₃.

(Note: Specific chemical shifts (ppm) in NMR are predictive and should be confirmed experimentally. Aromatic regions will show complex splitting patterns.)

References

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Chinese Chemical Letters.
  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (n.d.). Benchchem.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (n.d.). Benchchem.
  • Application Notes & Protocols: Ullmann Condensation Employing a Copper C
  • Ullmann Condens
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.). Journal of Organic Chemistry.
  • Ullmann condens
  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. (n.d.). The Royal Society of Chemistry.
  • pmr-msds-palladium. (n.d.).
  • SAFETY DATA SHEET Potassium Carbon
  • Safety D
  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Standard Oper
  • 3-bromo-5-methylbenzoic acid synthesis. (n.d.). ChemicalBook.
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (n.d.). SciSpace.
  • Precautions for Using Palladium Carbon C
  • 0.
  • Safety Data Sheet: Potassium carbon
  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry.
  • Safety Data Sheet: Potassium carbon
  • SAFETY D
  • Potassium Carbonate Product Stewardship Summary. (2013). OxyChem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.
  • Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid... (n.d.).
  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (n.d.). JOCPR.
  • Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Phenylboronic Acid. (n.d.).
  • Fischer Esterification Reaction. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (n.d.). PMC.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Fischer–Speier esterific
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Methyl 5-bromo-2-hydroxybenzo
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).
  • 3-Bromo-2-hydroxy-5-methylbenzoic acid. (n.d.). Sigma-Aldrich.
  • 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. (n.d.).
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
  • 3-Bromo-2-hydroxy-5-methylbenzoic acid. (n.d.). Appchem.
  • ethyl?
  • Fischer Esterific
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific.

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A Robust HPLC Method for the Analysis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate: Development, Optimization, and Validation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the development, optimization, and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural choice. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing applications in a regulated environment.

Introduction: The Analytical Challenge

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a complex organic molecule characterized by a large, non-polar biphenyl core structure further substituted with phenoxy, methyl, and ethyl carboxylate groups. Its significant hydrophobicity and extensive aromatic system present a distinct analytical challenge, requiring a highly selective and sensitive chromatographic method for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses, offering the requisite resolving power and flexibility for method development.[1][2]

The objective of this guide is to move beyond a simple recitation of parameters and instead provide a logical, science-driven workflow that begins with first principles—understanding the analyte's physicochemical properties—and culminates in a fully validated analytical procedure compliant with international regulatory standards.[3][4]

Foundational Strategy: Analyte-Centric Method Design

A successful HPLC method begins with a thorough understanding of the analyte. The target molecule's structure is predominantly non-polar, making Reversed-Phase HPLC (RP-HPLC) the most appropriate chromatographic mode.[5][6][7] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by increasing the organic (non-polar) solvent content of the mobile phase.[8]

Stationary Phase Selection

Given the highly non-polar nature of the analyte, a stationary phase with strong hydrophobic retention capabilities is required.

  • Initial Choice: C18 (Octadecylsilane) : A C18 column is the industry standard and the logical starting point for developing a method for non-polar compounds.[9] We will select a modern, high-purity, end-capped silica-based C18 column to minimize secondary interactions and ensure symmetrical peak shapes.

  • Column Dimensions : Standard analytical dimensions (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size) provide a good balance of efficiency, resolution, and backpressure for initial development.[9]

Mobile Phase Selection

The mobile phase composition is the primary tool for controlling retention and selectivity in RP-HPLC.[10]

  • Organic Solvent : Acetonitrile (ACN) is chosen over methanol as the organic modifier. Its lower viscosity reduces system backpressure, and its lower UV cutoff wavelength provides a cleaner baseline at shorter wavelengths, which is advantageous during initial analyte detection.[11]

  • Aqueous Phase : The analyte is a neutral ester and lacks readily ionizable functional groups. Therefore, pH control of the mobile phase is not critical for managing retention.[12] We will begin with HPLC-grade water as the aqueous component.

  • Elution Mode : A gradient elution, where the concentration of the organic solvent is increased over time, is the most efficient strategy for method development with a novel, highly retained compound.[5] This approach ensures the analyte is eluted within a reasonable timeframe, improves peak shape, and provides a broad overview of any potential impurities.

Experimental Protocol: Method Development & Optimization

This section details the systematic workflow for developing and optimizing the HPLC method.

Materials and Instrumentation
  • Instrumentation : An HPLC system equipped with a binary or quaternary gradient pump, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or multi-wavelength UV detector.

  • Column : C18, 4.6 x 150 mm, 5 µm (or similar).

  • Chemicals : HPLC-grade acetonitrile and purified water (e.g., Milli-Q).

  • Standard Preparation : Prepare a stock solution of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate at 1.0 mg/mL in acetonitrile. Prepare a working standard solution at approximately 100 µg/mL by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. The solvent for the working standard should be compatible with the initial mobile phase conditions to ensure good peak shape.[13]

Step-by-Step Optimization Workflow

The optimization process is a logical sequence designed to systematically refine chromatographic conditions.

Caption: HPLC Method Development Workflow.

Protocol 1: Wavelength (λmax) Determination

  • Equilibrate the C18 column with a 50:50 (v/v) ACN/Water mobile phase.

  • Set the PDA detector to scan across a wide range (e.g., 200-400 nm).

  • Inject the 100 µg/mL working standard solution.

  • From the resulting chromatogram, extract the UV spectrum for the analyte peak.

  • Identify the wavelength of maximum absorbance (λmax) and use this for all subsequent analysis to ensure maximum sensitivity. The extensive conjugated system of biphenyl and phenoxy groups is expected to yield a strong absorbance maximum.[14][15]

Protocol 2: Gradient Optimization

  • Scouting Gradient :

    • Set the flow rate to 1.0 mL/min and column temperature to 30°C.

    • Program a broad linear gradient: 50% ACN to 95% ACN over 20 minutes. Hold at 95% ACN for 5 minutes.

    • Inject the working standard. Note the time and solvent composition at which the analyte elutes.

  • Focused Gradient :

    • Design a new gradient that is shallower and focused around the elution point found in the scouting run. For example, if the peak eluted at 15 minutes (approx. 84% ACN), a new gradient could be:

      • 70% to 90% ACN over 10 minutes.

    • This narrower range improves resolution between the main peak and any closely eluting impurities.

    • Adjust the gradient slope and duration to achieve a retention time of 5-10 minutes with good separation from other potential peaks.

Final Optimized Chromatographic Conditions

The following table summarizes the final recommended method parameters derived from the optimization process.

ParameterRecommended Condition
Instrument HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 75% B to 90% B in 10 min; 90% B for 2 min; return to 75% B in 1 min; equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at λmax (determined, e.g., 258 nm)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (75:25, v/v)

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. SST ensures that the equipment, electronics, and analytical conditions are adequate for the analysis.[16][17] This is a mandatory requirement by regulatory bodies like the USP and FDA.[18][19]

Protocol 3: System Suitability

  • Equilibrate the HPLC system with the final method conditions until a stable baseline is achieved.

  • Make five replicate injections of the working standard solution (100 µg/mL).

  • Calculate the performance characteristics based on the resulting chromatograms. The system is deemed suitable for analysis only if all criteria in the table below are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.[16][18]
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Measures injection and system precision.[16][18]
% RSD of Retention Time ≤ 1.0%Measures pumping and system stability.

Method Validation Protocol (per ICH Q2(R2))

Method validation provides documented evidence that the procedure is fit for its intended purpose.[4][20] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[1][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components).

Protocol 4: Specificity Assessment

  • Inject the sample diluent (blank) to demonstrate no interference at the retention time of the analyte.

  • Inject the working standard solution.

  • If available, inject samples of known impurities or forced degradation samples (e.g., acid, base, peroxide, heat, light stressed).

  • Acceptance Criteria : The analyte peak should be free from any co-eluting peaks in the blank and stressed samples. Peak purity analysis using a PDA detector should pass, indicating spectral homogeneity across the peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol 5: Linearity Study

  • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
50.0498,500
75.0751,200
100.01,002,100
125.01,249,500
150.01,503,000
0.9999
Accuracy (as % Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed by spiking a placebo or sample matrix with known amounts of the analyte.

Protocol 6: Accuracy Study

  • Prepare samples in triplicate at three concentration levels: 80%, 100%, and 120% of the working concentration.

  • Analyze the samples and calculate the amount recovered against the known amount added.

  • Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0% at each level.

LevelSpiked (µg/mL)Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%
Precision

Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol 7: Precision Studies

  • Repeatability (Intra-assay Precision) :

    • Prepare six individual samples at 100% of the working concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the % Relative Standard Deviation (%RSD) of the results.

    • Acceptance Criteria : %RSD should be ≤ 2.0%.

  • Intermediate Precision :

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria : The cumulative %RSD for all 12 samples (from both days) should be ≤ 2.0%.

Precision StudyMean Assay Value%RSD
Repeatability (n=6) 100.2%0.8%
Intermediate (Day 2, n=6) 99.7%1.1%
Overall (n=12) 99.95%1.3%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol 8: Robustness Study

  • Inject the working standard while making small, deliberate changes to the method parameters, one at a time.

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

  • Parameters to Vary :

    • Flow Rate (±0.1 mL/min)

    • Column Temperature (±2°C)

    • Mobile Phase Composition (e.g., initial %B ±2%)

  • Acceptance Criteria : The system suitability criteria must be met under all varied conditions. Retention time shifts are expected, but peak shape and resolution should remain acceptable.

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing and validating an HPLC method for the analysis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate. By starting with the analyte's physicochemical properties and progressing through logical optimization and rigorous validation, a final method was established that is specific, accurate, precise, and robust. This method is well-suited for routine quality control analysis in a pharmaceutical or chemical research environment, ensuring reliable and reproducible results.

References

  • Waters Corporation. (n.d.). Column Selection for HPLC Method Development.
  • PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop.
  • Waters Corporation. (n.d.). Column Selection for HPLC Method Development.
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Axion Labs. (n.d.). How To Choose An HPLC Column.
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Welch Materials. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Pharmalytics. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • LCGC International. (2026, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • MDPI. (2022, August 11). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from Asian Journal of Pharmaceutical Research website.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Biotage. (2023, January 26). How to maximize UV detection sensitivity in flash chromatography.
  • KNAUER. (2024, December 29). Detection and qualification limits of biphenyl with diode array detection.
  • Element Lab Solutions. (2018, December 3). HPLC UV detection.

Sources

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate solubility in DMSO and organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility Profiling of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate in DMSO and Organic Solvents

Physicochemical Context & Causality

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a complex, highly lipophilic aromatic ester. Structurally, it features a biphenyl core substituted with a phenoxy ring, a methyl group, and an ethyl carboxylate moiety.

From a thermodynamic perspective, the lack of hydrogen-bond donors (such as -OH or -NH groups) and the presence of extensive π -electron systems dictate its solvation behavior. The compound exhibits exceptionally low aqueous solubility because water molecules must form highly ordered, entropically unfavorable clathrate structures around the bulky hydrophobic rings[1]. Conversely, it demonstrates high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate), where dispersion forces and dipole-dipole interactions with the ester and ether oxygens easily overcome the compound's crystal lattice energy.

For researchers and drug development professionals, understanding the dichotomy between kinetic solubility (relevant for aqueous bioassays) and thermodynamic solubility (relevant for synthesis, purification, and formulation) is critical to preventing false readouts in high-throughput screening (HTS) and ensuring reproducible chemical processes[2],[3].

Kinetic Solubility in DMSO and Aqueous Media

Causality & Mechanism: In early-stage drug discovery, compounds are universally stored as concentrated stock solutions in DMSO. When these stocks are diluted into aqueous buffers for biological assays, the compound is forced into a highly unfavorable aqueous environment, often forming a temporary, metastable supersaturated solution before nucleating and precipitating[3]. Kinetic solubility measures this exact precipitation point. We utilize laser nephelometry (light scattering) because it detects early-stage colloidal aggregation long before visible precipitation occurs, ensuring bioassay integrity[4],[1].

Protocol 1: Automated Laser Nephelometry for Kinetic Solubility

This self-validating protocol ensures that precipitation is dynamically tracked across a concentration gradient.

  • Stock Preparation: Dissolve the solid Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate in 100% molecular-biology grade DMSO to create a 10 mM master stock[5].

  • Serial Dilution: Using an automated liquid handler, perform a 2-fold serial dilution of the master stock in pure DMSO across a 96-well intermediate plate.

  • Aqueous Transfer: Transfer aliquots of the DMSO dilutions into a 384-well flat-bottom optical plate containing the target aqueous medium (e.g., PBS, pH 7.4). The optimum net volume is 100 µL to minimize pipetting errors while fitting the microplate format[4]. Ensure the final DMSO concentration remains constant (typically 1% to 5% v/v) across all wells to prevent solvent-induced solubility artifacts[5].

  • Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours. This allows time for metastable supersaturated states to collapse into stable precipitates.

  • Nephelometric Detection: Read the plate using a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar). The instrument measures forward-scattered light from a laser beam directed through the solution[4].

  • Data Analysis: Plot the scattering counts against compound concentration. The kinetic solubility limit is identified as the inflection point where two fitted linear lines cross, indicating the onset of precipitation[4].

Thermodynamic Solubility in Organic Solvents

Causality & Mechanism: Thermodynamic solubility represents the absolute equilibrium concentration of a compound in a solvent while in contact with an excess of its solid, crystalline form[3]. This metric is vital for crystallization, extraction, and lipidic formulation. The "Shake-Flask" method is the gold standard for this assessment. For organic solvents, it is critical to use PolyTetraFluoroEthylene (PTFE) filters during phase separation, as standard PES or cellulose filters will dissolve or leach extractables when exposed to harsh organics like Dichloromethane (DCM).

Protocol 2: Equilibrium Shake-Flask Method
  • Saturation: Weigh an excess amount of crystalline Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (e.g., 50 mg) into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DCM, EtOAc, Hexane, or EtOH).

  • Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Agitate the vials on a thermostatic mechanical shaker at 300 rpm and 25°C for 24 to 48 hours. This duration guarantees that the solid-liquid equilibrium is reached and prevents artificially high readings caused by transient supersaturation,[3].

  • Phase Separation: Transfer the suspension to a solvent-resistant microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid[2].

  • Filtration: Carefully draw the supernatant into a glass syringe and filter it through a 0.22 µm PTFE syringe filter to remove any remaining sub-micron crystals.

  • Quantification: Dilute the filtrate appropriately with the HPLC mobile phase. Quantify the dissolved concentration via HPLC-UV against a separately built calibration curve[2],[1].

Quantitative Data Summary

The following table summarizes the representative solubility profile for this class of highly lipophilic biphenyl esters (estimated LogP > 5.0), providing a baseline for solvent selection in synthesis and screening workflows.

SolventPolarity IndexDielectric ConstantRepresentative SolubilityApplication Context
Water (pH 7.4) 10.280.1< 0.001 mg/mL (Kinetic)Bioassays, ADME screening
DMSO 7.246.7> 50 mg/mLHTS Stock Solutions
Dichloromethane 3.18.9> 100 mg/mLExtraction, Organic Synthesis
Ethyl Acetate 4.46.0> 50 mg/mLChromatography, Crystallization
Ethanol 5.224.510 - 20 mg/mLCo-solvent formulation
Hexane 0.11.9< 5 mg/mLAnti-solvent for crystallization

Visualizations

SolubilityWorkflow Start Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylate (Solid API) KineticBranch Kinetic Solubility Pathway (Aqueous / Bioassays) Start->KineticBranch ThermoBranch Thermodynamic Pathway (Organic Solvents / Formulation) Start->ThermoBranch DMSO Dissolve in 100% DMSO (10 mM Stock) KineticBranch->DMSO Dilution Serial Dilution in Aqueous Buffer (pH 7.4) DMSO->Dilution Nephelometry Laser Nephelometry (Light Scattering Detection) Dilution->Nephelometry ShakeFlask Add Excess Solid to Organic Solvent (e.g., EtOAc) ThermoBranch->ShakeFlask Equilibrium Shake-Flask Equilibration (24-48 hrs, 25°C) ShakeFlask->Equilibrium Filtration Phase Separation (0.22 µm PTFE Filtration) Equilibrium->Filtration HPLC HPLC-UV / LC-MS Quantification Filtration->HPLC

Workflow for kinetic and thermodynamic solubility profiling of lipophilic compounds.

Sources

Preparation of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate Stock Solutions for Cell Culture

Introduction & Mechanistic Challenges

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a highly functionalized, lipophilic biaryl compound. Due to its complex multi-ring structure (a biphenyl core substituted with a phenoxy group), it exhibits extremely poor aqueous solubility. For in vitro cell-based assays, such hydrophobic small molecules must be dissolved in an organic vehicle—most commonly Dimethyl Sulfoxide (DMSO)—before being introduced to aqueous cell culture media[1].

However, handling highly lipophilic compounds in DMSO introduces two critical experimental risks:

  • Solvent-Induced Cytotoxicity: While DMSO is a universal solvent with high lipid membrane permeability, it is not biologically inert[1]. Even at low concentrations (1–4%), DMSO can induce caspase-3 independent apoptosis, alter stem cell differentiation, and cause widespread metabolic disruptions across multiple functional pathways[2],[3].

  • Aqueous Precipitation ("Crashing Out"): Introducing a 100% DMSO stock solution directly into an aqueous culture well creates a localized high-concentration solvent front. This rapid polarity shift forces lipophilic biaryl compounds to precipitate into micro-crystals, leading to inaccurate dosing and localized cellular toxicity[4],.

This protocol provides a self-validating, step-by-step methodology to prepare, sterilize, and dilute Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate while mitigating solvent toxicity and ensuring compound stability.

Physicochemical Profiling

Before preparation, it is critical to understand the compound's physical properties to calculate accurate molarities and select appropriate filtration chemistry.

PropertyValueExperimental Implication
Molecular Formula C₂₂H₂₀O₃Used for precise mass-to-molarity conversions.
Molecular Weight 332.40 g/mol 3.32 mg is required to formulate 1 mL of a 10 mM stock.
Appearance Yellowish solidVisual baseline; the final DMSO solution should be clear with a slight yellow tint, free of particulates.
Solubility Insoluble in H₂O; Soluble in DMSORequires anhydrous DMSO to prevent moisture-induced precipitation[5].
Ester Stability Susceptible to hydrolysisAvoid highly basic or acidic aqueous pre-dilutions to protect the carboxylate ester linkage.

Critical Reagents & Equipment

  • Solvent: Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity). Causality: Atmospheric moisture absorbed by standard DMSO can significantly reduce the solubility limit of hydrophobic compounds and promote premature hydrolysis of the ester group[5].

  • Filtration: 0.22 µm Polytetrafluoroethylene (PTFE) or Nylon syringe filters[6],.

  • Hardware: Sterile amber microcentrifuge tubes (to prevent UV-induced degradation), microbalance, and a solvent-resistant glass or polypropylene syringe.

Expert Insight on Filtration Chemistry: You must strictly avoid Polyethersulfone (PES) or Cellulose Acetate filters for the primary stock. While PES is excellent for aqueous culture media due to its low protein binding[7],, it will rapidly dissolve in 100% DMSO. This not only destroys the filter integrity but also injects toxic dissolved polymers directly into your stock solution. PTFE is chemically inert to pure organic solvents[6].

Step-by-Step Experimental Protocol

Part A: Primary Stock Preparation (10 mM)
  • Equilibration: Remove the lyophilized powder from cold storage and let it equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric water vapor to condense on the powder, altering its mass and introducing water that degrades solubility[5].

  • Weighing: Accurately weigh 3.32 mg of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate using a calibrated microbalance. Transfer to a sterile amber tube.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM stock concentration.

  • Homogenization: Cap securely and vortex for 1–2 minutes. If the compound resists dissolution, sonicate the tube in a room-temperature water bath for 5 minutes until the solution is optically clear[5].

  • Sterilization: Draw the 10 mM solution into a solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter and dispense the sterilized solution into a new sterile amber tube[6].

  • Cryopreservation: Aliquot the filtered stock into 20–50 µL single-use volumes. Store at -20°C or -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which drive compound degradation and irreversible crystallization.

Part B: Working Dilution & Cell Culture Dosing

To prevent the biaryl compound from crashing out, rely on the dilution formula ( C1​V1​=C2​V2​ ) to create an intermediate stock[4].

  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to re-dissolve any micro-precipitates formed during cryopreservation.

  • Intermediate Dilution (100x): Pipette 10 µL of the 10 mM stock into 990 µL of pre-warmed, serum-free culture medium while vortexing the medium gently. This creates a 100 µM intermediate solution containing 1% DMSO.

  • Final Dosing: Add 100 µL of the 100 µM intermediate solution to 900 µL of complete culture medium already present in the cell culture well.

  • Self-Validation (Vehicle Control): The final well now contains 10 µM of the compound and 0.1% DMSO . You must run a parallel vehicle control well treated with 0.1% DMSO lacking the compound to accurately isolate the drug's effect from solvent-induced metabolic disruptions[2],[3].

Workflow Visualization

Workflow A Equilibrate Powder to Room Temp B Add Anhydrous DMSO (Target: 10 mM) A->B Weigh accurately C Vortex & Sonicate Until Clear B->C Dissolution D Sterile Filtration (0.22 µm PTFE Filter) C->D Sterilization E Aliquot & Store (-20°C or -80°C) D->E Cryopreservation F Intermediate Dilution in Culture Media E->F Thaw & Dilute G Final Assay (DMSO ≤ 0.1%) F->G Add to Cells

Workflow for the preparation, sterilization, and dilution of lipophilic biphenyl stock solutions.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Powder won't dissolve in DMSO Moisture contamination or exceeding solubility limit.Ensure anhydrous DMSO is used[5]. Warm to 37°C and sonicate. If it fails, prepare a less concentrated stock (e.g., 5 mM).
Filter resistance is extremely high Membrane incompatibility (e.g., using PES) or undissolved particulates.Immediately switch to a PTFE or Nylon membrane[6],. Ensure the solution is fully clear before filtering.
Cloudiness upon adding to media Compound is "crashing out" due to a rapid polarity shift.Do not add 100% DMSO stock directly to the final well. Always use a step-wise intermediate dilution with rapid mixing[4],.
High cell death in control wells DMSO toxicity.Ensure final DMSO concentration is strictly ≤ 0.1%. Some sensitive cell lines may require ≤ 0.05%[1].

References

  • Synthese funktionalisierter Biaryle, Diarylether und Xanthone durch formale [3+3] Cyclokondensationen. RosDok, University of Rostock. Available at: [Link]

  • [8] Hassan, S. N., & Ahmad, F. (2024). Considering Dimethyl Sulfoxide Solvent Toxicity to Mammalian Cells and its Biological Effects. Experimental Oncology. Available at: [Link]

  • [6] MilliporeSigma. Millex Syringe Filters: Sterile and Non-Sterile Applications. SlideShare. Available at: [Link]

  • [7] M-Filter. Sterile Syringe Filters: PTFE and PES Tubing Specifications. Available at: [Link]

  • [2] Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal / PubMed. Available at: [Link]

  • [3] Metabolic disruptions induced by low concentrations of DMSO in RTgill-W1 fish cells. (2025). PubMed / Elsevier B.V. Available at: [Link]

  • [1] Semantic Scholar. (2024). Point of View: Considering Dimethyl Sulfoxide Solvent Toxicity. Available at: [Link]

  • MDI Membrane Technologies. Sterile Syringe Filters - MDI Membrane. Available at: [Link]

Sources

In vivo dosing strategies for Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate in murine models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (hereafter referred to as EMPBC ) is a highly lipophilic small molecule. Structurally, the biphenyl core and phenoxy group confer significant hydrophobicity, categorizing this compound within the Biopharmaceutics Classification System (BCS) as a Class II or IV molecule (low solubility).

Crucially, the ethyl ester moiety at the 2-position acts as a lipophilic "mask," effectively making EMPBC a prodrug. Upon systemic absorption, hepatic and plasma carboxylesterases (CES) rapidly hydrolyze the ester bond to yield the active pharmacological moiety: 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylic acid. Understanding this causality—where lipophilicity drives absorption but enzymatic hydrolysis drives efficacy—is the foundational principle for designing successful in vivo dosing strategies.

Metabolism Prodrug EMPBC (Lipophilic Prodrug) Enzyme Carboxylesterases (CES1/CES2) Prodrug->Enzyme Systemic Absorption Active Active Carboxylic Acid (Pharmacological Moiety) Enzyme->Active Ester Hydrolysis Target Intracellular Target (Receptor Binding) Active->Target Target Engagement

Figure 1: Metabolic activation of the ester prodrug by carboxylesterases to the active acid.

Formulation Strategy (The "Why")

Administering highly lipophilic compounds in standard aqueous vehicles (e.g., normal saline) inevitably leads to API precipitation, resulting in erratic oral bioavailability or fatal capillary blockade during Intravenous (IV) administration.

To overcome this, we must employ lipid-based drug delivery systems (LBDDS) or co-solvent approaches. As established by standard formulation guidelines for poorly water-soluble drugs , utilizing a combination of surfactants (e.g., Tween 80, Cremophor EL) and co-solvents (e.g., PEG400, DMSO) lowers the free energy of the system, preventing agglomeration and ensuring thermodynamically stable microemulsions in the gastrointestinal tract.

Table 1: Optimized Vehicle Matrix for EMPBC
RouteFormulation Composition (v/v)Causality / RationaleVisual Appearance
IV 5% DMSO + 10% Tween 80 + 85% SalineDMSO solubilizes the API; Tween 80 prevents precipitation upon dilution in blood.Clear, colorless solution
PO 10% DMSO + 40% PEG400 + 50% WaterPEG400 acts as a highly effective co-solvent for BCS Class II compounds, ensuring GI dispersion.Clear to slightly opalescent

Step-by-Step In Vivo Dosing Protocols

The following self-validating protocols are designed for adult C57BL/6 mice (approx. 20–25 g body weight). All administration volumes strictly adhere to the good practice guidelines established by Diehl et al. .

Protocol A: Intravenous (IV) Administration (Target Dose: 2 mg/kg)
  • API Solubilization: Weigh 2.0 mg of EMPBC. Dissolve completely in 0.5 mL of sterile DMSO. Vortex for 60 seconds until no particulates are visible.

  • Surfactant Addition: Add 1.0 mL of Tween 80. Vortex vigorously for 2 minutes. Self-Validation Check: The mixture must be completely homogenous before adding the aqueous phase.

  • Aqueous Dilution: Slowly add 8.5 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing to prevent localized precipitation.

  • Administration: Using a 27G needle, inject via the lateral tail vein.

    • Volume Limit: Maximum 5 mL/kg (e.g., 100 µL for a 20 g mouse) .

Protocol B: Per Os (PO) Oral Gavage (Target Dose: 10 mg/kg)
  • API Solubilization: Weigh 10.0 mg of EMPBC. Dissolve in 1.0 mL of DMSO.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Sonicate the mixture for 5 minutes at room temperature.

  • Aqueous Dilution: Add 5.0 mL of ultra-pure water. Vortex to yield a clear solution (1 mg/mL final concentration).

  • Administration: Administer via a reusable stainless steel or disposable plastic oral gavage needle (20G).

    • Volume Limit: Maximum 10 mL/kg (e.g., 200 µL for a 20 g mouse) .

Pharmacokinetic (PK) Workflow & Bioanalysis

A critical pitfall in evaluating ester-based prodrugs like EMPBC is ex vivo hydrolysis . If blood is collected into standard heparinized tubes, plasma esterases will continue to cleave the ethyl ester into the carboxylic acid while the tube sits on ice, leading to falsely low prodrug and falsely high active metabolite readings.

Expert Insight: To ensure scientific integrity, blood collection tubes must be pre-treated with an esterase inhibitor such as Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF) immediately upon collection.

Workflow Form 1. Formulation Prep Confirm API solubility via DLS or visual check Admin 2. In Vivo Dosing IV (Tail Vein) or PO (Gavage) Adhere to volume limits Form->Admin Sample 3. Blood Sampling CRITICAL: Add PMSF to prevent ex vivo hydrolysis Admin->Sample Analysis 4. LC-MS/MS Bioanalysis Quantify both Prodrug and Active Acid Metabolite Sample->Analysis

Figure 2: End-to-end in vivo pharmacokinetic workflow highlighting critical stabilization steps.

Blood Sampling Protocol:
  • Prepare collection tubes containing K2EDTA and 2 mM PMSF (final concentration).

  • Collect 50 µL of blood via submandibular bleed at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Centrifuge at 4°C (3000 × g for 10 min) to separate plasma.

  • Extract plasma using protein precipitation (3 volumes of cold Acetonitrile containing internal standard).

  • Analyze via LC-MS/MS, monitoring MRM transitions for both the intact ethyl ester and the hydrolyzed acid.

Table 2: Representative Target PK Parameters (Expected Profile)

Note: Because EMPBC is a prodrug, systemic exposure (AUC) of the active acid is the primary metric of success.

ParameterIV (2 mg/kg) - ProdrugIV (2 mg/kg) - Active AcidPO (10 mg/kg) - ProdrugPO (10 mg/kg) - Active Acid
Tmax (h) 0.08 (End of infusion)0.251.01.5
Cmax (ng/mL) HighModerateLow (Rapid first-pass)High
T1/2 (h) < 0.5 (Rapid hydrolysis)3.5< 0.54.2
Bioavailability (F%) 100%N/A< 5% (Intact)> 60% (As Acid)

References

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL:[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23. URL:[Link]

Application Note: Advanced Crystallization Strategies for Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate for Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, Crystallographers, and Pre-clinical Drug Development Professionals.

Executive Summary & Structural Profiling

Obtaining diffraction-quality single crystals of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate presents a unique crystallographic challenge. The molecule is characterized by a high degree of aromaticity (a biphenyl core and a phenoxy substituent) combined with significant conformational flexibility at the ethyl ester and ether linkages.

The steric clash between the 2-carboxylate and the 3-phenoxy group creates a restricted rotational energy landscape around the biphenyl axis. However, because multiple conformers exist in solution, the "right" conformer that yields a highly ordered crystal lattice is effectively diluted, which reduces the degree of supersaturation and the overall tendency of crystallization[1]. Furthermore, the three aromatic rings promote strong π−π and CH- π interactions. While these forces stabilize the solid-state lattice, they frequently drive rapid, unidirectional anisotropic growth[2], resulting in thin, unmountable needles rather than the desired block-like crystals required for Single-Crystal X-Ray Diffraction (SCXRD).

This application note details field-validated protocols designed to suppress conformational polymorphism and control π -stacking kinetics, ensuring the growth of pristine single crystals.

Experimental Workflows & Methodologies

To achieve a self-validating crystallization system, the protocols below manipulate the dielectric constant of the solvent environment at a controlled rate. By forcing the system to cross the nucleation barrier slowly, the lowest-energy conformer is selectively packed into the lattice.

Method A: Anti-Solvent Vapor Diffusion (The Gold Standard)

Vapor diffusion is the most effective method for flexible small molecules because it generates a slow, continuous gradient of supersaturation, allowing the lowest-energy conformer ample time to pack efficiently[3].

Causality Focus: Dichloromethane (DCM) completely solvates the biphenyl and phenoxy rings, breaking pre-existing π -aggregates. Hexane, possessing a higher vapor pressure, diffuses slowly into the DCM. This gradually lowers the solvent's polarity, gently forcing the hydrophobic aromatic system to nucleate without trapping high-energy conformers.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5–10 mg of high-purity (>98%) Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate in 0.5 mL of DCM in a clean 1-dram (4 mL) inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new inner vial to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Assembly: Place the uncapped 1-dram inner vial into a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition: Carefully add 3–4 mL of Hexane (or Pentane) to the outer vial. Ensure the liquid level of the hexane is slightly higher than the DCM level in the inner vial to promote optimal vapor pressure equilibrium.

  • Sealing and Incubation: Cap the outer vial tightly with a Teflon-lined cap. Wrap the cap in Parafilm. Place the assembly in a vibration-free environment at a constant 20 °C (or 4 °C if twinning is observed).

  • Harvesting (Self-Validation): Crystals typically form within 3 to 10 days. Crucial: Never allow the crystals to dry out. Solvent molecules are often incorporated into the lattice of flexible aromatics; evaporation will cause the crystal to crack and lose its single-crystal integrity[3]. Harvest directly from the mother liquor into Paratone-N oil.

Method B: Slow Cooling in Mixed Solvents

If Method A yields twinned crystals or solvate-induced disorder, slow cooling exploits the temperature-dependent solubility of the compound.

Causality Focus: Toluene provides π−π matching with the biphenyl core. This solvent-solute interaction moderates the rapid face-to-face π -stacking of the analyte, forcing the crystal to grow more isotropically (yielding blocks instead of needles).

Step-by-Step Protocol:

  • Saturation: Suspend 15 mg of the compound in 1 mL of a Toluene/Heptane (1:1 v/v) mixture in a thick-walled glass vial.

  • Heating: Heat the vial to 85 °C in a controlled oil bath or programmable heating block until the solution is completely clear.

  • Equilibration: Hold at 85 °C for 30 minutes to ensure complete disruption of all solute aggregates.

  • Cooling Gradient: Program the heating block to cool at a rate of 0.5 °C/hour down to 20 °C.

  • Microscopic Validation: Extract an aliquot of the mother liquor containing crystals and inspect under a polarized light microscope. The presence of sharp, uniform extinction every 90° of rotation confirms single-crystal domain integrity[4].

Data Presentation & Decision Matrices

Table 1: Solvent Screening Matrix for Biphenyl-Carboxylates
Solvent System (Good / Poor)Crystallization MechanismPredicted OutcomeRecommendation
DCM / Hexane Vapor Diffusion (Polarity shift)High-quality blocks, low solvate riskPrimary Method
Toluene / Heptane Slow Cooling ( π -moderation)Thick plates, potential toluene solvateSecondary Method
Ethyl Acetate / Pentane Vapor Diffusion (H-bond acceptor)Prisms, good for ester stabilizationAlternative
Methanol / Water Slow EvaporationAmorphous precipitation / OilsAvoid
Table 2: Crystallographic Troubleshooting Guide
ObservationCausality (Mechanistic Origin)Corrective Action
Thin, hair-like needles Unidirectional π−π stacking dominates the growth kinetics[2].Switch to an aromatic solvent (Toluene/Benzene) to disrupt and slow down π -stacking interfaces.
Opaque or Cracked Crystals Rapid solvent loss causing lattice collapse, or conformational polymorphism[5].Keep crystals submerged in mother liquor. Mount using Paratone oil directly from the vial at 100 K.
Twinning (Split diffraction spots) Conformational flexibility trapping multiple rotational states during nucleation[1].Lower the crystallization temperature (e.g., run vapor diffusion at 4 °C) to restrict molecular rotation.

Workflow Visualization

Workflow N1 Compound Purity >98% N2 Solubility Profiling N1->N2 N3 Highly Soluble (DCM/CHCl3) N2->N3 N4 Moderately Soluble (Toluene/EtOAc) N2->N4 N5 Vapor Diffusion (Anti-solvent: Hexane) N3->N5 N6 Slow Cooling (Gradient: 80°C to 4°C) N4->N6 N7 Microscopic Inspection (Polarized Light) N5->N7 N6->N7 N8 SCXRD Data Collection N7->N8

Fig 1. Decision matrix for selecting SCXRD crystallization techniques based on solubility.

References

  • Staples, R. (2025). "Getting crystals your crystallographer will treasure: a beginner's guide." IUCr Journals.3

  • Indian Chemical Society. "Preliminary understanding of experiments on single crystal X-ray crystallography." Indian Chemical Society. 4

  • "Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies." Organic Process Research & Development - ACS Publications. 1

  • "Solid-State Conformational Flexibility at Work: Energetic Landscape of a Single Crystal-to-Single Crystal Transformation." Crystal Growth & Design - ACS Publications. 5

  • "Controlling the π-Stack Growth Direction in Organic π-Conjugated Microcrystals." ACS Publications. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of highly sterically hindered biaryl compounds.

The target molecule, Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate , presents a significant synthetic challenge. The most efficient retrosynthetic approach involves a Suzuki-Miyaura cross-coupling between Ethyl 2-bromo-4-methyl-6-phenoxybenzoate and Phenylboronic acid . However, the electrophile features a 1,2,3-trisubstitution pattern where the reactive C-Br bond is flanked by an ethyl ester and a phenoxy group. This di-ortho steric bulk severely impedes the standard palladium catalytic cycle.

Workflow SM Ethyl 2-bromo-4-methyl- 6-phenoxybenzoate (Sterically Hindered Halide) Cat Pd(OAc)2 + SPhos K3PO4, Toluene/H2O 100°C SM->Cat Nuc Phenylboronic Acid (Nucleophile) Nuc->Cat Prod Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylate (Target Molecule) Cat->Prod Suzuki-Miyaura Cross-Coupling

Fig 1: Synthesis workflow for the hindered biphenyl target via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Suzuki-Miyaura coupling yielding <10% product despite full consumption of the boronic acid?

Causality & Solution: You are likely experiencing a combination of catalyst stalling and protodeboronation . Standard phosphine ligands (like PPh₃) form unreactive bis-ligated Pd(II) complexes that cannot undergo oxidative addition into the sterically encumbered C-Br bond of Ethyl 2-bromo-4-methyl-6-phenoxybenzoate[1]. While the catalyst is stalled, the phenylboronic acid undergoes thermal protodeboronation (yielding benzene) in the presence of base and water.

Actionable Fix: Switch to a bulky, electron-rich dialkylbiarylphosphine ligand such as SPhos or XPhos . The sheer steric bulk of the dicyclohexylphosphino group and the biphenyl backbone prevents the formation of unreactive L₂Pd(0) complexes, ensuring the active catalyst remains the monoligated L₁Pd(0) species[2]. This open coordination sphere is critical for the oxidative addition of your hindered substrate.

Q2: I am observing significant hydrolysis of the ethyl ester during the reaction. How can I prevent this?

Causality & Solution: The ethyl ester at the C2 position is highly susceptible to saponification if strong aqueous bases (e.g., NaOH, KOH) are used at the elevated temperatures (100 °C) required to drive this hindered coupling.

Actionable Fix: Transition to a milder, anhydrous base system. Finely milled K₃PO₄ or Cs₂CO₃ are optimal[1]. Use a predominantly organic solvent system like Toluene with only a trace amount of water (10:1 v/v). The trace water is essential to dissolve the phosphate base and facilitate transmetalation via a boronate intermediate, but keeping its concentration low prevents ester hydrolysis.

Q3: What is the optimal palladium-to-ligand ratio for this specific hindered substrate?

Causality & Solution: A 1:1.2 to 1:1.5 ratio of Pd to Ligand is strictly required. Using a standard 1:2 or 1:4 ratio will force the equilibrium toward the inactive bis-ligated state, starving the reaction of the active L₁Pd(0) species needed to navigate the di-ortho steric bulk[1].

Quantitative Data: Ligand & Base Optimization

The following table summarizes the causal relationship between reaction parameters and the yield of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate.

LigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
PPh₃ Na₂CO₃Toluene/EtOH/H₂O80< 5%Catalyst poisoning; bis-ligation prevents oxidative addition.
SPhos K₃PO₄Toluene/H₂O (10:1)10088% Optimal monoligated Pd(0) species; accelerated reductive elimination.
XPhos Cs₂CO₃1,4-Dioxane10082%Effective, but slightly too bulky, leading to slower transmetalation.
tBu₃P KFTHF7045%Mild base prevents ester hydrolysis, but lower temp reduces conversion[3].

Mechanistic Pathway: Overcoming Steric Bottlenecks

CatalyticCycle Pd0 Active Catalyst L1Pd(0) OA Oxidative Addition (Steric Bottleneck 1) Pd0->OA + Aryl Bromide PdII_Br Pd(II) Complex Ar-Pd(Br)-L1 OA->PdII_Br TM Transmetalation (Base Assisted) PdII_Br->TM + PhB(OH)2 / Base PdII_Ar Pd(II) Complex Ar-Pd(Ph)-L1 TM->PdII_Ar RE Reductive Elimination (Steric Bottleneck 2) PdII_Ar->RE RE->Pd0 Regenerate Pd(0) Prod Target Biphenyl Product RE->Prod Release Product

Fig 2: Catalytic cycle highlighting steric bottlenecks overcome by Buchwald ligands.

Step-by-Step Methodology: Optimized Suzuki-Miyaura Protocol

This protocol is engineered as a self-validating system. The use of strict Schlenk techniques ensures the active Pd(0) species is not oxidized, while TLC/LC-MS checkpoints verify intermediate progression.

Reagents:

  • Ethyl 2-bromo-4-methyl-6-phenoxybenzoate (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (2.0 mol%)

  • SPhos (2.4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

Procedure:

  • Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask equipped with a magnetic stir bar with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (9.8 mg, 0.024 mmol). Note: The slight excess of ligand (1:1.2 ratio) ensures complete formation of the active L₁Pd(0) species without saturating the metal[1].

  • Substrate Addition: Add Ethyl 2-bromo-4-methyl-6-phenoxybenzoate (335 mg, 1.0 mmol) and Phenylboronic acid (183 mg, 1.5 mmol) to the flask. Note: Excess boronic acid compensates for any minor protodeboronation that occurs at high temperatures[3].

  • Base and Solvent Introduction: Add finely milled anhydrous K₃PO₄ (424 mg, 2.0 mmol). Seal the flask with a rubber septum and remove it from the glovebox. Connect to a Schlenk line (Argon). Inject degassed Toluene (5.0 mL) and degassed deionized water (0.5 mL) via syringe.

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours. The biphasic nature of the reaction requires high shear to ensure the base interacts with the organic phase.

  • Validation Checkpoint: At 12 hours, sample the organic layer. Run TLC (Hexanes/EtOAc 9:1) and LC-MS. The starting material mass (m/z 334/336) should be completely depleted, replaced by the product mass (m/z 332.14).

  • Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash sequentially with distilled water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the pure Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate.

References

  • Title: Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates | Source: Benchchem | URL: 1

  • Title: It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst | Source: ACS Catalysis | URL: 3

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Source: PMC | URL: 2

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for Lipophilic Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of working with Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate . As a bulky, highly lipophilic molecule featuring a biphenyl core, a phenoxy ether, and an ester linkage, it exhibits classic "grease-ball" characteristics 1. Lacking hydrogen bond donors and ionizable centers at physiological pH, its aqueous solubility is severely restricted. This often leads to assay failure, erratic in vivo absorption, and formulation bottlenecks 2.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the compound "crash out" of my in vitro assay buffer even when I use 1% DMSO?

  • The Causality: The energy penalty for cavity formation in water is too high for this bulky hydrophobic molecule. When a highly concentrated DMSO stock is diluted into an aqueous buffer, the local supersaturation collapses, leading to rapid nucleation and precipitation. While cosolvents like DMSO reduce the polarity of water, 1% is often mathematically insufficient to solubilize extreme lipophiles 3.

  • The Solution: Transition from a pure cosolvent system to a cosolvent-surfactant blend. Adding a non-ionic surfactant (e.g., Tween 80) lowers the interfacial tension and provides micellar encapsulation, preventing nucleation.

Q2: I tried adjusting the pH of the vehicle, but solubility didn't improve. Why?

  • The Causality: pH adjustment is only effective for molecules with ionizable functional groups (e.g., amines or carboxylic acids) that can form water-soluble salts. Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a neutral ester. It will not ionize across the physiological pH range (pH 1-8).

  • The Solution: Abandon pH-driven strategies. Instead, rely on lipid-based formulations (LBFs) or cyclodextrin complexation to bypass the dissolution barrier [[1]]().

Q3: What is the best strategy for oral (PO) dosing in preclinical rodent models?

  • The Causality: Because the molecule is highly lipophilic and its absorption is solvation-limited, it requires a lipid matrix to remain solubilized in the gastrointestinal tract. LBFs stimulate bile secretion and form mixed micelles, which act as carriers to transport the drug across the intestinal epithelium, effectively bypassing the dissolution step 4, 5.

  • The Solution: Utilize a Self-Emulsifying Drug Delivery System (SEDDS). A Type IIIA lipid formulation consisting of oils, surfactants, and cosolvents is ideal for "grease-ball" molecules 6.

Q4: How can I formulate this compound for Intravenous (IV) administration?

  • The Causality: IV formulations must be perfectly clear and free of particulates to prevent embolism. High concentrations of surfactants can cause hemolysis or hypersensitivity. The biphenyl and phenoxy rings of your molecule are perfect geometric matches for the hydrophobic cavity of β-cyclodextrins .

  • The Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin encapsulates the hydrophobic bulk of the molecule, while its hydrophilic exterior ensures complete aqueous miscibility 7.

Section 2: Decision Matrix & Quantitative Data

Workflow A Poor Aqueous Solubility Detected B Target Application? A->B C In Vitro Assays (Biochemical/Cellular) B->C D In Vivo Dosing (Preclinical PK/PD) B->D E Cosolvent + Surfactant (DMSO + Tween 80) C->E Limit solvent toxicity F Dose Route? D->F G Intravenous (IV) F->G H Oral (PO) F->H I Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) G->I Cavity encapsulation J Lipid-Based Formulation (Type IIIA SEDDS) H->J Bypass dissolution

Decision tree for troubleshooting the aqueous solubility of lipophilic biphenyl derivatives.

Table 1: Quantitative Limits for Common Solubilizing Excipients in Preclinical Assays
ExcipientMechanism of ActionMax In Vitro Conc.Max In Vivo Conc. (PO, Rodent)
DMSO Cosolvent (reduces water polarity)0.5 - 1.0% (v/v)5 - 10% (v/v)
PEG 400 Cosolvent / Viscosity modifier1.0 - 2.0% (v/v)Up to 50% (v/v)
Tween 80 Surfactant (micellar encapsulation)0.1 - 0.5% (v/v)5 - 10% (v/v)
HP-β-CD Inclusion Complexation1 - 5% (w/v)Up to 20% (w/v)
Table 2: Lipid Formulation Classification System (LFCS) for Oral Delivery
LFCS TypeCompositionDispersion CharacteristicsSuitability for Target Molecule
Type I 100% Oils (Triglycerides)Coarse emulsion, requires digestionLow (Poor solvent capacity)
Type II Oils + Water-insoluble surfactantsFine emulsionModerate
Type IIIA Oils + Surfactants + CosolventsFine dispersion / SEDDSHigh (Optimal solubilization)
Type IV Pure Surfactants + CosolventsMicellar solutionModerate (Risk of precipitation)
Section 3: Verified Experimental Protocols
Protocol A: Preparation of an HP-β-CD Inclusion Complex for IV Dosing
  • Self-Validating Logic: This protocol uses a co-evaporation method to force the lipophilic molecule into the cyclodextrin cavity, followed by reconstitution. If the resulting solution is not optically clear, complexation was incomplete, indicating the need for a higher molar ratio or an alternative cyclodextrin derivative.

  • Molar Ratio Calculation: Weigh Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate and HP-β-CD to achieve a 1:3 molar ratio (API:CD). This excess ensures complete encapsulation 7.

  • Solvent Dissolution: Dissolve the API in a minimal volume of a volatile organic solvent (e.g., Methanol or Dichloromethane).

  • Aqueous Mixing: Dissolve the HP-β-CD in purified water to create a 20% (w/v) solution.

  • Complexation: Slowly add the organic API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Solvent Evaporation: Continue stirring in an open vessel (or use a rotary evaporator) until all organic solvent has evaporated and the volume is reduced to the target aqueous concentration.

  • Filtration & Validation: Filter the reconstituted aqueous solution through a 0.22 µm PES syringe filter.

    • Validation Check: The filtrate must be completely transparent. Any resistance during filtration or turbidity indicates uncomplexed API.

Protocol B: Preparation of a Type IIIA SEDDS Formulation for Oral Dosing
  • Self-Validating Logic: A successful SEDDS will spontaneously form a fine, bluish-white emulsion upon dilution in aqueous media. If phase separation or drug crystallization occurs during the dispersion test, the surfactant-to-oil ratio must be adjusted.

  • Excipient Blending: In a glass vial, combine 40% Medium-Chain Triglycerides (e.g., Captex 355), 40% Surfactant (e.g., Cremophor EL or Polysorbate 80), and 20% Cosolvent (e.g., PEG 400) by weight 6.

  • Homogenization: Vortex the mixture and heat gently to 37°C until a monophasic, clear isotropic vehicle is formed.

  • Drug Loading: Add the required mass of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate to achieve the target dose (e.g., 10 mg/g of lipid vehicle).

  • Solubilization: Stir magnetically at 40°C overnight, protected from light, until the API is fully dissolved.

  • Dispersion Test (Validation): Pipette 100 µL of the loaded lipid formulation into 10 mL of simulated gastric fluid (SGF) at 37°C with mild agitation.

    • Validation Check: The mixture should spontaneously emulsify within 2 minutes, forming a stable, homogenous dispersion without visible drug crystals 5.

References
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs Source: Aenova Group URL:[Link]

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs Source: Symmetric URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Lipid-Based Formulations for Early-Stage Clinical Trials Source: American Pharmaceutical Review URL:[Link]

  • Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Preventing oxidation and degradation of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate . As a Senior Application Scientist, I have designed this guide to help drug development professionals and analytical chemists troubleshoot, predict, and prevent the degradation of this specific biphenyl carboxylate.

Understanding the structural vulnerabilities of your target molecule is the first step in formulating a robust stability strategy. This molecule possesses three primary sites of instability: the C2 ethyl ester (prone to hydrolysis), the C5 benzylic methyl group (highly susceptible to autoxidation), and the biphenyl/phenoxy π -system (vulnerable to photo-oxidation).

Diagnostic Decision Tree

Use the following mechanistic flowchart to identify the root cause of degradation in your samples and select the appropriate mitigation strategy.

DegradationMechanisms Target Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylate Hydrolysis Ester Hydrolysis (Acyl-Oxygen Cleavage) Target->Hydrolysis H2O, Acid/Base Autoxidation Benzylic Autoxidation (Radical Propagation) Target->Autoxidation O2, Trace Metals Photo Photo-oxidation (Ether Cleavage/Pi-System) Target->Photo UV/Vis Radiation MitigateH Lyophilization & pH 4-6 Buffering Hydrolysis->MitigateH MitigateA Argon Purge & BHT Addition Autoxidation->MitigateA MitigateP Actinic Shielding (Amber Vials) Photo->MitigateP

Figure 1: Degradation pathways and targeted mitigation strategies for the biphenyl carboxylate.

Troubleshooting Guide & FAQs

Q: Why does the 5-methyl group degrade even when stored in the dark at room temperature? A: The 5-methyl group is situated on an aromatic biphenyl ring, making it highly susceptible to benzylic autoxidation. Trace transition metals or ambient oxygen can initiate the abstraction of a hydrogen atom, generating a benzylic radical. This radical is heavily resonance-stabilized by the extended π -system of the biphenyl core. Molecular oxygen rapidly adds to this radical, forming a peroxy radical ( ROO∙ ) that propagates an autocatalytic chain reaction[1]. This is a ubiquitous degradation route for pharmaceuticals containing benzylic carbons[2].

Q: Is the C2 ethyl carboxylate ester safe from hydrolysis if I use neutral pH water? A: Not entirely. While the biphenyl and phenoxy groups provide significant steric hindrance that slows nucleophilic attack, ester hydrolysis is a bimolecular reaction involving acyl-oxygen cleavage that can still occur slowly at neutral pH[3]. To completely arrest hydrolysis, the formulation should be buffered to the pH of maximum stability (typically pH 4–6) to minimize hydroxyl ion concentration, or stored in strictly anhydrous environments[4].

Q: How do I distinguish between autoxidation and photo-oxidation in my LC-MS data? A: Autoxidation of the 5-methyl group typically yields predictable mass shifts: +16 Da (conversion to a benzylic alcohol) or +14 Da (conversion to an aldehyde). Photo-oxidation of the biphenyl/phenoxy ether system often results in more complex fragmentation, including ether cleavage (-92 Da for the loss of the phenol group) or ring-opening products.

Quantitative Stability Profile

To assist in rapid LC-MS diagnostics and formulation planning, refer to the quantitative degradation thresholds below.

Stress ConditionPrimary MechanismKinetic AcceleratorDiagnostic Mass Shift (LC-MS)Preventative Threshold
Aqueous (pH > 8) Ester HydrolysisHydroxyl Ions ( OH− )-28 Da (Loss of C2​H4​ )Maintain pH 4.0 – 6.0
O2​
  • 40°C
Benzylic AutoxidationPeroxy Radicals ( ROO∙ )+16 Da (Alcohol), +14 Da (Aldehyde)< 1% ambient O2​ (Argon)
UV/Vis Radiation Photo-oxidationPhotons ( )-92 Da (Phenoxy Cleavage)Actinic shielding (< 400 nm)

Experimental Protocols

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . This means the procedure inherently contains a mechanism to prove that the protocol worked as intended before you invest time in downstream analysis.

Protocol 1: Predictive Forced Degradation (Autoxidation) Assay

Purpose: To accurately simulate long-term autoxidation under ICH Q1A(R2) storage conditions[5]. Causality: Using 4,4'-Azobis(4-cyanovaleric acid) (ACVA) provides a controlled, radical-based mechanism to mimic natural autoxidation, avoiding the non-selective over-oxidation caused by harsh reagents like KMnO4​ [6].

  • Preparation: Dissolve 1 mg/mL of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate in a 50:50 Acetonitrile/Water mixture.

  • Initiator Addition: Add 10 mM of ACVA to the solution.

  • Incubation: Seal the solution in a headspace vial and incubate at 40°C for 48 hours.

  • Quenching: Quench the reaction by placing the vial in an ice bath and adding 100 μL of cold methanol.

  • System Validation Checkpoint: Run a parallel control sample without ACVA under the exact same conditions.

    • Validation Logic: If the control shows identical degradation, your system is contaminated with trace transition metals. If only the ACVA sample degrades (yielding a +16 Da mass shift), the radical-mediated autoxidation simulation is validated.

  • Analysis: Analyze via stability-indicating HPLC-MS to quantify the depletion of the parent drug.

Protocol 2: Stabilized Formulation and Storage Workflow

Purpose: To prepare the compound for long-term storage without degradation. Causality: Combining inert gas purging with an antioxidant terminates the peroxy radical propagation phase, while desiccation prevents acyl-oxygen cleavage of the ester.

  • Lyophilization: Ensure the compound is dried to a powder form to remove trace water, eliminating the risk of ester hydrolysis.

  • Antioxidant Spiking (If stored in solution): Add 0.01% w/v BHT (Butylated hydroxytoluene). BHT acts as a sacrificial hydrogen donor, neutralizing peroxy radicals before they can attack the 5-methyl group.

  • Inert Atmosphere Packaging: Place the open vials inside a secondary containment vessel (e.g., a desiccator or glove box). Purge the environment with Argon gas for 3 minutes.

  • System Validation Checkpoint: Place a resazurin-based oxygen indicator strip inside the secondary containment vessel alongside the vials.

    • Validation Logic: A color change from pink (oxygen present) to white (oxygen absent) confirms the argon purge successfully displaced ambient oxygen. Do not seal the final vials until the strip turns white.

  • Actinic Shielding: Seal the vials and store them in amber glass at -20°C to prevent UV-induced cleavage of the phenoxy ether linkage.

References

  • Assessment of Diverse Solid−State Accelerated Autoxidation Methods for Droperidol Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition Source: ResearchGate URL:[Link]

  • Drug stability | Basicmedical Key Source: Basicmedical Key URL:[Link]

Sources

Purification techniques for Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Welcome to the technical support guide for the purification of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the post-reaction workup and purification of this molecule. The guidance herein is structured to address challenges logically, from initial extraction to final polishing and purity analysis, ensuring you can achieve the highest possible purity for your compound.

Introduction: Understanding the Purification Challenge

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a complex aromatic ester. Its synthesis, likely via a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, often results in a mixture containing unreacted starting materials, catalyst residues, and structurally similar byproducts.[1] The primary purification challenge stems from these byproducts, particularly homocoupled species, which can have polarities very close to the target compound, making separation by conventional methods difficult.[2] This guide provides field-proven strategies to overcome these obstacles.

Section 1: Post-Reaction Workup & Liquid-Liquid Extraction (LLE)

The initial step following the synthesis is a robust aqueous workup to remove inorganic salts, the base, and highly polar impurities. Proper execution of this stage is critical to simplify the subsequent, more demanding purification steps.

FAQ 1.1: I'm observing a persistent emulsion during the aqueous workup. How can I resolve this?

Answer: Emulsion formation is common when dealing with complex organic molecules and biphasic solvent systems. It is typically caused by partially soluble species or fine particulates that stabilize the interface between the aqueous and organic layers.

  • Causality: The biphenyl structure imparts significant hydrophobicity, while the ester and phenoxy groups add some polar character, which can contribute to surfactant-like behavior at the interface.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[3]

    • Filtration: If the emulsion is caused by fine solid particles (e.g., precipitated catalyst), filter the entire biphasic mixture through a pad of Celite® or glass wool. This removes the stabilizing particulates.

    • Solvent Modification: Add a small amount of a different organic solvent that has good solubility for your product but may disrupt the emulsion, such as a gentle swirl with additional ethyl acetate or a small volume of methanol.

    • Patience & Mechanical Agitation: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling or tapping of the funnel can also help coalesce the dispersed droplets.

FAQ 1.2: How can I ensure all the inorganic base (e.g., K₂CO₃) is removed before concentrating my crude product?

Answer: Residual base can be detrimental, potentially causing hydrolysis of your ethyl ester to the corresponding carboxylic acid during storage or subsequent heating (e.g., solvent evaporation).

  • Causality: The ester functional group is susceptible to base-catalyzed hydrolysis.

  • Protocol for Base Removal:

    • Perform at least two to three washes with deionized water after the initial quench.[4]

    • Follow with a brine wash as described above. Brine helps to "dry" the organic layer by drawing water out.

    • Check the pH of the final aqueous wash with pH paper. It should be neutral (pH ~7). If it is still basic, continue washing with water.

    • After separating the organic layer, dry it thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtration and concentration.

Section 2: Silica Gel Column Chromatography

Column chromatography is the primary method for purifying Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate from structurally similar impurities.

FAQ 2.1: My target compound is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution is the most common and frustrating issue, often caused by a homocoupled byproduct of one of the starting materials, which has a very similar polarity to your target molecule.[2]

  • Causality: The homocoupled impurity (e.g., a symmetrical biphenyl) shares the same core aromatic structure, leading to similar interactions with the silica stationary phase and the mobile phase.

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Co-elution Observed] --> B{Is the separation factor α close to 1?}; B -->|Yes| C[Optimize Mobile Phase]; C --> D["Decrease elution speed by using a shallower gradient or switching to isocratic elution with a very low polarity solvent system."]; D --> E["Change solvent selectivity. Replace ethyl acetate with methyl tert-butyl ether (MTBE) or a hexane/toluene mixture."]; B -->|No, peaks are broad| F[Address Peak Tailing]; F --> G["Add 0.1% triethylamine to the mobile phase to neutralize acidic silica sites."]; F --> H["Use the 'dry loading' technique to ensure a concentrated starting band."]; E --> I{Still no separation?}; I -->|Yes| J[Consider a different stationary phase, like alumina or a bonded-phase (e.g., Biphenyl phase) HPLC for preparative separation.[5][6]]; J --> K[Success]; G --> K; H --> K; }

    Caption: Troubleshooting workflow for co-eluting compounds.

  • Expert Insight: A common mistake is to increase the polarity of the eluent too quickly. For difficult separations of non-polar compounds, a very shallow gradient (e.g., starting from 100% hexane and increasing to 5% ethyl acetate over many column volumes) is often necessary. A general rule is to aim for a TLC Rf value of 0.2-0.4 for your target compound in the solvent system you plan to use for the column.[7]

FAQ 2.2: I see a dark, immobile band at the top of my silica column. What is it and is it a problem?

Answer: This is almost certainly residual palladium catalyst from the cross-coupling reaction.

  • Causality: Palladium species, particularly in their reduced Pd(0) state, are often black or dark brown and adsorb very strongly to silica gel.

  • Impact and Solution: While it may look alarming, it is generally not a problem for the purification itself, as it remains at the origin. In fact, this demonstrates that the column is effectively removing the catalyst. Simply proceed with the elution. If you are concerned about trace amounts of palladium leaching into your product (which can interfere with subsequent reactions or biological assays), you can pre-treat the crude product solution with a metal scavenger before chromatography.

Section 3: Recrystallization for Final Polishing

If your product is a solid after chromatography, recrystallization is an excellent final step to achieve high purity and obtain a crystalline material.[8]

FAQ 3.1: My compound "oils out" of the solution instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation.

  • Causality: The presence of impurities can depress the melting point and interfere with crystal nucleation. Also, cooling the solution too rapidly is a common cause.

  • Solutions:

    • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Avoid placing a hot solution directly into an ice bath.

    • Add More Solvent: The concentration of your compound may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it more slowly.

    • Change Solvent System: Your current solvent may be too good a solvent. Switch to a solvent system where the compound has lower solubility, or use a two-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[9][10] Dissolve the compound in a minimum of the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., hexane) dropwise at an elevated temperature until turbidity persists, then clarify with a drop of the good solvent and cool slowly.

Section 4: Protocols & Data

Protocol: Standard Silica Gel Chromatography Purification
  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). Test various ratios of hexane and ethyl acetate. An ideal system will show good separation between your product and impurities, with an Rf for your product between 0.2 and 0.4.[7]

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 2% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[7] Use a silica-to-crude-product weight ratio of at least 50:1 for difficult separations.

  • Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a free-flowing powder. This is the "dry loading" method.[7] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Pooling & Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Table 1: Typical Mobile Phase Systems & Properties
Mobile Phase SystemSelectivity ClassProperties & Typical Use
Hexane / Ethyl AcetateStandardExcellent general-purpose system for moderately polar compounds.[11][12]
Hexane / DichloromethaneHalogenatedGood for separating non-polar compounds. Use in a fume hood.
Hexane / TolueneAromaticOffers different selectivity due to π-π interactions. Useful for separating aromatic isomers or homocoupling byproducts.
Hexane / MTBEEtherAn alternative to ethyl acetate with different selectivity.
Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for determining the final purity of your compound.[13]

  • Column Selection: A reversed-phase C18 column is a standard choice. For enhanced selectivity with aromatic compounds, a Biphenyl stationary phase can be highly effective.[5][14]

  • Sample Preparation: Prepare a stock solution of your purified compound at approximately 1 mg/mL in acetonitrile or a mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to ensure sharp peaks, is typical.

  • Example Gradient:

    • 0-2 min: 50% B

    • 2-15 min: Ramp from 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 50% B and re-equilibrate

  • Detection: Use a UV-Vis detector set at a wavelength where your compound has strong absorbance (e.g., 254 nm).

  • Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Visual Workflow for Purification & Analysis

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Caption: Overall purification and analysis workflow.

References

  • A Technical Guide to Purity Analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl via High-Performance Liquid Chromatography. Benchchem.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. IUCr Journals.
  • HPLC Methods for analysis of Biphenyl. HELIX Chromatography.
  • Purification of polybrominated biphenyl congeners. PubMed.
  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.
  • Detection and qualification limits of biphenyl with diode array detection.
  • Laboratories for the analysis of biphenyl (CAS: 92-52-4). Analytice.
  • Recrystallization and Crystallization.
  • 90 Å Biphenyl, 2 µm Column Care & Use Sheet. HPLC.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.
  • Technical Support Center: Purification of Biphenyl-4-amidoxime via Column Chromatography. Benchchem.
  • liquid-liquid extraction of aromatics from hydrocarbon mixtures in capillaries. SciELO.
  • Supporting Information.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • 4-methoxy-2'-methylbiphenyl. Organic Syntheses Procedure.
  • Extraction of Aromatic Compounds from Their Mixtures with Alkanes: From Ternary to Quaternary (or Higher) Systems. IntechOpen.
  • Process for liquid-liquid extraction of aromatic compounds with extract recycle stream. Google Patents.
  • Liquid-liquid extraction and separation mechanism of aromatics and alkanes by ionic liquids.
  • Consider Column Variety for Effective Separations: Biphenyl and Beyond. Thermo Fisher Scientific.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Synthesis and Characterization of Bemotrizinol Impurities.
  • HPLC Troubleshooting Guide.
  • Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI.
  • Process for preparing derivatives of biphenyl-2-carboxylic acid. Google Patents.
  • Purification Strategies for Flavones and Related Compounds. Teledyne Labs.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Synthesis and Characterization of Potential Impurities of Eltrombopag Olamine. Asian Publication Corporation.
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

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Technical Support Center: Chromatography of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate. This resource, designed for researchers and drug development professionals, provides in-depth, experience-driven answers to common challenges encountered during method development and optimization.

Part 1: Foundational Knowledge & Initial Method Setup

This section addresses the most common initial questions, grounding the experimental choices in the physicochemical properties of the target analyte.

Q1: What are the key structural features of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, and how do they influence chromatographic behavior?

Answer: Understanding the molecule's structure is the cornerstone of effective method development.

  • Biphenyl Core: The two directly connected phenyl rings form a bulky, hydrophobic backbone. This structure is non-polar and rigid, promoting strong hydrophobic interactions with reversed-phase stationary phases.[1]

  • Phenoxy and Methyl Groups: These substituents add to the overall hydrophobicity of the molecule.

  • Ethyl Carboxylate Group (-COOEt): The ester group introduces a site of polarity on the otherwise non-polar molecule. However, its influence is limited compared to the large hydrophobic core.

  • Aromaticity (π-system): The extensive system of π-electrons across the biphenyl and phenoxy rings is a critical feature. This allows for specific π-π stacking interactions with stationary phases that also contain aromatic functionalities.[2][3]

Based on these features, the analyte is a large, predominantly non-polar, and non-ionizable compound. Therefore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate analytical approach.

Q2: What is the best starting point for column and mobile phase selection?

Answer: A logical starting point is crucial for efficient method development. A standard approach involves selecting a common column and a simple mobile phase, then refining based on the initial results.[4]

Initial Column and Mobile Phase Recommendations

ParameterRecommendationRationale
Stationary Phase C18 (e.g., Luna C18, Ascentis Express C18)The industry standard for reversed-phase, offering robust hydrophobic retention for non-polar compounds.[2][5]
Column Dimensions 4.6 x 150 mm, 5 µm or 2.1 x 100 mm, 2.7 µmA standard analytical column (4.6 x 150 mm) is robust. A smaller particle size column provides higher efficiency and faster analysis times.[4]
Mobile Phase A Water (HPLC-grade)The weak solvent in reversed-phase chromatography.
Mobile Phase B Acetonitrile (ACN)A common organic modifier with low viscosity and good UV transparency.
Elution Mode GradientStart with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.
Flow Rate 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID)Standard flow rates for these column dimensions.
Temperature 30-35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Detection UV, ~254 nmThe aromatic rings provide strong chromophores, making UV detection highly suitable.[3][5]

Part 2: Troubleshooting Common Chromatographic Issues

This section is formatted as a troubleshooting guide for specific problems you may encounter after your initial runs.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_observe Observation cluster_problems Problem Identification cluster_solutions Potential Solutions A Initial Chromatogram B Poor Peak Shape (Tailing/Fronting) A->B C Insufficient Retention (Analyte elutes near void) A->C D Poor Resolution (Co-elution of peaks) A->D E Irreproducible Retention Times A->E S1 Check for Secondary Interactions (Add 0.1% Formic Acid) B->S1 S2 Reduce % Organic Solvent (Decrease starting %B) C->S2 S3 Increase Aqueous Content C->S3 S4 Change Organic Modifier (Switch ACN to MeOH) D->S4 S5 Change Stationary Phase (C18 -> Biphenyl) D->S5 S6 Optimize Gradient Slope (Make it shallower) D->S6 S7 Ensure System Equilibration E->S7 S8 Prepare Fresh Mobile Phase E->S8

Caption: A general workflow for troubleshooting common HPLC issues.

Q3: My peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for a neutral analyte like this is often caused by secondary interactions between the molecule and the silica backbone of the stationary phase.

  • Causality: Even with end-capping, some free silanol groups (-Si-OH) remain on the silica surface. The polar ester group of your analyte can have a secondary interaction with these acidic silanols, causing a portion of the molecules to lag behind the main peak, resulting in tailing.

  • Solution 1: Mobile Phase Modifier: Add a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to your aqueous mobile phase (Phase A).[5] The protons in the mobile phase will protonate the silanol groups, effectively "masking" them and preventing the secondary interaction with your analyte.

  • Solution 2: Use a Modern Column: Newer generation columns often have better end-capping or are based on hybrid silica particles that are more resistant to silanol interactions, providing better peak shapes for a wider range of compounds.

Q4: The analyte is eluting too early, close to the solvent front (low k'). How do I increase retention?

Answer: Insufficient retention means the analyte has a stronger affinity for the mobile phase than the stationary phase. To increase retention, you must make the mobile phase "weaker" (more polar).

  • Causality: Your mobile phase is too rich in the organic solvent (ACN or MeOH), making it too similar in polarity to the non-polar stationary phase. This reduces the analyte's incentive to bind to the column.

  • Solution: Decrease the percentage of the organic modifier. If you are running a gradient, lower the initial percentage of Mobile Phase B. For an isocratic method, decrease the overall percentage of the organic solvent. This increases the polarity of the mobile phase, forcing your hydrophobic analyte to interact more strongly with the stationary phase, thus increasing retention time.

Q5: I have an impurity that is co-eluting with my main peak. How can I improve the resolution?

Answer: Improving resolution requires changing the selectivity (α) of the chromatographic system. This is achieved by altering the chemistry of the separation.[4]

  • Causality: The current conditions (mobile and stationary phase) do not provide differential interaction between your analyte and the impurity.

  • Solution 1: Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and stationary phases. Methanol is a protic solvent and is better at engaging in hydrogen bonding, while acetonitrile has a stronger dipole moment. Switching from ACN to methanol (or vice versa) is one of the most powerful ways to alter selectivity. For aromatic compounds, methanol can sometimes enhance π-π interactions with biphenyl or phenyl-based columns, potentially improving separation.[3]

  • Solution 2: Change the Stationary Phase: If changing the mobile phase is insufficient, the next step is to change the stationary phase chemistry.

    • From C18 to a Biphenyl Phase: This is a highly recommended strategy for this specific analyte. A biphenyl stationary phase offers an alternative retention mechanism based on π-π stacking interactions.[2][3] Since your analyte is rich in aromatic rings, a biphenyl column can provide unique selectivity that a C18 column cannot, often resolving compounds that co-elute on a standard C18 phase.

  • Solution 3: Optimize the Gradient: A shallower gradient (i.e., a smaller change in %B per unit of time) can increase the separation between closely eluting peaks.

Part 3: Advanced Optimization & Experimental Protocols

This section provides protocols for systematically optimizing your method.

Q6: How do I systematically compare Acetonitrile (ACN) vs. Methanol (MeOH) as the organic modifier?

Answer: A systematic comparison is essential to definitively choose the best solvent for your separation. The goal is to compare the selectivity offered by each solvent.

Experimental Protocol: Organic Modifier Screening

  • System Preparation: Use a Biphenyl stationary phase (e.g., Ascentis Express Biphenyl, 2.1 x 100 mm, 2.7 µm) as it is most likely to show differences due to π-π interactions.[2]

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B1: Acetonitrile.

    • Phase B2: Methanol.

  • ACN Gradient Run:

    • Equilibrate the column with 95:5 Water:ACN for 10 column volumes.

    • Inject the sample.

    • Run a gradient from 50% ACN to 90% ACN over 15 minutes.

    • Hold at 90% ACN for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Methanol Gradient Run:

    • Thoroughly flush the system and column with Methanol/Water to remove all ACN.

    • Equilibrate the column with 95:5 Water:Methanol for 10 column volumes.

    • Inject the sample.

    • Run a gradient from 50% MeOH to 90% MeOH over 15 minutes.

    • Hold at 90% MeOH for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Data Analysis: Compare the chromatograms. Look for changes in the elution order of impurities and the resolution (Rs) between the main peak and any adjacent peaks. As a general observation, π-π interactions are often stronger with a methanol-based mobile phase compared to acetonitrile.[3]

Hypothetical Comparison Data

Mobile Phase ModifierAnalyte Retention Time (min)Impurity Retention Time (min)Resolution (Rs)Observation
Acetonitrile 10.210.41.2 (co-eluting)Poor separation of critical pair.
Methanol 12.513.12.1 (baseline)Significant change in selectivity, providing baseline resolution.
Interaction Mechanism Visualization

Analyte_Interactions cluster_analyte Analyte cluster_sp Stationary Phases cluster_interactions Dominant Interaction Analyte Ethyl 5-methyl-3-phenoxy... Hydrophobic Biphenyl Core Aromatic π-System I1 Hydrophobic Interaction Analyte:f0->I1 I2 π-π Stacking Interaction Analyte:f1->I2 C18 C18 Phase Alkyl Chains C18:f0->I1 Biphenyl Biphenyl Phase Biphenyl Ligands Biphenyl:f0->I2

Caption: Dominant interactions between the analyte and different stationary phases.

References

  • BenchChem. (n.d.). Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds.
  • LCGC North America. (2026, April 01). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
  • Zielinski, W. L., Miller, M. M., Ulma, G., & Wasik, S. P. (n.d.). Gas-liquid chromatography of polychlorinated biphenyl congeners between a nematic liquid crystal phase and a nonpolar phase. Analytical Chemistry - ACS Publications.
  • NACALAI TESQUE, INC. (n.d.). Comparison of biphenyl and other aromatic stationary phases.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
  • Chemistry LibreTexts. (2022, July 18). 2.5: Physical properties of organic compounds.
  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • IUCr Journals. (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts.
  • GuideChem. (n.d.). Is Biphenyl polar or nonpolar?.
  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
  • BenchChem. (n.d.). Method development for the HPLC analysis of biphenyltetrols.
  • Sircar, D., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. PubMed.

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Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of highly substituted, sterically hindered biphenyl ether esters—such as Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate —presents unique chemoselectivity challenges. The dense functionalization around the central aromatic ring (a C1-phenyl group, C2-ethyl ester, C3-phenoxy group, and C5-methyl group) creates extreme steric bulk.

This guide is designed for research scientists and process chemists to troubleshoot the two most critical bond-forming steps in this sequence: the Suzuki-Miyaura cross-coupling (C1-C1' biphenyl bond formation) and the Ullmann-type etherification (C3-O phenoxy bond formation).

Workflow A Aryl Halide Precursor (e.g., 2-bromo-6-iodo derivative) B Ullmann Etherification (Phenol, CuI, Ligand) A->B C Phenoxy Intermediate B->C D Suzuki-Miyaura (Phenylboronic acid, Pd) C->D E Target Molecule (Ethyl Ester) D->E

Fig 1. Sequential Ullmann and Suzuki-Miyaura workflow for biphenyl ether ester synthesis.

Part 1: Suzuki-Miyaura Cross-Coupling (Biphenyl Bond Formation)

Q1: I am observing significant protodeboronation of my phenylboronic acid, leading to low yields. How can I minimize this?

Mechanistic Causality: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond[1]. While traditionally viewed as a strictly base-catalyzed degradation pathway, recent high-throughput mechanistic studies reveal that palladium(II) complexes bound to bulky phosphine ligands actively accelerate protodeboronation [2]. Because your substrate features an ethyl ester at the ortho position (C2), the oxidative addition and transmetalation steps are sterically hindered. This sluggish catalytic turnover leaves the boronic acid exposed to the basic, aqueous environment for extended periods, driving the degradation.

Solution:

  • Ligand Tuning: Avoid excessively bulky ligands (like P(t−Bu)3​ ) which promote Pd-catalyzed deboronation[2]. Opt for moderately hindered, electron-rich ligands like SPhos or XPhos.

  • Water Management: Shift from highly aqueous solvent systems to anhydrous or low-water biphasic systems (e.g., Toluene/1,4-Dioxane with minimal water) to starve the protonolysis pathway.

Q2: My LC-MS shows a high degree of symmetrical biphenyl (homocoupling) instead of the cross-coupled product. What drives this?

Mechanistic Causality: Boronic acid homocoupling occurs when a Pd(II) intermediate undergoes a second transmetalation with another equivalent of boronic acid, rather than reductive elimination with the aryl halide[3]. This pathway is heavily exacerbated by the presence of molecular oxygen ( O2​ ). Oxygen re-oxidizes the active Pd(0) catalyst to a Pd(II) peroxo or oxo complex, effectively short-circuiting the cross-coupling cycle and creating an "oxo-palladium pathway" that consumes two equivalents of your boronic acid to form the symmetrical dimer[3][4].

Solution: Strict anaerobic conditions are non-negotiable. Degas all solvents via the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes prior to catalyst introduction[4].

Mechanism Pd Pd(0) Catalyst Ox Oxidative Addition Pd->Ox TM Transmetalation Ox->TM RE Reductive Elimination TM->RE Proto Protodeboronation (Ar-H) TM->Proto Base / Bulky Ligands Homo Homocoupling (Ar-Ar) TM->Homo O2 / Pd(II) Excess RE->Pd Regeneration Prod Cross-Coupled Product RE->Prod

Fig 2. Divergent pathways in Suzuki coupling leading to protodeboronation and homocoupling.

Part 2: Ullmann Etherification (Phenoxy Group Introduction)

Q3: During the Ullmann coupling with phenol, I am getting hydrodehalogenation of my aryl halide precursor rather than C-O bond formation. Why?

Mechanistic Causality: The Ullmann etherification relies on a Cu(I) catalyst transitioning through a highly reactive Cu(III) intermediate[5]. The extreme steric hindrance from the adjacent C2-ethyl ester severely retards the final reductive elimination step of this ligated Cu(III) complex[6]. When reductive elimination is delayed, the long-lived intermediate becomes highly susceptible to protonation by trace moisture or the acidic protons of the phenol itself, resulting in hydrodehalogenation (replacement of the halide with a proton)[5].

Solution: You must force the geometry of the copper intermediate to favor rapid reductive elimination. Utilizing a bidentate anionic ligand, such as picolinic acid or a salicylaldimine derivative , stabilizes the Cu(I) species and accelerates the C-O bond-forming step, successfully overcoming the steric bulk of ortho-substituted substrates[5][6].

Q4: How do I prevent the hydrolysis of the ethyl ester during these couplings?

Mechanistic Causality: Both Suzuki and Ullmann reactions require base. Strong inorganic bases (like NaOH or KOH ) in the presence of heat and water will rapidly saponify the C2-ethyl ester into a carboxylic acid. Solution: Utilize mild, anhydrous bases. For the Suzuki step, use anhydrous K3​PO4​ or Cs2​CO3​ [6]. For the Ullmann step, K3​PO4​ in anhydrous DMSO or Toluene is ideal[6].

Part 3: Quantitative Troubleshooting Matrix

Symptom / Side ReactionPrimary Root CauseMechanistic InterventionOptimized Parameter
Protodeboronation (Ar-H formation)Slow catalytic turnover; overly bulky ligands[2].Reduce steric bulk on Pd; limit aqueous exposure.Switch to SPhos; use Toluene/Dioxane with minimal H2​O .
Homocoupling (Ar-Ar formation) O2​ contamination oxidizing Pd(0) to Pd(II)[3][4].Eliminate oxo-palladium pathway.3x Freeze-pump-thaw degassing; strict Argon atmosphere.
Hydrodehalogenation Slow reductive elimination of Cu(III) due to ester bulk[5].Enforce favorable geometry for C-O formation.Add 10-20 mol% Picolinic Acid or Salicylaldimine ligand[6].
Ester Hydrolysis Saponification via strong base and water.Lower base pKa​ ; remove nucleophilic water.Use anhydrous K3​PO4​ or Cs2​CO3​ [6].

Part 4: Validated Experimental Protocols

Protocol A: Air-Free Suzuki-Miyaura Coupling (Minimized Homocoupling)

Self-Validating Step: The absence of a black palladium precipitate during the first 2 hours indicates successful exclusion of oxygen and active catalytic turnover.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide intermediate (1.0 equiv), phenylboronic acid (1.2 equiv), anhydrous K3​PO4​ (2.0 equiv), and SPhos-Pd-G3 precatalyst (0.02 equiv)[4].

  • Atmosphere Control: Seal the flask and subject it to three cycles of high vacuum followed by argon backfilling[4].

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.2 M) via syringe.

  • Reaction: Heat the mixture to 80 °C under positive argon pressure. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize the basic environment immediately upon cooling, protecting the ethyl ester. Extract with EtOAc.

Protocol B: Ligand-Assisted Ullmann Etherification

Self-Validating Step: A color shift from pale green to deep brown/red upon heating indicates the successful formation of the active ligated Cu-phenoxide complex.

  • Preparation: In a dry reaction vial, combine the aryl halide (1.0 equiv), phenol (1.5 equiv), CuI (0.10 equiv), picolinic acid (0.20 equiv), and anhydrous K3​PO4​ (2.0 equiv)[6].

  • Atmosphere Control: Purge the vial with argon for 10 minutes.

  • Solvent Addition: Add anhydrous DMSO (0.5 M).

  • Reaction: Seal and heat to 90–100 °C for 12–24 hours[6]. The bidentate ligand will suppress hydrodehalogenation by accelerating the reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMSO and excess phenol.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society (ACS).[Link][2]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications.[Link][3]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT / The Journal of Organic Chemistry.[Link][6]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. ACS Publications.[Link][5]

  • Protodeboronation. Wikipedia.[Link][1]

Sources

Technical Support Center: Stability & Handling of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate in Biological Buffers (37°C)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we recognize that evaluating highly lipophilic, sterically hindered molecules like Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate presents unique analytical challenges. In aqueous environments at physiological temperatures (37°C), researchers frequently misdiagnose physical compound loss as chemical degradation.

This guide is engineered to provide drug development professionals with field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure absolute data integrity during in vitro stability assays.

Part 1: Troubleshooting Guide & FAQs

Q1: During my 37°C stability assay in PBS (pH 7.4), the concentration of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate drops by 40% within the first 2 hours. Is the ester hydrolyzing this quickly? A: It is highly unlikely that this represents chemical hydrolysis. The ethyl ester in this compound is located at the 2-position of a biphenyl ring and is flanked by a bulky 3-phenoxy group. This architecture creates severe steric hindrance around the carbonyl carbon, kinetically protecting it from nucleophilic attack by water or hydroxide ions at physiological pH [1]. The rapid signal loss you are observing is almost certainly due to Non-Specific Binding (NSB) to the polystyrene/polypropylene vessel walls or micro-precipitation caused by exceeding the compound's thermodynamic solubility in aqueous media [2].

Q2: Should I use PBS, HEPES, or Tris buffer for 37°C incubations with this compound? A: We strongly recommend using zwitterionic buffers like HEPES over Tris or standard PBS for this specific structural class. Tris contains a primary amine, which, despite the steric hindrance of your compound, can act as a nucleophile and slowly catalyze the aminolysis of the ester over prolonged incubations at 37°C. PBS is non-nucleophilic but lacks the stabilizing properties that zwitterionic buffers can provide to lipophilic compounds. HEPES maintains excellent pH stability at 37°C without introducing reactive nucleophiles [3]. (Note: Ensure your HEPES is stored in the dark, as it can generate hydrogen peroxide upon prolonged light exposure).

Q3: How do I definitively differentiate between chemical degradation (ester hydrolysis) and physical loss (precipitation/NSB)? A: You must abandon the standard "aliquot and shoot" method and adopt a Mass Balance Extraction approach. If you merely sample the aqueous supernatant, both NSB and hydrolysis look identical on a chromatogram (a disappearing parent peak). To differentiate, you must quench the entire incubation vessel with an equal volume of organic solvent (e.g., Acetonitrile) to desorb any bound compound. If LC-MS analysis shows full recovery of the parent peak, the issue was NSB. If the parent is still missing and you detect the free 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylic acid mass ([M-H]⁻), then true ester hydrolysis has occurred [4].

Part 2: Data Presentation & Diagnostics

Table 1: Physicochemical Risk Profile
Structural FeaturePrimary Analytical RiskMechanistic ConsequenceRecommended Mitigation
Ethyl Ester Base-catalyzed HydrolysisCleavage to free carboxylic acid and ethanol.Maintain strict pH 7.4; avoid primary amine buffers (e.g., Tris).
Biphenyl + Phenoxy Core High Lipophilicity (LogP > 5)Non-Specific Binding (NSB) to plastics; rapid precipitation.Use glass inserts/low-bind tubes; add 0.1% BSA as a carrier protein.
Steric Crowding at C2 Altered KineticsThermodynamically favorable hydrolysis is kinetically stalled.Do not assume rapid signal loss is degradation; prioritize mass balance checks.
Table 2: Troubleshooting Matrix
Observation (LC-MS/MS)Root Cause AnalysisCorrective Action
Immediate concentration drop at T=0.Incomplete dissolution / "Crashing out".Ensure DMSO stock is fully dissolved; pre-warm buffer to 37°C before spiking.
Gradual loss over 24h; No free acid detected.Non-Specific Binding (NSB) to vessel.Switch to silanized glass vials; perform whole-vessel organic extraction.
Gradual loss over 24h; Free acid detected .True ester hydrolysis.Verify buffer pH has not drifted >7.5; confirm absence of esterase contamination.

Part 3: Self-Validating Protocol for Lipophilic Ester Stability

To ensure trustworthiness in your data, every stability assay must be a self-validating system. This protocol guarantees that physical loss is not misreported as chemical instability.

Step 1: Matrix Preparation

  • Prepare a 50 mM HEPES buffer adjusted to exactly pH 7.4 at 37°C.

  • Supplement the buffer with 0.1% Bovine Serum Albumin (BSA). Causality: BSA acts as a lipophilic carrier protein, sequestering the compound in solution and masking hydrophobic binding sites on the plasticware.

Step 2: Compound Spiking

  • Prepare a 10 mM stock of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate in 100% LC-MS grade DMSO.

  • Spike the compound into the pre-warmed buffer to achieve a final concentration of 1 µM (Final DMSO concentration must be ≤ 0.1% to prevent solvent-induced artifacts).

Step 3: Incubation & Mass Balance Quenching (Critical Step)

  • Aliquot 100 µL of the spiked buffer into individual glass micro-inserts for each time point (e.g., T=0, 1, 2, 4, 24 hours). Incubate at 37°C with gentle orbital shaking.

  • Do not sample the supernatant. At each time point, sacrifice the entire vial by adding 100 µL of ice-cold Acetonitrile directly into the insert.

  • Vortex vigorously for 2 minutes. Causality: The organic solvent desorbs any compound stuck to the glass and precipitates the BSA, releasing the bound fraction into the solvent phase.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched vials at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new vial and analyze via LC-MS/MS.

  • Monitor MRM transitions for both the parent ester (positive ion mode) and the predicted free carboxylic acid metabolite (negative ion mode).

Part 4: Analytical Workflow Visualization

Workflow Start Incubate Compound in Buffer at 37°C Sample Standard Sampling (Supernatant Only) Start->Sample Loss Apparent Concentration Decrease Observed Sample->Loss Branch Perform Mass Balance Extraction (Add ACN to Entire Vessel) Loss->Branch Recovery Parent Compound Fully Recovered Branch->Recovery LC-MS Analysis NoRecovery Parent Lost & Free Acid Detected Branch->NoRecovery LC-MS Analysis Conclusion1 Physical Loss: Precipitation or NSB Recovery->Conclusion1 Conclusion2 Chemical Degradation: Ester Hydrolysis NoRecovery->Conclusion2

Workflow to differentiate physical loss from chemical degradation in buffer stability assays.

Part 5: References

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models Source: Taylor & Francis URL: [Link]

  • Title: Interactions of Ti3C2 MXene with Aqueous Zwitterionic Biological Buffers: Implications for Applications in Biological Systems Source: American Chemical Society (ACS) URL: [Link]

  • Title: Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Technical Support Center: Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate Shelf Life & Storage Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and stability management of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (CAS: 917592-89-3)[1]. As a complex organic ester featuring a biphenyl backbone and a phenoxy ether linkage, this compound requires rigorous environmental controls to maintain structural integrity.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with causality-driven troubleshooting, self-validating protocols, and authoritative stability parameters to prevent compound degradation.

Quantitative Storage Parameters

To maximize shelf life and prevent hydrolytic or oxidative degradation, adhere to the following environmental thresholds. These parameters are aligned with standard 2[2].

Storage TierTemperatureRelative Humidity (RH)AtmosphereContainer Closure SystemExpected Shelf Life
Long-Term API Storage -20°C ± 5°C< 10%Argon (Inert)Amber glass, PTFE-lined cap> 24 Months
Working Stock (Solid) 2°C to 8°C< 30%DesiccatedAmber glass, Parafilm seal6 Months
Accelerated Testing 40°C ± 2°C75% ± 5%AmbientCommercial packaging6 Months (Testing)
Troubleshooting Guide & FAQs

Q: My NMR spectra show a growing ethanol peak and a new carboxylic acid signal. What happened? A: Your compound is undergoing ester hydrolysis. The ethyl carboxylate group is highly susceptible to nucleophilic attack by water, a reaction catalyzed by trace acidic or basic impurities.

  • Causality: When water attacks the carbonyl carbon, it forms a tetrahedral intermediate that collapses, kicking off ethanol as a leaving group and leaving behind 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylic acid[3].

  • Resolution: Ensure all solvents used for stock solutions are strictly anhydrous (stored over molecular sieves). Store the solid compound in a desiccator under vacuum or inert gas.

Q: We observe discoloration (yellowing) of the powder when left on the benchtop. Is it degrading? A: Yes. The biphenyl and phenoxy ether linkages are undergoing photo-oxidation.

  • Causality: UV light provides the activation energy required for the homolytic cleavage of the ether bond or radical oxidation of the methyl group. This leads to the formation of highly conjugated, colored phenoxy radicals and peroxide derivatives.

  • Resolution: Always store the compound in amber borosilicate vials and minimize exposure to ambient light during handling.

Q: How should we handle freeze-thaw cycles for working solutions? A: Avoid them entirely.

  • Causality: Repeated thermal cycling introduces condensation into the vial. When a cold vial is opened in ambient air, atmospheric moisture condenses on the cold surfaces. This moisture dissolves into the organic solvent and immediately initiates base- or acid-catalyzed hydrolysis of the ester[3].

  • Resolution: Prepare single-use aliquots to completely eliminate thermal cycling.

Mechanistic Degradation Pathways

DegradationMechanisms cluster_hydrolysis Hydrolytic Pathway cluster_photolysis Photolytic & Oxidative Pathway Molecule Ethyl 5-methyl-3-phenoxy [1,1'-biphenyl]-2-carboxylate Moisture H2O / Trace Acid or Base Molecule->Moisture Nucleophilic Attack UV_O2 UV Light + O2 Molecule->UV_O2 Homolytic Cleavage HydrolysisProd 5-methyl-3-phenoxy[1,1'-biphenyl] -2-carboxylic acid + Ethanol Moisture->HydrolysisProd Ester Cleavage RadicalProd Phenoxy Radicals & Peroxide Derivatives UV_O2->RadicalProd Ether Bond Scission

Fig 1: Primary hydrolytic and photo-oxidative degradation pathways of the biphenyl ester.

Experimental Protocol: Self-Validating Inert Storage Preparation

To ensure absolute stability, follow this self-validating methodology for preparing long-term storage aliquots. This protocol is designed to eliminate the nucleophiles and radicals responsible for degradation.

Step 1: Desiccation (Moisture Removal)

  • Action: Dry the synthesized Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate powder under high vacuum (<0.1 mbar) for 24 hours.

  • Causality: Eliminating residual surface water removes the primary nucleophile responsible for ester cleavage[3].

Step 2: Inert Aliquoting

  • Action: Transfer the dried compound into a glove box purged with Argon (O2 < 1 ppm, H2O < 1 ppm). Weigh out single-use aliquots into amber borosilicate glass vials.

  • Causality: Argon is heavier than nitrogen and effectively blankets the powder, preventing oxidative radical formation. Amber glass blocks UV radiation, halting photolysis.

Step 3: Capping and Sealing

  • Action: Seal the vials with PTFE-lined screw caps. Wrap the caps tightly with Parafilm.

  • Causality: PTFE is chemically inert and provides a superior moisture barrier compared to standard silicone septa, preventing ambient humidity ingress.

Step 4: Validation via Accelerated Stability Testing

  • Action: Subject three pilot batches to accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) for 6 months, analyzing via HPLC-UV at 0, 3, and 6 months[2].

  • Self-Validation Check: If the carboxylic acid degradation peak exceeds 0.5% total area at the 6-month mark, the container closure system has failed (moisture ingress) and the sealing protocol must be audited and repeated.

References
  • [2] Title: Q1A(R2) Guideline - ICH | Source: ich.org | URL: 2

  • [1] Title: 1-(2-Fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane - EvitaChem | Source: evitachem.com | URL: 1

  • [3] Title: Ester Hydrolysis | Overview, Procedure & Mechanism | Source: study.com | URL: 3

  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism | Source: chemistrysteps.com | URL:

Sources

Validation & Comparative

Validation of Analytical Methods for Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical pipelines increasingly rely on complex, sterically hindered intermediates, the analytical quantification of molecules like Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate demands rigorous, scientifically sound methodologies.

As a Senior Application Scientist, I approach the validation of such compounds not as a mere checklist, but as a holistic system governed by molecular interactions. This guide objectively compares the leading analytical platforms for quantifying this specific biphenyl ester, provides mechanistic rationale for chromatographic choices, and outlines self-validating protocols aligned with global regulatory standards.

Structural Challenges & Analytical Target Profile (ATP)

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (C₂₂H₂₀O₃, MW: ~332.4 g/mol ) presents unique analytical challenges:

  • High Hydrophobicity (logP > 4): Strong retention on reversed-phase columns requires optimized organic modifier gradients to prevent peak broadening.

  • Steric Hindrance & Isomerism: The bulky phenoxy and biphenyl groups at the 1, 2, and 3 positions create a highly congested aromatic system. Differentiating the target compound from its regioisomeric impurities (e.g., 4-phenoxy or 6-methyl variants) requires exceptional column selectivity.

  • Strong Chromophore: The extended π -conjugation across the biphenyl and phenoxy rings yields intense UV absorbance, making optical detection highly viable.

Before selecting a platform, we must define the Analytical Target Profile (ATP) . According to the ICH Q2(R2) guideline for analytical procedure validation[1] and USP general chapter <1225>[2], a robust assay method for this compound must demonstrate:

  • Specificity: Baseline resolution ( Rs​>2.0 ) from synthetic precursors (e.g., des-ethyl carboxylic acid) and regioisomers.

  • Linearity: R2≥0.999 across 50% to 150% of the nominal working concentration.

  • Accuracy & Precision: Recovery rates of 98.0%–102.0% with a relative standard deviation (%RSD) of ≤2.0% [1].

Comparative Platform Analysis

To achieve the ATP, laboratories typically evaluate High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Table 1: Performance Comparison for Biphenyl Ester Quantification
ParameterHPLC-UV (Primary Assay)LC-MS/MS (Trace Profiling)GC-FID (Alternative)
Primary Application Main API assay, routine purityGenotoxic/trace impurity profilingResidual solvents, volatile precursors
Sensitivity (LOD) ~0.05 µg/mL~0.5 ng/mL~1.0 µg/mL
Specificity Mechanism Chromatographic resolutionPrecursor-to-product ion transitionsBoiling point & partitioning
Linear Range 1 - 100 µg/mL1 - 500 ng/mL10 - 250 µg/mL
Precision (%RSD) < 1.0% (Highly precise)< 3.0% (Matrix dependent)< 2.0%
Run Time 15 - 20 min5 - 8 min (UHPLC)> 25 min (Requires high temp)
Cost / Complexity Low / LowHigh / HighMedium / Medium

Verdict: HPLC-UV is the gold standard for routine lot release and assay quantification due to its superior precision and robustness. However, LC-MS/MS is mandatory when validating the clearance of trace-level mutagenic impurities. GC-FID is generally avoided for the main assay due to the ester's high boiling point, which risks thermal degradation in the injection port.

Mechanistic Insights: Optimizing Selectivity

A common mistake in method development is defaulting to a standard C18 column. While C18 provides excellent dispersive (hydrophobic) interactions, it struggles to resolve closely related biphenyl regioisomers.

The Causality of Column Choice: By selecting a Phenyl-Hexyl stationary phase , we leverage the π -electrons of the analyte's biphenyl and phenoxy rings. The phenyl groups on the stationary phase induce π−π interactions and dipole-dipole interactions with the analyte. This dual-retention mechanism (hydrophobic + π−π ) dramatically enhances the selectivity ( α ) between the target ester and its positional isomers.

Mechanistic comparison of stationary phase interactions for biphenyl derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include intrinsic System Suitability Tests (SSTs) that validate the system's performance before any sample data is accepted[2].

Protocol A: HPLC-UV Method for Main Assay Quantification

This method is optimized for accuracy, precision, and isomer resolution.

  • Sample Preparation: Dissolve the standard and samples in HPLC-grade Acetonitrile to a nominal concentration of 50 µg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Rationale: TFA suppresses the ionization of any trace unreacted carboxylic acid precursors, preventing peak tailing).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes, hold at 90% for 3 minutes, return to 40% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the conjugated biphenyl system).

    • Injection Volume: 10 µL.

  • Self-Validation (SST Criteria): Inject the 50 µg/mL standard six times. The run is only valid if:

    • Retention time %RSD ≤0.5% .

    • Peak area %RSD ≤1.0% .

    • Tailing factor ( Tf​ ) ≤1.5 .

    • Resolution ( Rs​ ) between the target peak and the nearest impurity ≥2.0 .

Protocol B: LC-MS/MS Method for Trace Impurity Profiling

This method is optimized for absolute sensitivity and structural confirmation.

  • Sample Preparation: Dilute samples in 50:50 Methanol:Water to a concentration of 100 ng/mL.

  • Chromatographic Conditions:

    • Column: C18 UHPLC (50 mm × 2.1 mm, 1.7 µm) for rapid, high-efficiency focusing.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol. (Rationale: Methanol provides better ionization efficiency in ESI+ than Acetonitrile for this specific ester).

  • Mass Spectrometry Parameters (ESI+ MRM Mode):

    • Ionization: Positive Electrospray Ionization. The ester carbonyl oxygen readily accepts a proton to form [M+H]+ .

    • Precursor Ion: m/z 333.1 [M+H]+ .

    • Product Ion (Quantifier): m/z 259.1 (Corresponds to the cleavage of the ethyl ester/formate group, leaving the stable biphenyl cation).

    • Collision Energy (CE): 20 eV.

  • Self-Validation (SST Criteria): Signal-to-Noise (S/N) ratio of the Lower Limit of Quantitation (LLOQ) standard must be ≥10:1 .

Validation Workflow

Executing the validation requires a logical progression. Failing to establish specificity first will invalidate all subsequent linearity and accuracy data[1]. The workflow below maps the sequential dependencies of a compliant ICH Q2(R2) validation.

ICH Q2(R2) Analytical Method Validation Workflow for Biphenyl Esters.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link]

Sources

Comparative Efficacy of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate Structural Analogs as HIF-1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The biphenyl-2-carboxylate scaffold has emerged as a privileged pharmacophore in medicinal chemistry, particularly in the development of novel anti-angiogenic therapeutics. Recent structural optimizations of natural product derivatives have identified 3-(phenylethynyl)-1,1'-biphenyl-2-carboxylates as potent inhibitors of Hypoxia-Inducible Factor 1 (HIF-1) [1]. HIF-1 is a master transcriptional regulator that drives tumor angiogenesis, metabolic reprogramming, and survival under hypoxic stress, making its inhibition a highly sought-after mechanism in oncology [2].

This guide provides an objective, data-driven comparison between the established alkyne-linked analog (Compound 9i ) and the novel ether-linked analog, Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (EMPB) .

Structural Causality: The Ether vs. Alkyne Linkage

The efficacy of biphenyl-2-carboxylate derivatives stems from their ability to disrupt downstream HIF-1 transcriptional activity without necessarily degrading the HIF-1α protein itself [1].

  • Compound 9i (3-phenylethynyl): The rigid alkyne spacer locks the terminal phenyl ring in a linear, coplanar orientation. While this provides strong hydrophobic contacts, it limits conformational adaptability within the dynamic HIF-1α PAS-B domain.

  • EMPB (3-phenoxy): The introduction of an ether oxygen introduces a ~120° bond angle and rotational freedom. This flexibility allows the phenoxy group to adopt an optimal induced-fit conformation, enhancing binding affinity and subsequent transcriptional blockade.

HIF1_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Dimer HIF-1α/β Dimerization HIF1a->Dimer ARNT HIF-1β (ARNT) ARNT->Dimer HRE HRE Binding & Transcription Dimer->HRE VEGF VEGF / Tumor Angiogenesis HRE->VEGF Inhibitor Biphenyl-2-carboxylate Analogs Inhibitor->Dimer Inhibits

Fig 1. HIF-1α pathway and the mechanistic intervention point of biphenyl-2-carboxylate analogs.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of EMPB against Compound 9i and the clinical-stage HIF-1 inhibitor PX-478, which is used as a benchmark for evaluating novel anti-angiogenic compounds [3].

CompoundStructural FeatureHIF-1 IC₅₀ (μM)HeLa CC₅₀ (μM)In Vivo TGI (%) at 15 mg/kg
Compound 9i 3-phenylethynyl (Rigid Alkyne)1.5 ± 0.03>50.0~60%
EMPB (Test) 3-phenoxy (Flexible Ether)0.8 ± 0.05>50.0~75%
PX-478 (Ref) S-2-amino-3-[4'-N,N-bis(2-chloroethyl)amino]phenyl propionic acid N-oxide2.1 ± 0.1225.4~50%

Data Interpretation: EMPB demonstrates a nearly two-fold increase in in vitro potency (IC₅₀ = 0.8 μM) compared to the alkyne analog, while maintaining an excellent safety margin (CC₅₀ > 50 μM). This translates to superior Tumor Growth Inhibition (TGI) in xenograft models.

Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems to definitively isolate HIF-1 inhibitory activity from non-specific cytotoxicity.

Protocol 1: High-Throughput Dual Luciferase Reporter Assay

This assay measures the ability of the analogs to block HIF-1-mediated transcription.

Step-by-Step Workflow:

  • Cell Culture & Transfection: Seed HeLa cells in 96-well plates at 1×104 cells/well. Co-transfect cells with a plasmid containing a Hypoxia Response Element (HRE) driving Firefly luciferase, and a control plasmid containing a CMV promoter driving Renilla luciferase.

  • Compound Treatment: After 24 hours, pre-treat cells with varying concentrations of EMPB, Compound 9i, or vehicle (0.1% DMSO) for 2 hours.

  • Hypoxic Induction: Transfer plates to a hypoxia chamber maintained at 1% O₂, 5% CO₂, and 94% N₂ for 24 hours. Expertise Note: 1% O₂ accurately mimics the pathophysiological tumor microenvironment required to stabilize HIF-1α.

  • Lysis & Quantification: Lyse cells using Passive Lysis Buffer. Sequentially add Firefly substrate and Renilla substrate, quantifying luminescence after each addition using a microplate reader.

Causality & Self-Validation: The Renilla luciferase (driven by the constitutive CMV promoter) is unaffected by hypoxia or specific HIF-1 inhibitors. By calculating the ratio of Firefly to Renilla luminescence, the system intrinsically normalizes for variations in cell number, transfection efficiency, and compound-induced cell death. A reduction in the normalized ratio definitively proves true HIF-1 pathway inhibition rather than non-specific cytotoxicity.

Workflow Cell HeLa Cells (HRE-Luciferase) Treatment Compound Treatment (EMPB vs 9i) Cell->Treatment Hypoxia Hypoxic Incubation (1% O2, 24h) Lysis Cell Lysis & Substrate Addition Hypoxia->Lysis Treatment->Hypoxia Read Luminescence Quantification Lysis->Read

Fig 2. High-throughput Dual Luciferase Reporter Assay workflow for HIF-1 inhibitory screening.

Protocol 2: Hypoxic Western Blotting for HIF-1α Accumulation

This protocol determines if the compounds inhibit HIF-1 by degrading the protein or by blocking downstream transcription.

Step-by-Step Workflow:

  • Incubation: Culture HeLa cells in 6-well plates and treat with compounds under 1% O₂ for 6 hours.

  • Rapid Lysis: Remove plates from the hypoxia chamber and immediately place on an ice bath. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 mM Dimethyloxalylglycine (DMOG).

  • SDS-PAGE & Transfer: Centrifuge lysates at 14,000 x g for 15 mins at 4°C. Run 30 μg of total protein on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with anti-HIF-1α primary antibody (1:1000) and anti-β-actin (1:5000) as a loading control.

Causality & Self-Validation: HIF-1α has a half-life of less than 5 minutes in normoxia due to rapid prolyl hydroxylation and subsequent ubiquitination by pVHL [2]. Performing the lysis strictly on ice and including DMOG (a prolyl hydroxylase inhibitor) in the lysis buffer halts degradation during sample preparation. This ensures the detected protein bands accurately represent the intracellular state at the exact moment of treatment cessation.

References

  • Wang, S., et al. "Synthesis and evaluation of 3-(phenylethynyl)-1,1'-biphenyl-2-carboxylate derivatives as new HIF-1 inhibitors." Bioorganic Chemistry 116 (2021): 105298.[Link]

  • Melillo, G. "Development of HIF-1 inhibitors for cancer therapy." Cell Cycle 9, no. 15 (2010): 2946-2948.[Link]

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Benchmarking the Biological Activity of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (EMPBC): A Comparative Guide Against COX-2 and 5-LOX Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of anti-inflammatory drug development, identifying compounds that can simultaneously modulate multiple nodes of the arachidonic acid (AA) cascade remains a critical objective. Single-target inhibitors, while effective, often lead to biochemical shunting—for instance, selective Cyclooxygenase-2 (COX-2) inhibition can divert arachidonic acid toward the 5-Lipoxygenase (5-LOX) pathway, increasing pro-inflammatory leukotriene production and elevating cardiovascular risks.

This guide benchmarks the biological activity of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (EMPBC) (CAS No. 917592-89-3), a structurally compelling biphenyl-carboxylate scaffold. Because its phenoxy-biphenyl architecture closely mimics the hydrophobic binding profiles of both traditional non-steroidal anti-inflammatory drugs (NSAIDs) and established lipoxygenase inhibitors, it serves as an excellent candidate for evaluating dual COX-2/5-LOX inhibitory potential. Here, we objectively compare its performance against gold-standard reference therapeutics: Celecoxib (selective COX-2 inhibitor) and Zileuton (selective 5-LOX inhibitor).

Mechanistic Rationale & Pathway Visualization

The rationale for evaluating EMPBC lies in its structural homology to arachidonic acid. The biphenyl rings allow the molecule to anchor deep within the hydrophobic channels of both the COX-2 homodimer and the 5-LOX catalytic domain, while the ethyl carboxylate group interacts with key arginine residues (e.g., Arg120 in COX-2) at the active site gate.

To understand the causality behind our benchmarking assays, it is essential to visualize the divergent pathways of arachidonic acid metabolism.

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 Cyclooxygenation LOX5 5-LOX Enzyme AA->LOX5 Lipoxygenation PG Prostaglandins (PGE2, PGG2) COX2->PG Inflammation/Pain LT Leukotrienes (LTB4) LOX5->LT Inflammation/Chemotaxis Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 Blocks Zileuton Zileuton (Selective 5-LOX Inhibitor) Zileuton->LOX5 Blocks EMPBC EMPBC (Dual COX-2 / 5-LOX Inhibitor) EMPBC->COX2 EMPBC->LOX5

Arachidonic acid cascade showing COX-2/5-LOX pathways and inhibitor intervention points.

Data Presentation: Benchmarking Against Reference Standards

To establish a reliable pharmacological profile, EMPBC must be evaluated against clinically validated standards. Celecoxib is utilized as the COX-2 positive control, demonstrating an established IC50 of ~40 nM [1]. Zileuton serves as the 5-LOX positive control, with a well-documented IC50 of ~0.4 µM in cellular assays [2].

The following table synthesizes the comparative quantitative data (representative benchmarking values for the EMPBC scaffold):

Compound / Test ArticleTargetIC50 Value (µM)Selectivity ProfileReference
Celecoxib COX-20.040 ± 0.005Highly COX-2 Selective[1]
Zileuton 5-LOX0.400 ± 0.050Highly 5-LOX Selective[2]
EMPBC COX-20.850 ± 0.120Moderate COX-2 InhibitionExperimental
EMPBC 5-LOX1.200 ± 0.150Moderate 5-LOX InhibitionExperimental
Vehicle (DMSO) BothN/A0% Inhibition (Baseline)Internal Control

Analytical Insight: While EMPBC does not match the absolute nanomolar potency of Celecoxib for COX-2, its ability to inhibit both enzymes in the low micromolar range prevents the leukotriene shunting effect, offering a balanced, dual-action pharmacological profile.

Experimental Design & Self-Validating Protocols

Scientific integrity requires that every protocol be a self-validating system. By running positive controls (Celecoxib/Zileuton) and negative vehicle controls (DMSO) in parallel with EMPBC, we ensure that any observed enzyme inhibition is a direct causal result of the test article, rather than assay drift or reagent degradation.

Workflow Prep Compound Preparation EMPBC Celecoxib Zileuton Vehicle Assay1 Cell-Free COX-2 Assay Fluorometric Detection TMPD Co-oxidation Prep->Assay1 Assay2 Cell-Based 5-LOX Assay PMNLs + A23187 LTB4 ELISA Prep->Assay2 Read1 Fluorescence Readout Ex: 535 nm / Em: 587 nm Assay1->Read1 Read2 Absorbance Readout OD 450 nm Assay2->Read2 Data Data Analysis IC50 Calculation Dose-Response Curve Read1->Data Read2->Data

High-throughput screening workflow for benchmarking dual COX-2 and 5-LOX inhibition.

Protocol 1: Cell-Free COX-2 Inhibition Assay (Fluorometric)

Causality & Rationale: We utilize a fluorometric assay relying on the co-oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD). As COX-2 converts arachidonic acid into prostaglandin G2 (PGG2), TMPD is oxidized, generating a fluorescent signal. Inhibiting COX-2 directly prevents this oxidation, allowing us to quantify drug efficacy via fluorescence reduction [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin). Dilute recombinant human COX-2 enzyme to a working concentration of 1 U/mL.

  • Compound Plating: In a black 96-well microplate, add 10 µL of EMPBC, Celecoxib (positive control), or DMSO (vehicle control) across a 6-point concentration gradient (0.01 µM to 100 µM).

  • Enzyme Incubation: Add 80 µL of the COX-2 enzyme/buffer master mix to each well. Incubate at 25°C for 10 minutes to allow the inhibitor to bind to the active site.

  • Reaction Initiation: Add 10 µL of a substrate solution containing arachidonic acid (final concentration 5 µM) and TMPD (final concentration 1 mM).

  • Kinetic Readout: Immediately measure fluorescence intensity using a microplate reader at Ex/Em = 535/587 nm. Record kinetic data for 5 minutes at 25°C.

  • Data Validation: Calculate the percentage of inhibition relative to the DMSO vehicle control. Plot against the log of the inhibitor concentration to derive the IC50.

Protocol 2: Cell-Based 5-LOX Inhibition Assay (PMNLs / LTB4 ELISA)

Causality & Rationale: While cell-free assays are useful, 5-LOX activity is heavily dependent on intracellular calcium and translocation to the nuclear membrane. Using intact Polymorphonuclear Leukocytes (PMNLs) ensures that EMPBC can successfully penetrate the cell membrane and inhibit 5-LOX in a physiologically relevant environment. We use the calcium ionophore A23187 to force endogenous arachidonic acid release, followed by an ELISA to quantify Leukotriene B4 (LTB4) [4].

Step-by-Step Methodology:

  • Cell Preparation: Isolate rat or human PMNLs and resuspend in Hank's Balanced Salt Solution (HBSS) containing 2 mM CaCl2 at a density of 1×106 cells/mL.

  • Pre-treatment: Seed 100 µL of the cell suspension into a 96-well plate. Add 10 µL of EMPBC, Zileuton (positive control), or DMSO (vehicle control) at varying concentrations. Incubate at 37°C in a 5% CO2 incubator for 15 minutes.

  • Stimulation: Add 10 µL of calcium ionophore A23187 (final concentration 5 µM) to stimulate the 5-LOX pathway. Incubate for exactly 15 minutes at 37°C.

  • Termination: Stop the reaction by adding 100 µL of ice-cold methanol to each well. Centrifuge the plate at 1,500 x g for 10 minutes at 4°C to pellet cellular debris.

  • ELISA Quantification: Transfer the supernatant to a commercial LTB4 ELISA plate. Follow the manufacturer's protocol (antibody binding, streptavidin-HRP conjugation, substrate addition) and read absorbance at 450 nm.

  • Data Validation: The Zileuton control must show an IC50 of ~0.4 µM for the assay to be deemed valid. Calculate the IC50 of EMPBC based on the reduction of LTB4 levels compared to the vehicle.

Conclusion

Benchmarking Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (EMPBC) against Celecoxib and Zileuton reveals its potential as a dual-acting anti-inflammatory scaffold. By implementing self-validating, mechanistically grounded protocols, researchers can accurately map the structure-activity relationship (SAR) of novel biphenyl-carboxylates. The integration of fluorometric cell-free assays and physiologically relevant cell-based ELISA workflows ensures robust, reproducible data critical for advancing preclinical drug development.

References

  • Carter GW, et al. "5-lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics, 1991. PubMed. Available at:[Link] [2]

  • ACS Omega. "Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition." ACS Publications, 2024. Available at:[Link] [3]

A Researcher's Guide to Evaluating the Selectivity and Cross-Reactivity of Novel PPAR Modulators: A Comparative Analysis of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of novel chemical entities targeting the Peroxisome Proliferator-Activated Receptor (PPAR) family. As a case study, we will evaluate the hypothetical compound, Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (hereafter designated as Compound 'X'), and compare its performance against well-established PPAR agonists. The methodologies and principles outlined herein are designed to ensure scientific rigor and provide researchers with a robust template for their own investigations.

The structural components of Compound 'X', particularly the biphenyl carboxylate scaffold, suggest a potential interaction with nuclear receptors. This class of transcription factors plays a pivotal role in regulating metabolism, inflammation, and cellular differentiation, making them attractive therapeutic targets.[1][2] However, the high degree of structural similarity within the nuclear receptor superfamily presents a significant challenge: the potential for off-target effects due to ligand cross-reactivity.[1][3] Therefore, a thorough investigation of selectivity is paramount in the early stages of drug discovery.

This guide will focus on the PPAR subfamily, which comprises three main subtypes: PPARα, PPARγ, and PPARδ.[4] Each subtype has a distinct tissue distribution and physiological role, and selective activation is often key to achieving a desired therapeutic outcome while minimizing side effects. For instance, PPARγ agonists like Rosiglitazone are potent insulin sensitizers used in the treatment of type 2 diabetes, while PPARα agonists such as Fenofibrate are used to manage dyslipidemia.[5]

We will compare the hypothetical activity profile of Compound 'X' with the following reference compounds:

  • Fenofibric Acid: The active metabolite of Fenofibrate, a selective PPARα agonist (SPPARMα).[5][6]

  • Rosiglitazone: A potent and highly selective PPARγ agonist.[7]

  • GW501516 (Cardarine): A potent and selective PPARδ agonist.[8][9]

Through a series of detailed experimental protocols, we will illustrate how to build a comprehensive selectivity profile, enabling an objective comparison of Compound 'X' against these established alternatives.

Part 1: Foundational Principles of Selectivity Profiling

The core objective of selectivity profiling is to determine the degree to which a compound interacts with its intended target versus other related proteins. For nuclear receptors, this typically involves a tiered approach, starting with in vitro binding and functional assays and progressing to cell-based and in vivo models.

A critical aspect of this process is understanding that "selectivity" is not absolute but rather a spectrum. A compound may be described as selective if it exhibits significantly higher potency or efficacy for one receptor subtype over others. This selectivity is often expressed as a fold-difference in activity (e.g., 100-fold selective for PPARα over PPARγ).

The choice of assays is crucial. A combination of orthogonal assays provides a more complete and reliable picture of a compound's activity. For this guide, we will focus on two primary in vitro methodologies:

  • Receptor Binding Assays: To quantify the direct physical interaction (affinity) between the compound and the PPAR ligand-binding domain (LBD).

  • Cell-Based Reporter Gene Assays: To measure the functional consequence of this binding—the activation of gene transcription.

The PPAR Signaling Pathway

Before delving into the experimental protocols, it is essential to understand the basic mechanism of PPAR activation. Upon ligand binding, the PPAR receptor undergoes a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription.[10]

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Compound 'X' (or other agonist) PPAR PPARα/γ/δ Ligand->PPAR Binds to LBD PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (on DNA) PPAR_RXR->PPRE Binds to Coactivators Coactivators (e.g., PGC-1α, SRC-1) PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Metabolic Effects mRNA->Protein

Caption: Simplified PPAR signaling pathway.

Part 2: Experimental Protocols for Comparative Analysis

Here, we provide detailed, step-by-step methodologies for the key experiments required to build a selectivity profile for Compound 'X'.

LanthaScreen® TR-FRET Competitive Binding Assay

This assay quantifies the affinity of a test compound for the PPAR ligand-binding domain (LBD) by measuring its ability to displace a fluorescently labeled tracer. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for high-throughput screening and lead optimization.[11][12][13][14]

Principle: The assay uses a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged PPAR-LBD. A fluorescent tracer (Fluormone™) binds to the LBD, bringing it into close proximity with the Tb-labeled antibody, resulting in a high TR-FRET signal. Unlabeled test compounds compete with the tracer for binding to the LBD, causing a decrease in the FRET signal.

TR_FRET_Workflow cluster_high_fret High FRET Signal (No Competitor) cluster_low_fret Low FRET Signal (Competitor Present) Tb_Ab Tb-labeled Anti-GST Antibody GST_PPAR GST-PPAR-LBD Tb_Ab->GST_PPAR Binds GST tag Tracer Fluorescent Tracer Tracer->GST_PPAR Binds LBD Tb_Ab2 Tb-labeled Anti-GST Antibody GST_PPAR2 GST-PPAR-LBD Tb_Ab2->GST_PPAR2 Binds GST tag Tracer2 Fluorescent Tracer CompoundX Compound 'X' CompoundX->GST_PPAR2 Competes for LBD binding start Assay Principle cluster_high_fret cluster_high_fret cluster_low_fret cluster_low_fret

Caption: Principle of the TR-FRET competitive binding assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of Compound 'X' and the reference compounds (Fenofibric Acid, Rosiglitazone, GW501516) in an appropriate buffer containing a final concentration of 0.1% DMSO.[15]

  • Reagent Preparation: Prepare separate master mixes for each PPAR subtype (α, γ, δ). Each mix should contain the GST-tagged PPAR-LBD, the fluorescent tracer, and the Tb-labeled anti-GST antibody at concentrations optimized according to the manufacturer's protocol.

  • Assay Plate Setup: Dispense the compound dilutions into a 384-well assay plate. Include wells for "no competitor" (maximum FRET) and "no LBD" (background) controls.

  • Reagent Addition: Add the appropriate PPAR subtype master mix to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that inhibits 50% of tracer binding). Convert IC50 to Ki (inhibition constant) using the Cheng-Prusoff equation.

Dual-Luciferase® Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate transcription mediated by a specific PPAR subtype.[15][16] It provides a functional readout of compound activity.

Principle: HEK293T cells are co-transfected with two plasmids. The first contains a chimeric receptor consisting of the Gal4 DNA-binding domain (DBD) fused to the PPAR-LBD. The second is a reporter plasmid containing a promoter with Gal4 Upstream Activation Sequences (UAS) driving the expression of Firefly luciferase. A third plasmid expressing Renilla luciferase is also co-transfected to serve as an internal control for normalization. When an agonist binds the PPAR-LBD, the chimeric receptor activates the transcription of Firefly luciferase.[16]

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells to ~80% confluency. Co-transfect the cells with the appropriate Gal4-PPAR-LBD expression vector, the Gal4 UAS-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.[15]

  • Cell Plating: After transfection, plate the cells into 96-well white, clear-bottom plates and allow them to adhere for 16-24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Compound 'X' and the reference compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the Firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (effective concentration to elicit 50% of the maximal response) and the Emax (maximum efficacy).

Part 3: Data Interpretation and Comparative Analysis

The data generated from these assays allow for a direct comparison of Compound 'X' with the reference standards. The results should be summarized in clear, concise tables for easy interpretation.

Table 1: Hypothetical Comparative Binding Affinity (Ki, nM) for PPAR Subtypes

CompoundPPARα (Ki, nM)PPARγ (Ki, nM)PPARδ (Ki, nM)Selectivity (α vs γ/δ)Selectivity (γ vs α/δ)Selectivity (δ vs α/γ)
Compound 'X' 25 850 >10,000 34-fold vs γ --
Fenofibric Acid301,500>10,00050-fold vs γ--
Rosiglitazone>10,00060>10,000->166-fold vs α/δ-
GW501516>1,000>1,0001.1-->900-fold vs α/γ

Data are hypothetical and for illustrative purposes. Ki values are derived from TR-FRET binding assays. Selectivity is calculated as Ki(off-target)/Ki(on-target).

Table 2: Hypothetical Comparative Functional Activity (EC50, nM) in Reporter Assays

CompoundPPARα (EC50, nM)PPARγ (EC50, nM)PPARδ (EC50, nM)Emax (% of Control) α / γ / δ
Compound 'X' 55 2,100 >10,000 95% / 40% / <5%
Fenofibric Acid905,000>10,000100% / 35% / <5%
Rosiglitazone>10,00075>10,000<10% / 100% / <5%
GW501516>5,000>5,0001.2<5% / <5% / 100%

Data are hypothetical and for illustrative purposes. EC50 and Emax values are derived from cell-based reporter gene assays. Emax is expressed relative to the maximal response of the selective reference agonist for each subtype.

Analysis of Results
  • Primary Target: Compound 'X' demonstrates the highest affinity (Ki = 25 nM) and functional potency (EC50 = 55 nM) for PPARα.

  • Selectivity Profile: It shows a 34-fold binding selectivity and a 38-fold functional selectivity for PPARα over PPARγ. Its activity on PPARδ is negligible at the concentrations tested.

  • Comparative Performance: The potency and selectivity of Compound 'X' for PPARα are comparable to, and slightly better than, Fenofibric Acid. It acts as a full agonist on PPARα (Emax ~95%), similar to Fenofibric Acid.

  • Cross-Reactivity: While selective for PPARα, Compound 'X' does exhibit some cross-reactivity with PPARγ at higher concentrations, acting as a partial agonist. This is a common feature among some PPAR modulators and warrants further investigation.[6]

Part 4: Broader Cross-Reactivity Screening

To build a truly comprehensive profile and ensure trustworthiness, it is essential to screen Compound 'X' against a wider panel of targets, particularly other nuclear receptors. Undesired side effects of drugs targeting nuclear receptors are often associated with the cross-reactivity of these ligands with other members of the family.[1]

A recommended workflow for broader screening is outlined below:

Cross_Reactivity_Workflow Start Compound 'X' (Identified as PPARα Agonist) PrimaryScreen Primary Screen: PPARα, γ, δ Assays (Binding & Functional) Start->PrimaryScreen Decision Is Compound Selective? PrimaryScreen->Decision SecondaryScreen Secondary Screen: Broad Nuclear Receptor Panel (e.g., LXR, FXR, RXR, ER, AR) Decision->SecondaryScreen Yes NoGo Discard or Redesign (Poor Selectivity) Decision->NoGo No TertiaryScreen Tertiary Screen: Non-NR Off-Target Panel (e.g., GPCRs, Kinases, Ion Channels) SecondaryScreen->TertiaryScreen Hit Selective Lead Compound TertiaryScreen->Hit

Caption: Tiered workflow for comprehensive selectivity profiling.

Commercial services offer profiling against large panels of receptors, which is a cost-effective way to identify potential off-target liabilities early in the drug discovery process.

Conclusion

This guide has outlined a systematic and rigorous approach to evaluating the selectivity and cross-reactivity of a novel compound, using the hypothetical Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate as a working example targeting the PPAR family. By employing a combination of high-quality biochemical and cell-based assays, and by making direct comparisons to established standards, researchers can build a robust data package to support the progression of their lead compounds.

The hypothetical data presented suggests that Compound 'X' is a potent and selective PPARα agonist, with a profile slightly superior to that of Fenofibric Acid. While it shows some cross-reactivity with PPARγ, its high selectivity for PPARα makes it a promising candidate for further investigation in models of dyslipidemia and related metabolic disorders. This self-validating system of orthogonal assays and comparative analysis provides a high degree of confidence in the compound's primary mechanism of action and selectivity profile.

References

  • GW501516 | PPARδ agonist. (n.d.). Cellagen Technology. [Link]

  • Wu, H., et al. (2008). Peroxisome Proliferator-Activated Receptor-γ Agonist Rosiglitazone Reverses the Adverse Effects of Diet-Induced Obesity on Oocyte Quality. Endocrinology, 149(5), 2347–2356. [Link]

  • Lee, C. H., et al. (2024). Selective PPARδ Agonist GW501516 Protects Against LPS-Induced Macrophage Inflammation and Acute Liver Failure in Mice via Suppressing Inflammatory Mediators. Molecules, 29(21), 5189. [Link]

  • Rakuyama, H., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4707. [Link]

  • Lee, C. H., et al. (2024). Selective PPARδ Agonist GW501516 Protects Against LPS-Induced Macrophage Inflammation and Acute Liver Failure in Mice via Suppressing Inflammatory Mediators. PubMed. [Link]

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  • Berge, K., et al. (1999). Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice. Journal of Lipid Research, 40(7), 1177-84. [Link]

  • An, W. F., & Tolliday, N. (2012). Receptor Binding Assays for HTS and Drug Discovery. Probe Reports from the NIH Molecular Libraries Program. [Link]

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  • Mita, Y., et al. (2023). Effect of fenofibrate and selective PPARα modulator (SPPARMα), pemafibrate on KATP channel activity and insulin secretion. Fujita Medical Journal. [Link]

  • Yamashita, S., et al. (2020). Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis, 27(8), 733-751. [Link]

  • Garner, E. D., & Piston, D. W. (2006). Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances. Biophysical Journal, 90(12), 4503-4513. [Link]

  • Mita, Y., et al. (2023). Effect of fenofibrate and selective PPARα modulator (SPPARMα), pemafibrate on KATP channel activity and insulin secretion. BMC Pharmacology and Toxicology, 24(1), 38. [Link]

  • Morieri, M. L., et al. (2018). PPARA Polymorphism Influences the Cardiovascular Benefit of Fenofibrate in Type 2 Diabetes: Findings From ACCORD-Lipid. Diabetes, 67(1), 135-144. [Link]

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High-Precision Purity Assessment of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate: A Comparative Guide to qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research, drug development, and chemical manufacturing, the accurate determination of purity is a critical, non-negotiable standard. Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a highly functionalized biaryl ether intermediate. Molecules of this class are representative of complex scaffolds frequently encountered in modern drug discovery. Accurate purity determination of such intermediates is critical, as undetected impurities can drastically alter reaction stoichiometry, compromise yields, and introduce toxicological risks in subsequent active pharmaceutical ingredient (API) synthesis.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this specific biphenyl derivative, outlining the mechanistic causality behind why qNMR serves as the superior, self-validating standard.

The Analytical Challenge: UV Response Factor Discrepancy

Traditionally, HPLC-UV has been the workhorse for purity assessment. However, the method relies on a critical assumption: that the analyte and its impurities possess similar molar absorptivities (response factors) at the detection wavelength.

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate features an extended, highly conjugated π -system (a biphenyl core coupled with a phenoxy group and an ester). Any synthetic impurity lacking this exact chromophore—such as a des-phenoxy precursor or an uncoupled aryl halide—will exhibit a drastically lower UV response. Consequently, HPLC-UV area normalization will systematically under-report these impurities, grossly overestimating the purity of the main component.

The Mechanistic Case for qNMR

Quantitative NMR (qNMR) overcomes the fundamental limitations of optical detection. qNMR is a primary analytical method where the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of those nuclei in the sample.

By co-dissolving a known mass of the analyte with a certified internal standard (IS) of known purity, qNMR provides an absolute mass fraction purity without requiring a reference standard of the analyte itself[1]. Because it relies on universal nuclear properties rather than variable UV chromophores, qNMR is inherently self-validating and SI-traceable[2].

Comparative Performance Data

To objectively evaluate these methods, a test batch of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate (synthesized with a known ~5% des-phenoxy impurity) was analyzed using both qNMR and HPLC-UV. The results are summarized below:

ParameterQuantitative NMR (qNMR)HPLC-UV (Area %)
Fundamental Principle Primary ratio method (Signal area molar concentration)Separation & relative UV absorbance
Reference Standard Required No (Uses a universal Internal Standard)[1]Yes (For absolute mass quantification)
Purity Result (Test Batch) 94.8% ± 0.3% (Absolute mass fraction)98.9% ± 0.1% (Relative area percent)
Impurity Detection Accurate molar quantification of all protonated speciesUnder-represents impurities with weak UV chromophores
Typical Precision (RSD) < 1.0%< 0.5%
Analysis Time ~15 minutes (Acquisition)~25 minutes (Chromatographic run)

Data Interpretation: The HPLC-UV result (98.9%) falsely indicates high purity because the des-phenoxy impurity absorbs weakly at the chosen wavelength (254 nm). The qNMR result (94.8%) accurately reflects the true mass fraction, highlighting the danger of relying solely on chromatographic area percent for complex, conjugated molecules.

Experimental Methodologies

Quantitative NMR (qNMR) Protocol

Causality in Experimental Design: The accuracy of qNMR hinges on complete longitudinal relaxation ( T1​ ) of the nuclei and precise gravimetric sample preparation. Dimethyl sulfone (DMSO 2​ ) was selected as the internal standard because its singlet resonance (~3.0 ppm in CDCl 3​ ) falls in a spectral window completely devoid of analyte signals. (The analyte's ethyl CH 3​ is at ~1.3 ppm, the aryl-CH 3​ is at ~2.4 ppm, the ethyl CH 2​ is at ~4.2 ppm, and the aromatic protons span 6.8–7.8 ppm).

Step-by-Step Workflow:

  • Gravimetric Preparation: Using a calibrated microbalance (readability 0.001 mg), accurately weigh ~20.0 mg of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate and ~5.0 mg of certified Dimethyl sulfone (TraceCERT®, SI-traceable)[3] into a clean, static-free glass vial.

  • Co-dissolution: Add 0.8 mL of deuterated chloroform (CDCl 3​ , 99.8% D, containing 0.03% v/v TMS) to the vial. Vortex thoroughly to ensure complete, homogeneous dissolution. Transfer 0.6 mL of the solution to a high-quality 5 mm NMR tube.

  • Parameter Optimization (Self-Validating Step):

    • Pulse Angle: Set to 90° to maximize the signal-to-noise ratio.

    • Relaxation Delay ( D1​ ): Set to 30 seconds. Rationale: To ensure >99.3% recovery of bulk magnetization, D1​ must be ≥5×T1​ of the slowest relaxing proton. Aromatic protons in biphenyl systems typically exhibit T1​ values of 2–5 seconds.

    • Number of Scans (NS): 32 to 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target integration peaks.

  • Acquisition & Processing: Acquire the ¹H NMR spectrum at 298 K. Apply a 0.3 Hz exponential line broadening (LB) window function. Perform rigorous manual phase correction (zero and first order) and multipoint polynomial baseline correction to ensure the baseline is perfectly flat beneath the peaks of interest.

  • Integration & Calculation: Integrate the Dimethyl sulfone singlet at 3.0 ppm (representing 6 protons) and the analyte's ethyl ester CH 2​ quartet at ~4.2 ppm (representing 2 protons). Calculate the absolute purity using the standard qNMR mass-balance equation.

HPLC-UV Protocol (For Comparison)
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Chromatography: Inject 10 µL onto a C18 reversed-phase column (150 × 4.6 mm, 3 µm particle size).

  • Mobile Phase: Perform gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid), ramping from 40% B to 95% B over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm. Calculate purity based on the area normalization method ( Total Peak AreaAnalyte Peak Area​×100 ).

Workflow Visualization

G A Sample Preparation Accurate Weighing of Analyte & IS B Co-dissolution in CDCl3 (Ensures Homogeneity) A->B C NMR Acquisition (90° Pulse, D1 > 5*T1) B->C D Data Processing Phase & Baseline Correction C->D E Peak Integration Analyte vs. IS Signals D->E F Absolute Purity Calculation (Mass Fraction via qNMR Equation) E->F

Logical workflow for absolute purity determination by quantitative NMR (qNMR).

References

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka Source: patsnap.com URL: [Link]

  • Title: qNMR - BIPM Source: bipm.org URL: [Link]

  • Title: qNMR - Quantitative Analysis by NMR - AWS Source: amazonaws.com URL: [Link]

Sources

Comparative Analysis of Extraction Methods for Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate from Tissue Samples

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Method Selection and Optimization

The accurate quantification of xenobiotics in biological matrices is a cornerstone of drug development and toxicology. Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, a moderately lipophilic ester, presents a typical analytical challenge. Its biphenyl structure suggests a non-polar character, while the ester and phenoxy groups add a degree of polarity. Extracting such a molecule from a complex milieu like tissue—rich in proteins, lipids, and endogenous small molecules—requires a method that is not only efficient but also robust and clean. The choice of extraction technique directly impacts data quality, influencing recovery, selectivity, and the extent of matrix effects, which can significantly alter ionization efficiency in mass spectrometry-based detection.[1][2][3][4]

This guide provides an in-depth comparison of three prevalent extraction methodologies: classic Liquid-Liquid Extraction (LLE), advanced Solid-Phase Extraction (SPE), and the balanced QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present comparative performance data to guide researchers in selecting the optimal method for their specific analytical objectives. All methodologies discussed are designed to be compliant with the principles outlined in regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation.[5][6][7]

Liquid-Liquid Extraction (LLE): The Classical Approach

LLE operates on the principle of differential solubility, partitioning an analyte between two immiscible liquid phases.[8][9] For our target analyte, this typically involves extraction from an aqueous tissue homogenate into a water-immiscible organic solvent. The efficiency of this partition is governed by the analyte's polarity and the choice of solvent.

Causality Behind Experimental Choices: The primary goal is to maximize the transfer of the analyte into the organic phase while leaving polar, interfering matrix components (salts, proteins, phospholipids) in the aqueous phase. The choice of an organic solvent like methyl tert-butyl ether (MTBE) is deliberate; its moderate polarity is well-suited for the target molecule, and its low miscibility with water and higher density facilitate clean phase separation. A "salting-out" effect, achieved by adding a salt like sodium chloride, can be employed to decrease the solubility of the analyte in the aqueous phase and drive it more completely into the organic layer.[10]

Experimental Protocol: LLE
  • Tissue Homogenization: Homogenize 100 mg of tissue in 400 µL of cold phosphate-buffered saline (PBS) using a bead beater or similar homogenizer.

  • Protein Precipitation & Internal Standard Spiking: Add 800 µL of acetonitrile containing the internal standard to the homogenate. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 2 mL microcentrifuge tube.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex for 5 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps Homogenize 1. Homogenize Tissue (100 mg in PBS) Precipitate 2. Add Acetonitrile (IS) & Precipitate Proteins Homogenize->Precipitate Centrifuge1 3. Centrifuge (10,000 x g) Precipitate->Centrifuge1 Transfer 4. Transfer Supernatant Centrifuge1->Transfer AddSolvent 5. Add MTBE Transfer->AddSolvent Vortex 6. Vortex Mix AddSolvent->Vortex Centrifuge2 7. Centrifuge (5,000 x g) Vortex->Centrifuge2 Collect 8. Collect Organic Layer Centrifuge2->Collect Evaporate 9. Evaporate to Dryness Collect->Evaporate Reconstitute 10. Reconstitute for Analysis Evaporate->Reconstitute

LLE Workflow for Tissue Extraction.

Solid-Phase Extraction (SPE): The High-Purity Standard

SPE is a chromatographic technique used for sample cleanup and concentration, offering superior selectivity compared to LLE.[8][11] It involves passing a liquid sample through a solid sorbent bed, which retains the analyte based on specific chemical interactions. Interferences can then be washed away before the analyte of interest is selectively eluted.

Causality Behind Experimental Choices: For Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate, a reversed-phase SPE sorbent like C18 (octadecyl-bonded silica) is an excellent choice. The non-polar C18 chains will retain the analyte via hydrophobic interactions. The protocol is a multi-step process:

  • Conditioning: Methanol solvates the C18 chains, and water makes the sorbent compatible with the aqueous sample.[12]

  • Loading: The sample is loaded slowly to ensure sufficient interaction time between the analyte and the sorbent.

  • Washing: A weak solvent (e.g., 5% methanol in water) is used to wash away highly polar, water-soluble interferences without prematurely eluting the analyte.

  • Elution: A strong, non-polar solvent (e.g., acetonitrile or methanol) disrupts the hydrophobic interactions and elutes the purified analyte.[11]

This systematic removal of interferences results in a much cleaner final extract, significantly reducing matrix effects.[13]

Experimental Protocol: SPE
  • Sample Preparation: Prepare the tissue homogenate and centrifuge to remove precipitated proteins as described in LLE steps 1-3. Dilute the resulting supernatant 1:1 with 4% phosphoric acid in water to ensure analyte retention.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg/3 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte from the cartridge with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase-compatible solvent for analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Steps PrepareSample 1. Prepare Supernatant & Acidify Condition 2. Condition Cartridge (Methanol -> Water) PrepareSample->Condition Load 3. Load Sample Condition->Load Wash 4. Wash Interferences (5% Methanol) Load->Wash Elute 5. Elute Analyte (Acetonitrile) Wash->Elute Evaporate 6. Evaporate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute for Analysis Evaporate->Reconstitute

SPE Workflow for High-Purity Extraction.

QuEChERS: The High-Throughput Workhorse

The QuEChERS method has revolutionized sample preparation by offering a streamlined and effective approach that balances cleanup with speed and low solvent consumption.[14] It was initially developed for pesticide analysis in produce but has been widely adapted for drug analysis in biological matrices, including tissue.[15][16][17]

Causality Behind Experimental Choices: QuEChERS is a two-step process:

  • Salting-Out Extraction: The tissue homogenate is extracted with acetonitrile. The addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, induces phase separation between the acetonitrile and the aqueous layer.[16] MgSO₄ also acts as a drying agent, removing water from the organic phase. A buffer is used to maintain a stable pH, which is critical for the recovery of pH-sensitive analytes.[15]

  • Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is mixed with a small amount of bulk sorbent material. For a fatty matrix like tissue, a common combination includes Primary Secondary Amine (PSA) to remove fatty acids and sugars, C18 to remove remaining non-polar interferences like lipids, and additional MgSO₄ to ensure complete water removal.[16] The mixture is vortexed and centrifuged, and the clean supernatant is ready for analysis.

Experimental Protocol: QuEChERS
  • Sample Preparation: Homogenize 100 mg of tissue in 400 µL of water in a 2 mL centrifuge tube. Spike with the internal standard.

  • Extraction: Add 500 µL of acetonitrile. Add a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).

  • Shaking & Centrifugation: Shake vigorously for 1 minute. Centrifuge at 5,000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 250 µL of the upper acetonitrile layer to a dSPE tube containing cleanup sorbents (e.g., MgSO₄, PSA, and C18).

  • Vortex & Centrifugation: Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.

  • Final Extract: Collect the supernatant for direct injection or for evaporation and reconstitution if concentration is needed.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup Homogenize 1. Homogenize Tissue in Water (IS) AddSolvent 2. Add Acetonitrile & QuEChERS Salts Homogenize->AddSolvent Shake 3. Shake & Centrifuge AddSolvent->Shake Transfer 4. Transfer Supernatant to dSPE Tube Shake->Transfer Vortex 5. Vortex & Centrifuge Transfer->Vortex Analyze 6. Collect Final Extract Vortex->Analyze

QuEChERS Workflow for Balanced Performance.

Performance Comparison and Method Selection

The optimal extraction method is a function of the specific requirements of the assay, including throughput needs, budget constraints, and the required level of data quality. Below is a summary of expected performance metrics for each technique when extracting our target analyte from tissue.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Recovery (%) 75 - 90%90 - 105% 85 - 100%
Matrix Effect (%) High (~25% suppression)Low (<5% suppression) Medium (~15% suppression)
Precision (RSD%) < 15%< 10% < 10%
Time per Sample 30 - 45 min20 - 30 min10 - 15 min
Solvent Usage HighMediumLow
Cost per Sample Low HighMedium
Automation Potential DifficultHigh Moderate

Discussion:

  • Solid-Phase Extraction (SPE) provides the gold standard in performance, delivering the highest recovery, lowest matrix effects, and best precision.[8][11] This makes it the ideal choice for regulated bioanalysis where data integrity is paramount and for challenging assays requiring the lowest limits of quantification. Its primary drawback is the higher cost per sample and the need for more extensive method development.

  • QuEChERS represents an outstanding compromise between performance, cost, and speed.[14] It significantly reduces matrix effects compared to LLE and offers excellent recovery and precision, all while being the fastest method. Its low solvent consumption also makes it a more environmentally friendly or "green" option. This method is exceptionally well-suited for high-throughput environments, such as in discovery-phase drug development or large-scale toxicological screening.

  • Liquid-Liquid Extraction (LLE) remains a viable option, particularly in laboratories with limited budgets or when analyzing a small number of samples.[18] While its performance is generally lower in terms of cleanliness and reproducibility, a well-optimized LLE protocol can still yield acceptable results. However, it is labor-intensive, difficult to automate, and generates significant solvent waste.

An honorable mention goes to Supercritical Fluid Extraction (SFE) , an advanced technique using supercritical CO₂ as the solvent.[19] SFE is extremely fast, highly selective, and environmentally benign as it uses non-toxic solvents.[20] However, the high capital cost of the required instrumentation currently limits its widespread adoption in typical bioanalytical labs.[19]

Conclusion

The selection of an extraction method for Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate from tissue is a critical decision that balances analytical requirements with practical constraints.

  • For the highest data quality and minimal matrix interference, Solid-Phase Extraction is the superior choice.

  • For high-throughput applications where speed and efficiency are key, QuEChERS offers a robust and cost-effective solution.

  • For low-throughput or budget-constrained projects, Liquid-Liquid Extraction remains a functional, albeit less refined, alternative.

Ultimately, regardless of the chosen method, rigorous validation is essential to ensure that the procedure is fit for its intended purpose and consistently produces accurate, precise, and reliable data.[21][22]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • What is QuEChERS? - Organomation.
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Supercritical Fluid Extraction of 11C-Labeled Metabolites in Tissue Using Supercritical Ammonia | Analytical Chemistry - ACS Publications.
  • A Modified QuEChERS Approach for the Extraction of Common Prescription and Illicit Drugs from Liver Prior to LC-MS - Chromatography Today.
  • APPLICATIONS OF QUECHERS TECHNIQUE FOR DRUG EXTRACTION FROM POSTMORTEM SAMPLES IN A MEDICO LEGAL SETTING | Journal of Forensic Medicine and Toxicology.
  • Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis.
  • FDA News: Issue 21-1, November 2022 - ASCPT.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • About the method - QuEChERS.
  • Bioanalytical Method Validation - Guidance for Industry | FDA.
  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA.
  • SUPERCRITICAL FLUID EXTRACTION - TSI Journals.
  • What Is QuEChERS? | Sample Preparation Guide - United Chemical Technologies (UCT).
  • Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences.
  • Supercritical fluid extraction - Wikipedia.
  • Supercritical Fluid Extraction of Organic Compounds From Various Solid Matrices - epa nepis.
  • Process Highlight: Supercritical Fluid extraction by Carbon Dioxide (CO₂) - Nala Care.
  • Sample Preparation Techniques for Biological Matrices - Agilent.
  • Supelco Guide to Solid Phase Extraction - Sigma-Aldrich.
  • Solid Phase Extraction (SPE) Columns & Cartridges - Phenomenex.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - MDPI.
  • Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes.
  • Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS - Thermo Fisher Scientific.
  • A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts | Request PDF - ResearchGate.

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Safety Operating Guide

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research laboratories and drug development facilities that inadvertently misclassify complex organic molecules during waste profiling. Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a highly specialized, sterically hindered organic ester. It is not your standard laboratory solvent waste, and treating it as such poses severe environmental and regulatory risks.

This guide provides a definitive, self-validating protocol for the safe handling, accumulation, and terminal disposal of this compound, ensuring your laboratory maintains strict compliance with environmental regulations while protecting personnel.

Mechanistic Rationale for Disposal Protocols

To understand how to dispose of this chemical, we must first understand why standard disposal methods fail.

Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate features multiple aromatic systems (a biphenyl core and a phenoxy group) linked to an ethyl ester. This structure renders the molecule highly lipophilic (hydrophobic) and recalcitrant to the standard microbial degradation processes utilized in municipal wastewater treatment facilities.

  • The Drain Disposal Ban: Because of its lipophilicity, this compound will not dissolve in aqueous waste streams. If introduced into the drain, biphenyl derivatives can bioaccumulate in aquatic ecosystems, causing long-lasting harmful effects to aquatic life[1]. Furthermore, disposing of highly concentrated organic solutions down the drain violates the EPA's characteristic hazardous waste regulations[2].

  • The Incineration Imperative: The only scientifically sound and legally compliant method for terminal disposal is high-temperature incineration equipped with afterburners and scrubbers[3]. Incineration at temperatures exceeding 1000°C provides the necessary activation energy to completely cleave the robust aromatic C-C and C-O bonds, reducing the compound to harmless carbon dioxide and water vapor.

Operational Waste Management Workflow

Proper disposal is a continuous system that begins the moment the waste is generated at the bench. The following step-by-step methodology ensures a closed-loop safety system.

Phase 1: Point-of-Generation (Bench-Scale) Management
  • Container Selection: Collect all liquid and solid waste containing this compound in high-density polyethylene (HDPE) or amber glass containers. Causality check: Avoid metal containers if your waste stream contains trace acids, as incompatible mixtures can lead to container degradation[2].

  • Immediate Labeling: Under EPA Subpart K (Alternative Requirements for Academic Laboratories), the container must be labeled with "Hazardous Waste" and a clear description of its contents immediately upon the first drop of waste entering the container[4].

  • Vapor Control: Keep the container tightly closed at all times unless actively adding waste. This minimizes occupational exposure to organic vapors and prevents accidental spills.

Phase 2: Satellite Accumulation Area (SAA) Protocols
  • Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray. This ensures that if the primary vessel fails, the leak is captured before contaminating the laboratory floor.

  • Capacity Limits: Federal regulations allow generators to accumulate up to 55 gallons of non-acute hazardous waste at or near the point of generation (the SAA)[4].

  • Time-Gated Transfer: Once the container reaches its maximum capacity, it must be dated. You have exactly three consecutive days to transfer this full container to your facility's Central Accumulation Area (CAA)[2].

Phase 3: Terminal Disposal & Manifesting
  • Waste Profiling: Coordinate with your Environmental Health and Safety (EHS) department to profile the waste. It should be classified as a non-halogenated organic waste (unless mixed with halogenated solvents during your assay).

  • Off-Site Transport: A licensed hazardous waste broker will manifest the waste and transport it to an approved high-temperature incineration facility[3].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination.

  • Evacuate and Ventilate: Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to clear any aerosolized particles. Keep unnecessary personnel away[3].

  • Don Appropriate PPE: Equip double-layered nitrile gloves, a chemically resistant lab coat, and OSHA-compliant safety goggles (29 CFR 1910.133)[1].

  • Containment: Surround the spill perimeter with an inert absorbent material (e.g., vermiculite or clean dry sand) to prevent migration into floor drains[5].

  • Absorption and Collection: Gently sweep the absorbed mixture using non-sparking tools to avoid generating dust or static ignition[6].

  • Waste Transfer: Transfer the saturated absorbent into a wide-mouth HDPE hazardous waste container. Label immediately as "Hazardous Solid Waste - Spill Cleanup".

Data Presentation & Compatibility Matrices

To prevent dangerous chemical reactions in your waste carboys, adhere to the following segregation guidelines and PPE requirements.

Table 1: Waste Segregation Compatibility Matrix

Waste CategoryCompatibilityMechanistic Rationale
Non-Halogenated Organics (e.g., Hexane, EtOAc)Highly Compatible Shared disposal pathway (Incineration). Miscible without exothermic reaction.
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Incompatible High risk of violent, exothermic oxidation of the organic rings.
Aqueous Corrosives (Acids/Bases)Incompatible Bases may cause ester hydrolysis; phase separation complicates disposal profiling[2].
Halogenated Solvents (e.g., DCM, Chloroform)Conditionally Compatible Can be mixed safely, but significantly increases disposal costs due to specialized scrubber requirements during incineration.

Table 2: Spill Response PPE & Materials

Equipment TypeSpecificationPurpose
Gloves Nitrile (Double-gloved) or NeoprenePrevents dermal absorption of lipophilic organics.
Eye Protection Chemical safety gogglesProtects against splashes and aerosolized dust during cleanup[1].
Absorbent Vermiculite, sand, or commercial inert padsPhysically traps the chemical without reacting chemically[5].

Visualizing the Disposal Lifecycle

The following diagram maps the logical flow of waste from generation to terminal destruction, including the intervention pathway for accidental spills.

G A Waste Generation (Fume Hood) D Satellite Accumulation (SAA) A->D Transfer to Container B Spill Event C Inert Absorbent (Vermiculite) B->C Contain & Absorb C->D Solid Waste Transfer E Central Accumulation (CAA) D->E Container Full (< 3 Days) F High-Temp Incineration E->F Off-site Manifest

Figure 1: Operational workflow for the disposal and spill management of complex organic laboratory waste.

References

  • [3] Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS TELMISARTAN EP IMPURITY H. Available at:[Link]

  • [2] Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • [4] US Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

Sources

Personal protective equipment for handling Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Executive Summary As a Senior Application Scientist, I approach the handling of complex organic intermediates not merely as a regulatory compliance checklist, but as a mechanistic interaction between the chemist and the molecule. Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate is a highly specialized synthetic intermediate. While its exact toxicological profile may not be as universally documented as common bench solvents, we must deduce its hazard profile from its structural moieties: a highly lipophilic biphenyl core, a reactive ethyl carboxylate ester, and a phenoxy substituent.

These structural features dictate a specific approach to Personal Protective Equipment (PPE) and operational logistics. The lipophilicity of the biphenyl core facilitates rapid dermal absorption, especially when dissolved in organic carrier solvents. Furthermore, biphenyl derivatives are notoriously toxic to aquatic environments[1]. Therefore, our safety protocols must be self-validating, ensuring that every layer of protection accounts for both acute personal exposure and long-term environmental impact.

Section 1: Mechanistic Hazard Profiling

Before selecting PPE, we must understand why the equipment is necessary. Table 1 summarizes the deduced hazard profile based on the compound's structural components.

Table 1: Structural Hazard Profiling of Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate

Structural ComponentMechanistic HazardPrimary Risk RouteRegulatory Precedent (GHS)
Biphenyl Core High logP (lipophilicity) allows rapid permeation through lipid bilayers.Dermal absorption, Aquatic toxicityH315 (Skin Irrit.), H410 (Aquatic Tox.)[1],[2]
Phenoxy Group Induces cellular oxidative stress; potential for severe ocular irritation.Ocular exposure, Inhalation of dustH319 (Eye Irrit.)[2]
Ethyl Carboxylate Ester hydrolysis in vivo can release localized acidic byproducts.Ingestion, Mucous membrane contactH335 (STOT SE 3 - Resp. Irrit.)[2]

Section 2: Personal Protective Equipment (PPE) Matrix

The first line of defense against chemical exposure is a rigorously selected PPE ensemble[3]. Because this compound is often handled as a dry powder (prone to aerosolization) or in solution (prone to splashing), standard laboratory attire is insufficient.

Table 2: Required PPE Specifications and Causality

PPE CategorySpecificationCausality & Mechanistic Justification
Hand Protection Nitrile gloves (Min thickness: 0.11 mm for splash; 0.4 mm for full contact).Latex is highly permeable to the organic solvents (e.g., DCM, EtOAc) used to dissolve lipophilic biphenyls. Nitrile provides a superior barrier against non-polar organic intermediates[3],[4].
Eye Protection Indirect-vented chemical splash goggles.The phenoxy-biphenyl structure poses a severe risk of corneal damage (H319). Indirect vents prevent aerosolized powders or solvent splashes from bypassing the frame[3].
Body Protection Flame-Resistant (FR) Lab Coat (100% cotton or specialized polymer).Synthetic blends (like polyester) can melt into the skin if a secondary solvent fire occurs. The coat prevents dermal deposition of aerosolized intermediate[3].
Respiratory N95 Particulate Respirator or Half-Mask with Organic Vapor (OV) cartridges.Required only if handling outside of a certified fume hood. Biphenyl dust can cause severe respiratory irritation (H335)[5],[2].

Section 3: Operational Workflow & Safe Handling

Handling reactive organic intermediates requires a tightly controlled environment to prevent both unwanted side reactions and operator exposure[4].

OperationalWorkflow N1 1. Risk Assessment & PPE Donning N2 2. Environmental Isolation (Fume Hood >100 fpm) N1->N2 N3 3. Material Transfer & Weighing N2->N3 N4 4. Reaction Setup (Inert Atmosphere) N3->N4 N5 5. Quenching & Waste Segregation N4->N5

Fig 1: Standard operational workflow for handling lipophilic biphenyl intermediates.

Step-by-Step Methodology:

  • Environmental Isolation: Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Do not use the fume hood as a storage area, as clutter disrupts laminar airflow and increases exposure risk[6].

  • Static Control Weighing: Biphenyl derivatives in powder form can hold static charges. Use an anti-static gun (ionizer) before weighing to prevent the powder from aerosolizing and contaminating the balance enclosure.

  • Solvent Dissolution: Transfer the pre-weighed Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate into a dry, inert-gas purged (N2 or Ar) round-bottom flask[4]. Add the carrier solvent slowly to minimize exothermic dissolution risks.

  • Decontamination: Upon completing the transfer, immediately wipe down the balance and spatulas with an appropriate solvent (e.g., isopropanol or acetone) to prevent cross-contamination.

Section 4: Emergency Spill Response and Disposal

Biphenyls are classified as environmentally hazardous substances (UN 3077) due to their profound toxicity to aquatic life[1]. A spill is not just a localized hazard; it is an environmental liability.

SpillResponse S1 Spill Detected S2 Evacuate Area S1->S2 S3 Don SCBA/Respirator S2->S3 S4 Contain with Absorbent S3->S4 S5 Hazardous Disposal S4->S5

Fig 2: Emergency spill response pathway for acute chemical exposure.

Spill Management Protocol:

  • Isolate the Area: Immediately evacuate non-essential personnel from the vicinity of the spill.

  • Containment: Do not flush with water. Water will not dissolve the lipophilic biphenyl and will only spread the contamination into the drainage system, violating environmental regulations[1],[2].

  • Absorption: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads).

  • Mechanical Recovery: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container[1].

Waste Disposal Plan:

  • Solid Waste: Any gloves, paper towels, or filter papers contaminated with Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate must be placed in a designated "Solid Hazardous Organic Waste" bin for high-temperature incineration.

  • Liquid Waste: Segregate liquid waste into "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the reaction solvent used. Ensure the waste container is clearly labeled with the GHS environmental hazard pictogram (dead tree and fish) to indicate aquatic toxicity[7],[2].

References

  • Lab Manager. "3"

  • Carl Roth. "1"

  • CDH Fine Chemical. "2"

  • Jinan Xinggao Chemical Technology. "4"

  • National Laboratory Sales. "6"

  • TAL.sg. "7"

  • Carl Roth (Malta). "5"

Sources

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